molecular formula C11H14O4 B1308199 3-(3,5-Dimethoxyphenyl)propionic acid CAS No. 717-94-2

3-(3,5-Dimethoxyphenyl)propionic acid

Cat. No.: B1308199
CAS No.: 717-94-2
M. Wt: 210.23 g/mol
InChI Key: LMBOJOXVLORKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3, 5-Dimethoxyphenyl)propanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(3, 5-Dimethoxyphenyl)propanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBOJOXVLORKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397630
Record name 3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-94-2
Record name 3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(3,5-Dimethoxyphenyl)propionic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves a two-step process: a Knoevenagel condensation to form an unsaturated intermediate, followed by a catalytic hydrogenation to yield the final saturated propionic acid.

Overall Synthesis Workflow

The synthesis proceeds via two main stages. Initially, 3,5-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid to yield (E)-3-(3,5-dimethoxyphenyl)acrylic acid. Subsequently, the carbon-carbon double bond of this intermediate is selectively reduced through catalytic hydrogenation to produce the target compound, this compound.

SynthesisWorkflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A 3,5-Dimethoxybenzaldehyde C (E)-3-(3,5-Dimethoxyphenyl)acrylic acid A->C Pyridine, Piperidine B Malonic Acid B->C D (E)-3-(3,5-Dimethoxyphenyl)acrylic acid E This compound D->E H₂, Pd/C, Ethanol

Caption: Two-step synthesis of this compound.

Data Presentation: Reaction Parameters

The following tables summarize quantitative data for the key steps in the synthesis.

Table 1: Knoevenagel Condensation of 3,5-Dimethoxybenzaldehyde

Aldehyde Equiv.Malonic Acid Equiv.Catalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
12Pyridine (solvent), Piperidine (cat.)80-115487-98[1]
11.2Ammonium Bicarbonate (0.4 eq.), Ethyl Acetate140273[2]
13Proline (1.1 eq.), Ethanol4016~68 (for similar aldehyde)[3]
11Pyridine (solvent), Piperidine (cat.)90-1004-660-80 (for similar aldehyde)[4]

Table 2: Reduction of (E)-3-(Aryl)acrylic Acids

SubstrateHydrogen SourceCatalyst (mol%)SolventPressure (psi)Temperature (°C)Yield (%)Reference
3-(3-Hydroxyphenyl)acrylic acidH₂10% Pd/C (5-10)Ethanol50Room Temp.High (not specified)[4]
Cinnamic Acid Derivatives1,4-CyclohexadienePd/CNot specifiedN/A100 (Microwave)78-99[5]
Cinnamic AcidH₂5% Pd/C1,4-Dioxane1000220High (not specified)[6]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Step 1: Knoevenagel Condensation to Synthesize (E)-3-(3,5-Dimethoxyphenyl)acrylic acid

This procedure is adapted from the high-yield Doebner modification of the Knoevenagel condensation.[1][4]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser and thermometer

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and vacuum flask

Procedure:

  • To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).[1]

  • Add pyridine to the flask to dissolve the solids, warming gently on a steam bath if necessary to achieve a solution.[1]

  • Add a catalytic amount of piperidine (e.g., ~0.15 eq) to the solution.[1]

  • Heat the reaction mixture to an internal temperature of 80-85°C for 1 hour. Carbon dioxide evolution should be observed starting around 55-60°C.[1]

  • After 1 hour, increase the temperature to reflux (109-115°C) and maintain for an additional 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a large volume of cold water (approx. 10 volumes).

  • Acidify the aqueous mixture by slowly adding concentrated HCl with stirring until the solution is strongly acidic (pH ~1-2).

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold water.

  • For purification, dissolve the crude acid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Filter the basic solution to remove any insoluble impurities.

  • Re-precipitate the product by acidifying the filtrate with HCl.

  • Collect the purified (E)-3-(3,5-dimethoxyphenyl)acrylic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The expected yield is high, typically in the range of 87-98%.[1]

Step 2: Catalytic Hydrogenation to Synthesize this compound

This protocol describes the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate.[4]

Materials:

  • (E)-3-(3,5-Dimethoxyphenyl)acrylic acid (from Step 1)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol

  • Celite or other filter aid

Equipment:

  • Hydrogenation vessel (e.g., Parr hydrogenator or a flask suitable for balloon hydrogenation)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve the (E)-3-(3,5-dimethoxyphenyl)acrylic acid (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).[4]

  • Seal the vessel and purge it with nitrogen or argon before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions, or use a pressure of ~50 psi for larger scales).[4]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization if necessary to yield this compound. The yield for this step is typically high.

References

An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive characterization of 3-(3,5-Dimethoxyphenyl)propionic acid for researchers, scientists, and drug development professionals. The document summarizes its physicochemical properties, outlines a representative synthesis protocol, and discusses its spectral characteristics. Due to the limited availability of experimental data for this specific isomer, information on biological activity is contextualized with data from structurally related compounds.

Physicochemical Properties

This compound is a carboxylic acid derivative of dimethoxybenzene. Its core structure consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and a propionic acid tail. This substitution pattern influences its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄MySkinRecipes
Molecular Weight 210.23 g/mol MySkinRecipes
Melting Point 60-62 °CMySkinRecipes
Boiling Point 175 °C at 1 mmHgMySkinRecipes
CAS Number 717-94-2MySkinRecipes

Synthesis Protocol

Reaction Scheme:

Synthesis_of_3-(3,5-Dimethoxyphenyl)propionic_acid 3,5-Dimethoxycinnamic_acid 3,5-Dimethoxycinnamic acid Product This compound 3,5-Dimethoxycinnamic_acid->Product Hydrogenation Catalyst H₂, Pd/C Catalyst->Product Solvent Ethanol Solvent->Product

Caption: General synthesis route for this compound.

Experimental Protocol:

  • Dissolution: Dissolve 3,5-dimethoxycinnamic acid in a suitable solvent, such as ethanol, in a reaction flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Experimental spectra for this compound are not widely available. However, based on its chemical structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the protons of the propionic acid chain.

  • Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). Due to the meta-substitution pattern, a characteristic splitting pattern would be observed.

  • Methoxy Protons: A sharp singlet corresponding to the six protons of the two methoxy groups would be expected around δ 3.7-3.9 ppm.

  • Propionic Acid Protons: The two methylene groups of the propionic acid chain will appear as triplets in the aliphatic region (δ 2.5-3.0 ppm).

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ 170-180 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 100-160 ppm). The carbons attached to the methoxy groups will be the most downfield in this region.

  • Methoxy Carbons: The carbons of the methoxy groups will appear as a single peak around δ 55-60 ppm.

  • Aliphatic Carbons: The two methylene carbons of the propionic acid chain will appear in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-O Stretch: Absorption bands for the C-O stretching of the methoxy groups and the carboxylic acid will be present in the 1000-1300 cm⁻¹ region.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry

In mass spectrometry (MS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (210.23). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the propionic acid side chain.

Biological Activity and Potential Applications

There is a lack of specific biological activity data for this compound in the scientific literature. However, its structural similarity to other dimethoxyphenylpropionic acid isomers and related phenolic compounds suggests potential areas for investigation.

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds with similar structural motifs have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

For instance, the related compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active principle found in kimchi, has demonstrated antioxidant and anti-inflammatory properties.[2] It has been shown to inhibit the development of atherosclerosis in animal models.[2]

Derivatives of 3-(2,5-dimethoxyphenyl)propionic acid are being explored for their potential in pharmaceutical research, including as anticancer and anti-inflammatory agents.[3]

The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known activities of related compounds that modulate inflammatory responses.

Inflammatory_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Signaling_Cascade MyD88-dependent Signaling Cascade Receptor->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Expression->Mediators DMPPA 3-(3,5-Dimethoxyphenyl) propionic acid (Hypothesized Target) DMPPA->NFkB Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

Given its structural features, this compound is a candidate for investigation in various drug discovery programs, particularly those targeting inflammation, oxidative stress, and metabolic disorders. Its utility as a building block in the synthesis of more complex pharmaceutical intermediates is also of significant interest.[4]

Conclusion

This compound is a readily characterizable organic compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding of its properties and outlines logical starting points for future research. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the NMR Spectral Data of 3-(3,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a derivative of phenylpropionic acid with significant potential in organic synthesis and drug development. Its molecular structure, characterized by a substituted aromatic ring and a carboxylic acid functional group, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a comprehensive experimental protocol for acquiring such data, and a logical workflow for NMR-based structural elucidation. While experimental spectra for this specific molecule are not widely published, the data presented herein are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of related compounds and established NMR chemical shift correlations.[1] The exact chemical shifts can vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~11-12Singlet (broad)1H
Ar-H (H2, H6)~6.4Doublet2H
Ar-H (H4)~6.3Triplet1H
-OCH₃~3.8Singlet6H
-CH₂- (α to Ar)~2.9Triplet2H
-CH₂- (β to Ar)~2.6Triplet2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-COOH~178
Ar-C (C3, C5)~160
Ar-C (C1)~143
Ar-C (C2, C6)~107
Ar-C (H4)~98
-OCH₃~55
-CH₂- (α to Ar)~36
-CH₂- (β to Ar)~31

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed methodology for the NMR analysis of this compound.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[2]

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds.[3] The solvent should not have signals that overlap with the analyte's resonances.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[2]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[4]

2. NMR Spectrometer Setup and Data Acquisition

These experiments can be performed on a standard NMR spectrometer, for instance, a 400 MHz instrument.[5]

  • Instrumentation:

    • NMR Spectrometer: 400 MHz (or higher field)

    • Probe: 5 mm broadband probe

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary to obtain a sufficient signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis to the internal standard (TMS at 0 ppm).

  • Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

NMR-Based Structure Elucidation Workflow

The following diagram illustrates a typical workflow for elucidating the structure of an organic compound using NMR spectroscopy.[6][7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation Sample Weigh & Dissolve Sample Solvent Add Deuterated Solvent & Internal Standard Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Load Insert Sample into Spectrometer Filter->Load Acquire1D Acquire 1D Spectra (¹H, ¹³C) Load->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) if needed Acquire1D->Acquire2D Process Fourier Transform, Phasing, Baseline Correction Acquire2D->Process Analyze1D Analyze Chemical Shifts, Integrals, Multiplicities Process->Analyze1D Analyze2D Analyze Cross-Peaks for Connectivity Analyze1D->Analyze2D Propose Propose Structure Analyze2D->Propose Verify Verify with all Spectral Data Propose->Verify Final Final Structure Verify->Final

Caption: Workflow for NMR-based molecular structure elucidation.

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for data acquisition and a logical workflow for structural analysis. While the presented spectral data are predicted, they offer a valuable reference for researchers working with this compound. The provided methodologies and workflow are grounded in established spectroscopic principles and are broadly applicable to the characterization of small organic molecules, underscoring the power of NMR spectroscopy in modern chemical research and drug development.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(3,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(3,5-Dimethoxyphenyl)propionic acid. Due to the limited availability of direct mass spectral data for this specific compound in the searched literature, this guide presents a predictive analysis based on the well-established fragmentation patterns of structurally analogous compounds, including other phenylpropionic acid derivatives and dimethoxy-substituted aromatic compounds. The experimental protocols provided are generalized best practices for the analysis of such molecules.

Predicted Electron Ionization Mass Spectrum Data

Electron Ionization (EI) is a common technique for the mass spectrometry of small organic molecules.[1][2] It is a "hard" ionization method that leads to extensive fragmentation, providing valuable structural information.[1][2] The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. The quantitative data for the predicted major ions are summarized in Table 1.

Table 1: Predicted m/z Values and Relative Abundances for Major Ions in the Electron Ionization Mass Spectrum of this compound.

Predicted Fragment Ion Structure m/z (amu) Predicted Relative Abundance
Molecular Ion [M]+•[C11H14O4]+•210Moderate
[M - •OH]+[C11H13O3]+193Low
[M - •COOH]+[C10H13O2]+165Moderate to High
[M - CH2COOH]+[C9H11O2]+151High (Potential Base Peak)
Tropylium-like ion[C8H9O2]+137Moderate
[C7H7O]+121Moderate

Note: The relative abundances are predictions and may vary based on the specific instrument conditions.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of phenylpropionic acids and aromatic ethers. The primary fragmentation events are likely to be cleavage of the bonds adjacent to the carboxylic acid group and benzylic cleavage.

fragmentation_pathway M This compound m/z = 210 frag1 [M - •COOH]+ m/z = 165 M->frag1 - •COOH (45 Da) frag2 [M - CH2COOH]+ Benzylic Cleavage Product m/z = 151 M->frag2 - •CH2COOH (59 Da) frag4 [M - •OH]+ m/z = 193 M->frag4 - •OH (17 Da) frag3 Tropylium-like ion m/z = 137 frag2->frag3 - CH2 (14 Da) experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Standard/Sample Weighing & Dissolution deriv Derivatization (for GC-MS) prep->deriv lcms LC-MS Analysis prep->lcms gcms GC-MS Analysis deriv->gcms process Data Acquisition & Processing gcms->process lcms->process interpret Spectral Interpretation process->interpret quant Quantification interpret->quant

References

physical and chemical properties of 3-(3,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a member of the phenylpropanoic acid class of organic compounds, characterized by a propyl group-substituted benzene ring with two methoxy groups at the 3 and 5 positions. This compound and its structural analogs are of interest to researchers in medicinal chemistry and drug discovery due to their potential as building blocks for the synthesis of more complex molecules. Its structural similarity to known bioactive compounds, such as derivatives found in natural products, makes it a candidate for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methods, and an analysis of the current state of knowledge regarding the biological activity of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization is not widely published. Therefore, some properties are inferred from data on its isomers and related compounds.

Table 1: Physical Properties of this compound

PropertyValueSource/Reference
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance White to off-white solidInferred from isomers
Melting Point 60-62 °C[1]
Boiling Point 175 °C at 1 mmHg[1]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.General solubility of arylpropionic acids[2]
pKa ~4.5 (Predicted)Estimated based on substituted benzoic acids

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number 717-94-2[1]
MDL Number MFCD03425685[1]
PubChem CID 120485
IUPAC Name 3-(3,5-dimethoxyphenyl)propanoic acid
SMILES COc1cc(CCC(=O)O)cc(OC)c1
InChI InChI=1S/C11H14O4/c1-14-9-5-7(6-10(15-2)8-9)3-4-11(12)13/h5-6,8H,3-4H2,1-2H3,(H,12,13)
Spectral Data Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the propionic acid side chain. The aromatic region would likely display a singlet or a complex multiplet for the three protons on the benzene ring. The two methoxy groups would appear as a sharp singlet at approximately 3.8 ppm. The methylene protons of the propionic acid chain would appear as two triplets, one for the protons alpha to the carbonyl group (around 2.6 ppm) and another for the benzylic protons (around 2.9 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The aromatic carbons would appear in the region of 100-160 ppm, with the carbons attached to the methoxy groups being the most downfield. The methoxy carbons would resonate around 55 ppm, and the two methylene carbons of the propionic acid chain would be found in the aliphatic region (25-40 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group would be prominent around 1700-1725 cm⁻¹. C-O stretching vibrations for the methoxy groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 210. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenylpropyl cation.

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of 3-arylpropionic acids is the Malonic Ester Synthesis . This method involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

dot

SynthesisWorkflow General Workflow for Malonic Ester Synthesis A Diethyl Malonate C Enolate Formation A->C Deprotonation B Sodium Ethoxide (Base) B->C E Alkylation (SN2) C->E D 3,5-Dimethoxybenzyl Halide D->E F Diethyl 2-(3,5-dimethoxybenzyl)malonate E->F G Acid Hydrolysis (e.g., HCl) F->G H Malonic Acid Intermediate G->H I Decarboxylation (Heat) H->I J This compound I->J

Caption: Malonic ester synthesis workflow for this compound.

Detailed Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.

  • Alkylation: Prepare a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3,5-dimethoxybenzyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude product, add an excess of a concentrated aqueous acid solution (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid intermediate.

  • Purification: Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (containing 0.1% formic or acetic acid) and acetonitrile or methanol is suitable for purity determination. Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 270 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives (e.g., methyl ester), GC-MS can be used for identification and quantification.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of direct studies on the biological activity of this compound. The majority of research has focused on its hydroxylated analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , which is a known active principle in kimchi with demonstrated antioxidant and anti-atherosclerotic properties. It is crucial for researchers to not conflate the biological activities of these distinct molecules.

The amino-substituted analog, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid , has been investigated in the context of neuroscience research as a potential neurotransmitter modulator and as a building block for drugs targeting the central nervous system.[3]

Due to the absence of specific studies on this compound, there are no experimentally determined signaling pathways in which it is directly implicated.

dot

LogicalRelationship Relationship of this compound to Bioactive Analogs A This compound (Target Compound) B 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid (HDMPPA) A->B Structural Analog (Hydroxylated) C (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid A->C Structural Analog (Aminated) D Antioxidant & Anti-atherosclerotic Activity B->D Demonstrated Activity E Neurotransmitter Modulation C->E Investigated Activity

References

In-Depth Technical Guide: 3-(3,5-Dimethoxyphenyl)propionic Acid (CAS 717-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid, with the CAS number 717-94-2, is a phenylpropanoic acid derivative. While extensive research on this specific molecule is limited, its structural features, particularly the 3,5-dimethoxy substitution pattern on the phenyl ring, are present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic approaches, and potential biological activities inferred from related structures. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or synthetic potential of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[2] The presence of the carboxylic acid group and the two methoxy groups influences its solubility, rendering it soluble in organic solvents with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 717-94-2
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Physical Form White to off-white solid[1][3]
Melting Point 60-62 °C
Boiling Point 175 °C at 1 mmHg[2]
IUPAC Name 3-(3,5-dimethoxyphenyl)propanoic acidN/A

Synthesis and Characterization

Plausible Synthetic Pathways

Two common strategies for the synthesis of phenylpropionic acids involve either the reduction of a corresponding cinnamic acid derivative or the hydrolysis of a propionate ester.

Workflow 1: Synthesis via Hydrogenation of 3-(3,5-Dimethoxyphenyl)cinnamic Acid

G cluster_start Starting Materials cluster_reaction1 Knoevenagel Condensation cluster_intermediate Intermediate cluster_reaction2 Hydrogenation cluster_product Final Product 3_5_dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde knoevenagel Pyridine/Piperidine 3_5_dimethoxybenzaldehyde->knoevenagel malonic_acid Malonic Acid malonic_acid->knoevenagel cinnamic_acid 3-(3,5-Dimethoxyphenyl)cinnamic acid knoevenagel->cinnamic_acid hydrogenation H₂, Pd/C cinnamic_acid->hydrogenation propionic_acid This compound hydrogenation->propionic_acid

Caption: Plausible synthesis via Knoevenagel condensation followed by hydrogenation.

Workflow 2: Synthesis via Hydrolysis of Ethyl 3-(3,5-Dimethoxyphenyl)propionate

G cluster_start Starting Material cluster_reaction Hydrolysis cluster_workup Acidic Workup cluster_product Final Product propionate_ester Ethyl 3-(3,5-dimethoxyphenyl)propionate hydrolysis NaOH, H₂O/EtOH, Reflux propionate_ester->hydrolysis acidification HCl (aq) hydrolysis->acidification propionic_acid This compound acidification->propionic_acid

Caption: Plausible synthesis via hydrolysis of the corresponding ethyl ester.

Detailed Experimental Protocols (Hypothetical)

Based on the synthesis of analogous compounds, the following are detailed, hypothetical protocols for the synthesis of this compound.

Protocol 1: Hydrogenation of 3-(3,5-Dimethoxyphenyl)cinnamic Acid

  • Reaction Setup: To a solution of 3-(3,5-dimethoxyphenyl)cinnamic acid (1 equivalent) in ethanol in a high-pressure hydrogenation vessel is added 10% palladium on carbon (10% w/w).

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: Hydrolysis of Ethyl 3-(3,5-Dimethoxyphenyl)propionate [4]

  • Reaction Setup: Ethyl 3-(2,5-dimethoxyphenyl)propionate (1 equivalent) is dissolved in a mixture of aqueous sodium hydroxide (e.g., 10% w/v) and methanol.[4]

  • Hydrolysis: The reaction mixture is heated to reflux and stirred for several hours (e.g., 12 hours) until the starting material is consumed (monitored by TLC).[4]

  • Workup: The reaction mixture is cooled to room temperature and acidified with a mineral acid such as hydrochloric acid to precipitate the carboxylic acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or chloroform).[4]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[4]

Spectral Characterization Data (Predicted)

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR (CDCl₃)δ ~12.0 (br s, 1H, COOH), 6.4-6.3 (m, 3H, Ar-H), 3.78 (s, 6H, 2 x OCH₃), 2.9 (t, 2H, Ar-CH₂), 2.6 (t, 2H, CH₂-COOH)
¹³C NMR (CDCl₃)δ ~179 (C=O), 161 (Ar-C-O), 144 (Ar-C), 106 (Ar-C-H), 98 (Ar-C-H), 55 (OCH₃), 36 (CH₂-COOH), 31 (Ar-CH₂)
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch of carboxylic acid), ~2950 (C-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1600, 1480 (C=C aromatic stretch), ~1200, 1050 (C-O stretch)
Mass Spec. (EI)m/z (%): 210 (M⁺), 151, 121

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, the presence of the 3,5-dimethoxyphenyl moiety in other bioactive molecules suggests potential areas for investigation.

Anticancer Activity

Several compounds containing the 3,5-dimethoxyphenyl group have demonstrated anticancer properties. For instance, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol has been shown to induce apoptosis in colon cancer cells and inhibit the growth of colon tumors in mice.[5] This compound was found to directly bind to and suppress the DNA binding activity of NF-κB (p50 subunit) and STAT3.[5] Given that propionic acid itself can induce autophagy and apoptosis in cervical cancer cells by inhibiting the NF-κB and AKT/mTOR signaling pathways, it is plausible that this compound could exhibit similar anticancer effects.[3]

Signaling Pathway: Potential Inhibition of NF-κB and STAT3

G DMPPA 3-(3,5-Dimethoxyphenyl) propionic acid STAT3 STAT3 DMPPA->STAT3 Inhibition NFkB NF-κB DMPPA->NFkB Inhibition Gene_Expression Pro-inflammatory & Pro-survival Gene Expression STAT3->Gene_Expression NFkB->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition

Caption: Potential inhibition of STAT3 and NF-κB signaling pathways.

Neuroprotective and Anti-inflammatory Activity

A closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to inhibit amyloid β-peptide aggregation in vitro, suggesting a potential role in modulating neurodegeneration.[6] While requiring high concentrations, this indicates that phenylpropionic acid derivatives can interact with pathogenic protein aggregates.[6]

Furthermore, the 3,5-dimethoxyphenyl structural motif is found in compounds with anti-inflammatory properties. The general class of propionic acid derivatives has been investigated for anti-inflammatory effects.

Experimental Protocols for Biological Assays

Researchers interested in evaluating the biological activity of this compound can utilize the following established protocols.

Protocol 3: MTT Assay for Cytotoxicity [7]

  • Cell Culture: Plate cancer cells (e.g., HCT116, SW480) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Protocol 4: TUNEL Assay for Apoptosis [5]

  • Cell Treatment: Grow cells on coverslips and treat with this compound as described for the MTT assay.

  • Fixation and Permeabilization: Fix the cells with a solution of paraformaldehyde and then permeabilize them with a solution of Triton X-100 in sodium citrate.

  • TUNEL Staining: Incubate the cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which contains TdT and fluorescently labeled dUTP, to label the fragmented DNA of apoptotic cells. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While direct experimental data on its synthesis and biological activity are limited, its structural relationship to known bioactive molecules, particularly those with anticancer and anti-inflammatory properties, provides a strong rationale for its study. The hypothetical synthetic routes and experimental protocols outlined in this guide offer a starting point for researchers to produce and evaluate this compound. Future research should focus on obtaining definitive spectral characterization, exploring its efficacy in various biological assays, and elucidating its mechanism of action, including its effects on key signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR.

References

A Technical Guide to the Biological Activities of 3-(3,5-Dimethoxyphenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) and its derivatives represent a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. The structural motif, characterized by a dimethoxylated phenyl ring attached to a propionic acid chain, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of DMPPA derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective potential. The information herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

While research specifically targeting this compound derivatives in cancer is still emerging, related compounds bearing the dimethoxyphenyl moiety have demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the anticancer activity of selected compounds with structural similarities to DMPPA derivatives.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
5-Chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMCF-7 (Breast)Not Specified3.59[1]
MDA-MB-468 (Breast)Not Specified4.76[1]
MDA-MB-231 (Breast)Not Specified8.54[1]
1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (m-anisidine derivative)MCF-7 (Breast)Not Specified7.79
1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (o-anisidine derivative)MCF-7 (Breast)Not Specified10.79
1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (3,5-difluoroaniline derivative)MCF-7 (Breast)Not Specified13.20
2-(5-(3-Methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)propionic acidHeLa (Cervical)Not Specified<4[2]
2-(5-Cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)propionic acidHeLa (Cervical)Not Specified<4[2]
Novel Trimethoxyphenyl Pyridine Derivative (Compound VI)HCT 116 (Colon)Not Specified4.83[3]
HepG-2 (Liver)Not Specified3.25[3]
MCF-7 (Breast)Not Specified6.11[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the DMPPA derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

A hydroxylated derivative of DMPPA, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory properties.[4]

Mechanism of Action

HDMPPA exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA has been shown to:

  • Suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4]

  • Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

  • Attenuate the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[4][5]

  • Inhibit the activation of nuclear factor-κB (NF-κB) by preventing the degradation and phosphorylation of its inhibitory protein, IκB-α.[4]

  • Suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt.[4]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of HDMPPA.

Caption: Proposed anti-inflammatory signaling pathway of HDMPPA.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • BV2 microglial cells (or other relevant cell line)

  • LPS (from E. coli)

  • HDMPPA or other DMPPA derivatives

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed BV2 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio just before use).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Neuroprotective Activity

Derivatives of indole-3-propionic acid, which share some structural similarities with DMPPA, have shown potent neuroprotective properties.[6][7] While direct evidence for DMPPA derivatives is still emerging, the general class of phenolic acids is known to exhibit neuroprotective effects through various mechanisms.

Potential Mechanisms of Neuroprotection

Based on studies of related phenolic compounds, the neuroprotective effects of DMPPA derivatives may involve:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.

  • Anti-inflammatory Effects: As described in the previous section, modulation of neuroinflammation is a key aspect of neuroprotection.

  • Inhibition of Amyloid-β Aggregation: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to inhibit the aggregation of amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease, with an EC50 of 5-6 mM.[8]

The following diagram illustrates a general workflow for assessing neuroprotective activity.

Neuroprotection_Workflow Start Start: Assess Neuroprotective Activity of DMPPA Derivatives Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Start->Cell_Culture Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, Amyloid-β) Cell_Culture->Induce_Toxicity Treatment Treat with DMPPA Derivatives Induce_Toxicity->Treatment Assess_Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Assess_Viability Assess_Oxidative_Stress Assess Oxidative Stress (e.g., ROS measurement) Treatment->Assess_Oxidative_Stress Assess_Apoptosis Assess Apoptosis (e.g., Caspase activity) Treatment->Assess_Apoptosis End End: Evaluate Neuroprotective Potential Assess_Viability->End Assess_Oxidative_Stress->End Assess_Apoptosis->End

Caption: General workflow for assessing neuroprotective activity.

Experimental Protocol: H₂O₂-Induced Oxidative Stress Model in SH-SY5Y Cells

This in vitro model is used to evaluate the protective effects of compounds against oxidative stress-induced neuronal cell death.[6]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Culture medium (e.g., RPMI-1640 with FBS)

  • DMPPA derivatives

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with different concentrations of the DMPPA derivatives for a specified time (e.g., 90 minutes).[6]

  • Induction of Oxidative Stress: Wash the cells with PBS and then expose them to H₂O₂ (e.g., 1 mM in PBS for 15 minutes) to induce oxidative stress.[6]

  • Recovery: Replace the H₂O₂ solution with fresh culture medium and incubate for 24 hours.

  • Viability Assessment: Use the MTT assay, as described previously, to determine the percentage of viable cells.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The available data, primarily from structurally related molecules, highlight their potential as anticancer, anti-inflammatory, and neuroprotective agents. Further research, including the synthesis and biological evaluation of a broader range of DMPPA derivatives, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the multifaceted biological activities of this intriguing class of compounds.

References

A Technical Guide to the Natural Sources of Dimethoxyphenylpropionic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources, biosynthesis, and analysis of various isomers of dimethoxyphenylpropionic acid. These compounds are of growing interest in the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant effects. This guide is intended to serve as a technical resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Natural Occurrence of Dimethoxyphenylpropionic Acid Isomers

Several isomers of dimethoxyphenylpropionic acid have been identified from a variety of natural sources, ranging from edible plants and fermented foods to products of gut microbial metabolism. The distribution of these isomers appears to be specific to the source organism and its metabolic processes.

3-(2,5-Dimethoxyphenyl)propionic Acid

This isomer is recognized as a plant metabolite, though its specific botanical sources are not yet extensively detailed in scientific literature[1]. It is structurally a derivative of 3-phenylpropionic acid with two methoxy groups at the 2nd and 5th positions of the phenyl ring[1].

In addition to its presence in the plant kingdom, 3-(2,5-dimethoxyphenyl)propionic acid has been identified as a product of the colonic bioconversion of dietary polyphenols[1]. For instance, in vitro fermentation studies of polyphenols from black tea and red wine have demonstrated the production of various hydroxylated phenylpropionic acids, which can be further metabolized by the gut microbiota[1].

3-(3,4-Dimethoxyphenyl)propionic Acid

The natural occurrence of 3-(3,4-dimethoxyphenyl)propionic acid has been reported in the plant Stellaria dichotoma, a member of the Caryophyllaceae family[2].

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid (HDMPPA)

HDMPPA has been identified as an active principle in Korean cabbage kimchi, a traditional fermented food[3][4][5]. It is believed to be produced by microbial activity during the fermentation process[4].

2-Methoxy-3-(4-methoxyphenyl)propanoic Acid

This isomer has been detected, although not quantified, in breakfast cereals and other cereal products. Its presence could potentially serve as a biomarker for the consumption of these foods.

Quantitative Data

Quantitative data on the concentration of dimethoxyphenylpropionic acid isomers in their natural sources is limited. However, some data is available for HDMPPA in kimchi.

CompoundNatural SourceConcentrationReference
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)KimchiApprox. 1 mg/100 g[3]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Kimchi Methanol Extract40 µg/g of extract[4]

Further research is required to quantify the levels of other dimethoxyphenylpropionic acid isomers in their respective natural sources.

Biosynthesis of Dimethoxyphenylpropionic Acids

The biosynthesis of dimethoxyphenylpropionic acids in plants is believed to originate from the general phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The specific enzymatic steps leading to the various dimethoxylated and hydroxylated forms of phenylpropionic acid are not yet fully elucidated but likely involve O-methyltransferases (OMTs) and hydroxylases.

In the case of HDMPPA in kimchi, it is suggested that its formation is a result of the metabolic activity of lactic acid bacteria during the fermentation of cabbage. These bacteria likely possess the necessary enzymes to modify precursor molecules present in the raw ingredients.

General Phenylpropanoid Biosynthetic Pathway

The following diagram illustrates the general phenylpropanoid pathway, which serves as the precursor for the biosynthesis of dimethoxyphenylpropionic acids.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Phenylpropanoids Phenylpropanoids p_Coumaroyl_CoA->Phenylpropanoids Various Enzymes

General Phenylpropanoid Pathway.

Experimental Protocols

The extraction and quantification of dimethoxyphenylpropionic acids from natural sources typically involve solvent extraction followed by chromatographic analysis.

General Extraction Protocol for Phenolic Acids from Plant Material
  • Sample Preparation: The plant material is dried and ground to a fine powder.

  • Extraction: The powdered sample is extracted with a suitable solvent, such as methanol, ethanol, or a mixture of acetone and water. The extraction can be performed at room temperature with shaking or by using techniques like sonication or Soxhlet extraction to improve efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector is used.

Column: A C18 reversed-phase column is commonly employed for the separation of phenolic acids.

Mobile Phase: A gradient elution is typically used, with a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection is often set at a wavelength where the compounds of interest show maximum absorbance. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Quantification: The concentration of the target compounds in the sample is determined by comparing the peak area with that of a standard of known concentration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction and analysis of dimethoxyphenylpropionic acids from natural sources.

G Start Start Sample_Collection Sample Collection (e.g., Kimchi, Plant Material) Start->Sample_Collection Sample_Preparation Sample Preparation (Drying, Grinding) Sample_Collection->Sample_Preparation Extraction Solvent Extraction Sample_Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Solid-Phase Extraction (SPE) Concentration->Purification Analysis HPLC or GC-MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification End End Quantification->End

Experimental Workflow for Analysis.

Signaling Pathways Modulated by Dimethoxyphenylpropionic Acids

HDMPPA has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. HDMPPA has been found to inhibit the activation of NF-κB.

Inhibition of NF-κB Pathway by HDMPPA.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in inflammation. HDMPPA has been observed to suppress the phosphorylation of MAPKs.

Modulation of MAPK Pathway by HDMPPA.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and proliferation and has been implicated in inflammatory processes. HDMPPA has been shown to inhibit this pathway.

Inhibition of PI3K/Akt Pathway by HDMPPA.

Conclusion

The various isomers of dimethoxyphenylpropionic acid are emerging as a class of natural compounds with significant biological potential. While their presence has been confirmed in several natural sources, further research is needed to fully characterize their distribution, quantify their concentrations, and elucidate their specific biosynthetic pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to advance the understanding and application of these promising molecules.

References

An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)propionic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dimethoxyphenyl)propionic acid, a valuable building block in organic synthesis and a compound of interest for potential pharmaceutical applications. While direct biological studies on this specific molecule are limited, its structural similarity to known bioactive compounds suggests its potential as a scaffold for the development of novel therapeutics. This document details a probable synthetic route, compiles available physicochemical data, and explores potential avenues for future research.

Core Concepts: Synthesis and Physicochemical Properties

The discovery and isolation of this compound are not extensively documented in publicly available literature. However, its synthesis can be reliably achieved through established organic chemistry methodologies. A common and efficient approach involves the catalytic hydrogenation of the corresponding cinnamic acid derivative.

Experimental Protocols

Proposed Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on analogous preparations of similar phenylpropionic acid derivatives, such as the synthesis of 3-(m-methoxyphenyl)propionic acid.[1]

Reaction:

3,5-Dimethoxycinnamic acid is reduced to this compound using a palladium-on-carbon catalyst and a hydrogen source.

Materials:

  • 3,5-Dimethoxycinnamic acid

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂) or a hydrogen donor like formic acid/triethylamine or 1,4-cyclohexadiene.[2]

Procedure:

  • In a suitable reaction vessel, dissolve 3,5-dimethoxycinnamic acid in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • The reaction mixture is then subjected to hydrogenation. This can be achieved by:

    • Pressurizing the vessel with hydrogen gas and stirring at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

    • Alternatively, using a hydrogen transfer agent. For instance, adding a five-fold excess of 1,4-cyclohexadiene and heating the mixture.[2]

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or a hydrocarbon solvent).

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note a discrepancy in the reported melting points from different commercial suppliers.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[3]
Molecular Weight 210.23 g/mol [3]
CAS Number 717-94-2[3]
Melting Point 60-62°C[3]
99°C[4]
Boiling Point 175°C at 1 mmHg[3]

Table 2: Spectroscopic Data (Predicted/Typical)

TechniqueData
¹H NMR Predicted shifts: δ ~2.6 (t, 2H), ~2.9 (t, 2H), ~3.8 (s, 6H), ~6.4 (d, 1H), ~6.5 (t, 2H) ppm.
¹³C NMR Predicted shifts: δ ~30, ~35, ~55, ~98, ~106, ~144, ~161, ~178 ppm.
IR (KBr) Expected peaks: ~2900-3100 cm⁻¹ (C-H), ~1700 cm⁻¹ (C=O), ~1600, ~1480 cm⁻¹ (C=C aromatic), ~1050-1250 cm⁻¹ (C-O).
Mass Spec (EI) Expected m/z: 210 (M+), 167, 151, 121.

Mandatory Visualizations

Diagrams of Experimental Workflow and Potential Signaling Pathway

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification 3_5_dimethoxycinnamic_acid 3,5-Dimethoxycinnamic Acid dissolution Dissolution in Ethanol 3_5_dimethoxycinnamic_acid->dissolution catalyst_addition Addition of 10% Pd/C dissolution->catalyst_addition hydrogenation Catalytic Hydrogenation (H2 gas or transfer agent) catalyst_addition->hydrogenation 3_5_dimethoxyphenylpropionic_acid_crude Crude Product hydrogenation->3_5_dimethoxyphenylpropionic_acid_crude filtration Filtration (removal of catalyst) 3_5_dimethoxyphenylpropionic_acid_crude->filtration concentration Concentration (rotary evaporation) filtration->concentration recrystallization Recrystallization concentration->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A flowchart illustrating the proposed synthetic and purification workflow for this compound.

hypothetical_signaling_pathway Hypothetical Anti-Inflammatory Signaling Pathway Target_Compound This compound (Hypothetical) PI3K_Akt PI3K/Akt Pathway Target_Compound->PI3K_Akt MAPKs MAPK Pathway Target_Compound->MAPKs LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 TLR4->PI3K_Akt TLR4->MAPKs NF_kB_Activation NF-κB Activation PI3K_Akt->NF_kB_Activation MAPKs->NF_kB_Activation Proinflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandin E2) NF_kB_Activation->Proinflammatory_Mediators Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Activation->Proinflammatory_Cytokines

Caption: A diagram of a hypothetical anti-inflammatory signaling pathway based on the known activity of a structurally related compound.[5]

Potential Applications and Future Research Directions

While direct biological activity data for this compound is scarce, its structural analogs provide compelling directions for future investigation.

Anti-Inflammatory and Anti-Atherosclerotic Potential

A closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), isolated from kimchi, has demonstrated significant anti-inflammatory and anti-atherosclerotic properties.[6][7] HDMPPA has been shown to suppress the production of pro-inflammatory mediators and cytokines by inhibiting the NF-κB, MAPK, and PI3K/Akt signaling pathways.[5] Given the structural similarity, it is plausible that this compound could serve as a lead compound for the development of novel anti-inflammatory agents.

Central Nervous System (CNS) Drug Development

The amino-substituted analog, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid, is utilized as a building block in the synthesis of drugs targeting the central nervous system.[8] This suggests that the core this compound scaffold may be a valuable starting point for the development of new CNS-active compounds. Its aromatic and carboxylic acid functionalities make it amenable to a variety of chemical modifications to explore structure-activity relationships.[3]

Future Research
  • Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and complete spectroscopic characterization of this compound would be foundational for further research.

  • Biological Screening: The compound should be screened for a variety of biological activities, with a primary focus on anti-inflammatory and CNS-related targets.

  • Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized to explore how modifications to the phenyl ring and propionic acid tail affect biological activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) is a commercially available chemical intermediate for which there is a paucity of public research regarding a specific mechanism of action. However, a closely related and structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , is a well-studied bioactive molecule. HDMPPA, an active principle identified in Korean cabbage kimchi, has demonstrated significant anti-inflammatory, antioxidant, and anti-atherosclerotic properties. This guide will focus on the extensively documented mechanism of action of HDMPPA.

Executive Summary

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) is a phenolic acid that has garnered significant attention for its therapeutic potential, primarily in the context of inflammatory and cardiovascular diseases. Its mechanism of action is multifactorial, centered on the potent inhibition of key pro-inflammatory signaling cascades, reduction of oxidative stress, and modulation of enzymatic activity related to inflammation and vascular damage. This document provides a comprehensive overview of the molecular pathways targeted by HDMPPA, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanisms of Action

The primary mechanism of action of HDMPPA is the suppression of inflammatory responses and oxidative stress. This is achieved through the modulation of several key signaling pathways and enzymes.

Anti-inflammatory Activity

HDMPPA exerts its anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathways. These pathways are central to the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

  • Inhibition of NF-κB Pathway: HDMPPA inhibits LPS-induced NF-κB activation. It prevents the degradation and phosphorylation of IκB-α, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1]

  • Suppression of MAPK and PI3K/Akt Pathways: The compound markedly suppresses the phosphorylation of MAPKs (such as p38, ERK, and JNK) and Akt, a key downstream effector of PI3K.[1] The inhibition of these upstream kinases contributes to the overall reduction in the inflammatory response.

  • Reduction of Pro-inflammatory Mediators: By inhibiting these pathways, HDMPPA significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][2]

  • Attenuation of Pro-inflammatory Cytokines: HDMPPA also attenuates the expression and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1]

Antioxidant and Anti-Atherosclerotic Activity

HDMPPA demonstrates potent antioxidant effects that contribute to its anti-atherosclerotic properties.

  • Radical Scavenging and LDL Oxidation Inhibition: HDMPPA exhibits dose-dependent 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and inhibits the oxidative modification of low-density lipoprotein (LDL).[3]

  • Reduction of Reactive Oxygen Species (ROS): In vascular tissues, HDMPPA suppresses the generation of reactive oxygen species (ROS).[3][4] This is achieved, in part, by down-regulating the mRNA expression of NADPH oxidase subunits p47phox and rac-1, key components of the enzyme complex responsible for vascular ROS production.[4] This reduction in oxidative stress is associated with a decrease in COX-2 protein levels in the vasculature.[3]

  • Improvement of Vascular Function: In animal models of atherosclerosis, HDMPPA administration leads to an increase in nitric oxide (NO) content in the aorta, which is indicative of improved endothelial function.[2] It also significantly reduces the thickness of the aortic intima and the size of atherosclerotic lesions without affecting plasma cholesterol levels, suggesting a direct vascular protective effect.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data reported in preclinical studies of HDMPPA.

Activity Assay / Model Metric Value Reference
AntioxidantLDL Oxidation InhibitionIC501.4 µg/mL[3]
AntioxidantDPPH Radical ScavengingIC500.78 µg/mL[3]
Anti-inflammatoryNO Production (LPS-stimulated RAW 264.7 cells)InhibitionSignificant at 400 µM[5]
AntioxidantGlutathione (GSH) Level (RAW 264.7 cells)ElevationSignificant at 100-400 µM[5]
In Vivo Efficacy (ApoE Knockout Mice) Parameter Dosage Result Reference
AtherosclerosisAortic Sinus Lesion Size10 mg/kg/day (IP) for 8 weeks41% reduction vs. control[4]
Oxidative StressAortic ROS Level10 mg/kg/day (IP) for 8 weeks14% reduction vs. control[4]
Gene ExpressionAortic p47phox mRNA10 mg/kg/day (IP) for 8 weeks27.2% suppression vs. control[4]
Gene ExpressionAortic rac-1 mRNA10 mg/kg/day (IP) for 8 weeks46.0% suppression vs. control[4]
In Vivo Efficacy (Hypercholesterolemic Rabbits) Parameter Dosage Result Reference
AtherosclerosisAortic Intima Thickness0.33 mg/kg/day (IV) for 4 weeks42% reduction vs. control[3]

Signaling Pathway and Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the key mechanisms of HDMPPA.

HDMPPA_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Akt Akt PI3K->Akt Akt->IKK P MAPKs->IKK P IkappaB IκB-α IKK->IkappaB P, Degradation NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) (Active) NFkB_p65->NFkB_p65_nuc Translocation NFkB_complex NF-κB/IκB-α (Inactive) NFkB_complex->NFkB_p65 iNOS_exp iNOS Expression NO_prod NO Production iNOS_exp->NO_prod COX2_exp COX-2 Expression PGE2_prod PGE2 Production COX2_exp->PGE2_prod Cytokine_exp Pro-inflammatory Cytokine Expression (TNF-α, IL-1β) Cytokine_prod Cytokine Secretion Cytokine_exp->Cytokine_prod HDMPPA HDMPPA HDMPPA->Akt Inhibits Phosphorylation HDMPPA->MAPKs Inhibits Phosphorylation HDMPPA->IkappaB Blocks Degradation HDMPPA->NFkB_p65_nuc Inhibits Translocation DNA DNA NFkB_p65_nuc->DNA Binds to Promoter Regions DNA->iNOS_exp DNA->COX2_exp DNA->Cytokine_exp LPS LPS LPS->TLR4 HDMPPA_Anti_Atherosclerosis_Pathway HDMPPA HDMPPA NADPH_Oxidase NADPH Oxidase (p47phox, rac-1) HDMPPA->NADPH_Oxidase Downregulates mRNA Expression ROS Vascular ROS HDMPPA->ROS Reduces Generation LDL LDL HDMPPA->LDL Inhibits Oxidation DPPH DPPH Radical HDMPPA->DPPH Scavenges NADPH_Oxidase->ROS Generates ROS->LDL Oxidizes oxLDL Oxidized LDL (oxLDL) Atherosclerosis Atherosclerosis (Fatty Streak Formation) oxLDL->Atherosclerosis Promotes

References

Structural Analogs of 3-(3,5-Dimethoxyphenyl)propionic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-(3,5-dimethoxyphenyl)propionic acid, focusing on their synthesis, biological activities, and potential as therapeutic agents. The information presented is curated for researchers and professionals engaged in drug discovery and development, offering a foundation for further investigation into this promising class of compounds.

Core Concepts and Biological Potential

This compound belongs to the broader class of arylpropionic acids, a well-established scaffold in medicinal chemistry. While direct and extensive research on a wide array of its immediate analogs is not broadly published, the structural motif is present in numerous compounds investigated for various therapeutic applications. Drawing from research on structurally related compounds, particularly those with similar methoxy-substituted phenyl rings, we can infer significant potential in several key areas.

The primary therapeutic area of interest for analogs of this compound is oncology. Structurally similar molecules, particularly those bearing a trimethoxyphenyl group, have demonstrated potent anticancer activity. A key mechanism of action identified for these related compounds is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide will delve into the specifics of this mechanism and the structure-activity relationships that govern it.

Quantitative Analysis of Structurally Related Analogs

To provide a comparative landscape, the following table summarizes the in vitro cytotoxicity of various propionic acid derivatives and structurally related compounds with anticancer activity. It is important to note that while direct data for a comprehensive series of this compound analogs is limited, the data presented for related structures offer valuable insights into potential structure-activity relationships.

Compound/AnalogCell LineAssay TypeCytotoxicity (IC₅₀ in µM)Reference
IbuprofenTHLE-2 (normal liver)MTTLeast cytotoxic of tested propionic acids[1][2]
IbuprofenHEP-G2 (liver cancer)MTTLess cytotoxic than on normal cells[1][2]
3-(4-aminophenyl)propionic acidTHLE-2 (normal liver)MTTMost cytotoxic of tested propionic acids[1]
3-(4-hydroxyphenyl)propionic acidTHLE-2 (normal liver)MTTModerately cytotoxic[1]
2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acidHeLa (cervical cancer)Not Specified< 4[3]
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acidHeLa (cervical cancer)Not Specified< 4[3]
2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidHeLa (cervical cancer)Not Specified< 4[3]
1-(3',4',5'-trimethoxyphenyl)-3-(2'-methoxycarbonyl-6'-methoxy-N-1H-indolyl)-2-propen-1-oneHeLa (cervical cancer)Not Specified0.37[4][5]
1-(3',4',5'-trimethoxyphenyl)-3-(2'-methoxycarbonyl-6'-methoxy-N-1H-indolyl)-2-propen-1-oneHT29 (colon cancer)Not Specified0.16[4][5]
1-(3',4',5'-trimethoxyphenyl)-3-(2'-methoxycarbonyl-6'-methoxy-N-1H-indolyl)-2-propen-1-oneMCF-7 (breast cancer)Not Specified0.17[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of precursors and the evaluation of biological activity, adapted from literature on related compounds.

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound, which can be a key step in creating a library of analogs.

Step 1: Formation of the Acid Chloride

  • Suspend this compound (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the suspension to approximately 60-70°C.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to reflux (around 110°C) and stir for 2-3 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and remove the excess toluene and thionyl chloride under reduced pressure to obtain the crude 3-(3,5-dimethoxyphenyl)propanoyl chloride. This is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same solvent.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized analogs on cancer cell lines.[2]

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Mechanisms and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.

Signaling Pathway: Tubulin Polymerization Inhibition

Many structurally related compounds to this compound exert their anticancer effects by interfering with microtubule dynamics. This diagram illustrates the mechanism of tubulin polymerization inhibition.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Outcomes Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Arrest G2/M Phase Arrest Mitotic_Spindle->Arrest Disruption leads to Analog 3-(3,5-Dimethoxyphenyl) propionic acid Analog Inhibition Inhibition of Polymerization Analog->Inhibition Inhibition->Microtubules Blocks Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer analogs.

Experimental Workflow: Synthesis of Amide Analogs

This diagram outlines the key steps in the synthesis of amide derivatives of this compound.

G Workflow for Amide Analog Synthesis Start 3-(3,5-Dimethoxyphenyl) propionic acid Step1 Acid Chloride Formation (SOCl₂, Toluene) Start->Step1 Intermediate 3-(3,5-Dimethoxyphenyl) propanoyl chloride Step1->Intermediate Step2 Amidation (Amine, Base, DCM) Intermediate->Step2 Purification Workup & Purification (Extraction, Chromatography) Step2->Purification Product Amide Analog Purification->Product

Caption: Synthetic workflow for amide analog preparation.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

This diagram presents a hypothetical structure-activity relationship for the anticancer activity of this compound analogs, based on data from related compounds.

G Hypothetical SAR for Anticancer Activity cluster_modifications Structural Modifications Core 3-(3,5-Dimethoxyphenyl) propionic acid Scaffold Amide Amide/Ester Derivatization Core->Amide Ring_Sub Phenyl Ring Substitutions Core->Ring_Sub Side_Chain Propionic Acid Side Chain Analogs Core->Side_Chain Potency Anticancer Potency Amide->Potency Modulates Lipophilicity & Target Interaction Ring_Sub->Potency Influences Electronic Properties & Binding Side_Chain->Potency Alters Conformation & Flexibility

Caption: Key structural modifications influencing anticancer activity.

This technical guide serves as a foundational resource for the exploration of this compound analogs. By leveraging data from structurally related compounds, it provides a framework for synthesis, biological evaluation, and understanding the potential mechanisms of action, thereby guiding future research in this promising area of drug discovery.

References

3-(3,5-Dimethoxyphenyl)propionic Acid as a Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) in the context of microbial metabolism of dietary polyphenols, including insights from structurally related compounds, analytical methodologies, and potential biological significance for drug development professionals.

Introduction

This compound (DMPPA) is a phenylpropionic acid derivative that is emerging as a molecule of interest within the field of metabolomics, particularly in the context of host-gut microbiota interactions. While direct research on DMPPA as a metabolite is currently limited, its structural similarity to other well-studied microbial metabolites of dietary polyphenols provides a framework for understanding its potential origins, biological activities, and analytical considerations. This technical guide aims to provide an in-depth overview of DMPPA, drawing upon the broader knowledge of phenylpropionic acids derived from the microbial metabolism of dietary precursors. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of gut-derived metabolites.

Metabolic Pathways: The Role of Gut Microbiota

The human gut microbiota plays a crucial role in the biotransformation of complex dietary polyphenols, which are often poorly absorbed in the small intestine, into smaller, more bioavailable phenolic acids. Phenylpropionic acids are a prominent class of these microbial metabolites, formed through various enzymatic reactions including hydrolysis, dehydroxylation, and hydrogenation.

While the specific dietary precursors and microbial pathways leading to the formation of this compound have not been definitively elucidated in the available scientific literature, it is hypothesized that DMPPA is a product of the colonic metabolism of dietary methoxy-substituted polyphenols or cinnamic acids. The general pathway for the microbial production of phenylpropionic acids from dietary precursors is illustrated below.

Microbial_Metabolism_of_Polyphenols Dietary_Polyphenols Dietary Polyphenols (e.g., from fruits, vegetables, tea) Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Hydrolysis Hydrolysis Gut_Microbiota->Hydrolysis Reduction Reduction Hydrolysis->Reduction Dehydroxylation Dehydroxylation Reduction->Dehydroxylation Phenylpropionic_Acids Phenylpropionic Acids (e.g., DMPPA) Dehydroxylation->Phenylpropionic_Acids Absorption Absorption into Systemic Circulation Phenylpropionic_Acids->Absorption

Figure 1: Generalized pathway of dietary polyphenol metabolism by gut microbiota.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data specifically for this compound regarding its pharmacokinetics (absorption, distribution, metabolism, and excretion), as well as its concentrations in biological matrices such as plasma, urine, or feces.

To provide context for the potential quantitative parameters of DMPPA, the following table summarizes available data for a structurally related and well-researched microbial metabolite, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active component of kimchi.

ParameterValueSpecies/ModelReference
Biological Activity
IC50 (LDL Oxidation Inhibition)1.4 µg/mLIn vitro[1]
IC50 (DPPH Radical Scavenging)0.78 µg/mLIn vitro[1]
In Vivo Efficacy
Reduction in Aortic Intima Thickness42%Hypercholesterolemic rabbits[1]
Reduction in Aortic Sinus Atherosclerotic Lesion Size41%Apolipoprotein E knockout mice[2]

This data is for the related compound HDMPPA and is provided for illustrative purposes only. Similar studies are required to determine the specific quantitative parameters of DMPPA.

Experimental Protocols

While specific protocols for the analysis of DMPPA are not detailed in the current literature, established methods for the quantification of similar phenolic acids in biological samples can be adapted. The following represents a generalized workflow for the analysis of phenylpropionic acids from biological matrices.

General Workflow for Phenylpropionic Acid Analysis

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Feces) Internal_Standard Spike with Internal Standard Biological_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Internal_Standard->Enzymatic_Hydrolysis Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Enzymatic_Hydrolysis->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MS LC-MS/MS Analysis SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification against Calibration Curve LC_MS->Quantification GC_MS->Quantification

Figure 2: A generalized workflow for the analysis of phenylpropionic acids.
Detailed Methodologies

1. Sample Preparation:

  • Enzymatic Hydrolysis: To account for conjugated metabolites (glucuronides and sulfates), samples are typically incubated with β-glucuronidase and sulfatase enzymes.

  • Protein Precipitation: For plasma samples, proteins are precipitated using a solvent such as cold acetonitrile.

  • Solid Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration of the analytes of interest. C18 cartridges are frequently used for this purpose.

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step (e.g., silylation) is often necessary to increase the volatility of the phenolic acids.

2. Analytical Instrumentation:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of phenolic acids in complex biological matrices. A reverse-phase C18 column is typically used for chromatographic separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of these metabolites, usually following a derivatization step.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is not yet available. However, studies on the structurally similar metabolite, HDMPPA, have shed light on potential mechanisms of action for this class of compounds. For instance, HDMPPA has been shown to exert its anti-atherosclerotic effects through the downregulation of NADPH oxidase and the subsequent reduction of reactive oxygen species (ROS) generation.[2] This suggests a potential role for DMPPA and other related phenylpropionic acids in modulating oxidative stress-related signaling pathways.

The diagram below illustrates a plausible signaling pathway that could be investigated for DMPPA, based on the known effects of HDMPPA.

Antioxidant_Signaling_Pathway DMPPA This compound (Hypothesized) NADPH_Oxidase NADPH Oxidase DMPPA->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress

Figure 3: A hypothesized antioxidant signaling pathway for DMPPA.

Conclusion and Future Directions

This compound represents an intriguing yet understudied metabolite, likely originating from the gut microbial metabolism of dietary polyphenols. While direct experimental data on its pharmacokinetics, biological effects, and specific signaling pathways are currently lacking, the wealth of information on structurally similar phenylpropionic acids provides a strong foundation for future research.

For researchers and professionals in drug development, DMPPA and other microbial metabolites represent a promising frontier for the discovery of novel therapeutic agents. Future investigations should focus on:

  • Identifying the specific dietary precursors and microbial species responsible for the production of DMPPA.

  • Conducting comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Elucidating its biological activities and mechanisms of action through in vitro and in vivo studies.

  • Developing and validating robust analytical methods for its routine quantification in biological samples.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and other gut-derived metabolites in human health and disease.

References

Pharmacokinetics of 3-(3,5-Dimethoxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific pharmacokinetic studies on 3-(3,5-Dimethoxyphenyl)propionic acid. This guide, therefore, presents a detailed analysis of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), to provide researchers and drug development professionals with valuable insights into the potential pharmacokinetic profile of related dimethoxyphenylpropionic acids. The information herein should be interpreted with the understanding that it pertains to a related, but not identical, molecule.

Introduction

This compound is a member of the phenylpropanoic acid class of compounds, which are of interest in medicinal chemistry. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such molecules is fundamental to their development as potential therapeutic agents. In the absence of direct data, this whitepaper leverages findings from a comprehensive pharmacokinetic study on the closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary polyphenols.

Comparative Structural Analysis

To provide context for the subsequent pharmacokinetic data, it is crucial to understand the structural similarities and differences between the target compound and the studied analog, HMPA.

G Structural Comparison of Phenylpropionic Acids cluster_target Target Compound cluster_analog Studied Analog target This compound analog 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

Caption: Chemical structures of the target compound and its studied analog.

Pharmacokinetics of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

A pivotal study in Sprague-Dawley rats provides the most relevant available data for understanding the potential pharmacokinetics of dimethoxyphenylpropionic acids.[1]

Plasma Pharmacokinetic Parameters

Following oral administration of HMPA at a dose of 10 mg/kg body weight, the compound was rapidly absorbed and metabolized.[1] The key pharmacokinetic parameters for HMPA and its major metabolites are summarized in the table below.

AnalyteCmax (nmol/mL)Tmax (min)
HMPA2.6 ± 0.415
Sulfated HMPA3.6 ± 0.915
Glucuronidated HMPA0.55 ± 0.0915
Data presented as mean ± standard deviation.
Absorption and Metabolism

The rapid appearance of HMPA and its conjugates in the bloodstream, with a Tmax of just 15 minutes, indicates swift absorption from the gastrointestinal tract.[1] The study also highlights that HMPA undergoes extensive first-pass metabolism, primarily through sulfation and glucuronidation, with sulfated HMPA being the most abundant metabolite in plasma.[1]

Tissue Distribution

Six hours after oral administration, HMPA and its conjugates were detected in various organs. The distribution profile, from highest to lowest concentration, was as follows: kidneys > liver > thoracic aorta > heart > soleus muscle > lungs.[1] This wide distribution suggests that the compound and its metabolites can reach multiple potential target tissues.

Experimental Protocols

The following is a detailed description of the methodology employed in the pharmacokinetic study of HMPA in Sprague-Dawley rats.[1]

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis animal Sprague-Dawley Rats fasting Overnight Fasting animal->fasting dose Oral Administration of HMPA (10 mg/kg body weight) fasting->dose blood Blood Sampling at 0, 15, 30, 60, 120, 240, 360 min dose->blood tissue Tissue Harvesting at 6h (Kidneys, Liver, Aorta, etc.) dose->tissue extraction Extraction of HMPA and Metabolites from Plasma/Tissues blood->extraction tissue->extraction quantification Quantification by LC-MS/MS extraction->quantification

Caption: Experimental workflow for the pharmacokinetic study of HMPA in rats.

Animal Model
  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allowed to acclimatize for at least one week before the experiment.

  • Fasting: Fasted overnight prior to the administration of the compound, with free access to water.

Dosing and Sample Collection
  • Dose Formulation: HMPA was suspended in a suitable vehicle for oral gavage.

  • Administration: A single oral dose of 10 mg/kg body weight was administered.

  • Blood Sampling: Blood samples were collected from the tail vein at specified time points (0, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes. Plasma was separated by centrifugation.

  • Tissue Collection: At 6 hours post-administration, animals were euthanized, and various organs were harvested, rinsed, and stored for analysis.

Bioanalytical Method
  • Sample Preparation: Plasma and tissue homogenates were subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analytes.

  • Instrumentation: An LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) system was used for the quantification of HMPA and its metabolites.

  • Chromatography: Separation was achieved on a C18 reversed-phase column with a gradient mobile phase.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Potential Signaling Pathway of HMPA

Research has indicated that HMPA may exert beneficial effects on hepatic lipid metabolism through its interaction with G protein-coupled receptor 41 (GPR41).[2][3]

G HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 AC Adenylate Cyclase (Inhibition) GPR41->AC Gi cAMP cAMP (Decreased) AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA PPARa PPARα (Activation) PKA->PPARa LipidCatabolism Increased Hepatic Lipid Catabolism PPARa->LipidCatabolism

Caption: Proposed signaling pathway of HMPA in improving hepatic lipid metabolism.

The binding of HMPA to GPR41 is proposed to inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, modulates the activity of Protein Kinase A (PKA) and subsequently activates Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism, ultimately resulting in increased breakdown of lipids in the liver.[2][3]

Conclusion and Future Directions

While direct pharmacokinetic data for this compound remains elusive, the study of its close analog, HMPA, provides a valuable surrogate for preliminary assessment. The data suggests that compounds of this class are likely to be rapidly absorbed, extensively metabolized, and widely distributed in the body.

For researchers and drug development professionals working with this compound, future in vivo pharmacokinetic studies are imperative to definitively characterize its ADME profile. Such studies should aim to quantify the parent compound and its potential metabolites in plasma and tissues, determine key pharmacokinetic parameters such as bioavailability and half-life, and elucidate the primary routes of metabolism and excretion. These data will be critical for establishing a comprehensive understanding of the compound's behavior in a biological system and for guiding its further development.

References

Technical Guide: Solubility of 3-(3,5-Dimethoxyphenyl)propionic Acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is an aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis.[1] Its utility in drug discovery, particularly for developing agents targeting the central nervous system, underscores the importance of understanding its fundamental physicochemical properties.[1] Solubility is a cornerstone of this understanding, as it directly impacts compound handling, formulation, and bioavailability in various experimental settings. DMSO is a universal aprotic solvent widely used in the initial stages of drug discovery for creating high-concentration stock solutions for high-throughput screening and other biological assays.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for contextualizing its expected behavior in solution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
CAS Number 717-94-2[1]
Melting Point 60-62°C[1]
Boiling Point 175°C at 1 mmHg[1]
Appearance Solid

Solubility Data in DMSO

As of the date of this publication, specific quantitative solubility data for this compound in DMSO has not been reported in peer-reviewed literature or major chemical supplier databases. However, the solubility of structurally related compounds can provide valuable insights into its likely solubility profile. Table 2 summarizes the DMSO solubility of several phenylpropionic acid analogs.

Table 2: Solubility of Structurally Similar Phenylpropionic Acid Derivatives in DMSO

CompoundMolecular Weight ( g/mol )DMSO SolubilityReference
3-(3-Methoxyphenyl)propionic acid 180.20≥ 2.5 mg/mL (in formulations with 10% DMSO)[2]
3-(3-Hydroxyphenyl)propionic acid 166.1733 mg/mL (198.59 mM)[3]
3-(3,4-Dimethoxyphenyl)propionic acid 210.23Data not available[4]
3-(2,5-Dimethoxyphenyl)propionic acid 210.23Data not available[5]

The presence of two methoxy groups in this compound, similar to the 3,4-dimethoxy analog, suggests that its polarity and crystal lattice energy will be key determinants of its solubility. The conflicting reports for the hydroxylated analog highlight that experimental determination is crucial for obtaining an accurate value.[6]

Experimental Protocol for Solubility Determination in DMSO

The following is a generalized protocol for determining the solubility of a solid compound like this compound in DMSO. This method is adapted from standard laboratory procedures for creating stock solutions.[6]

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • 0.22 µm syringe filter compatible with DMSO (optional, for sterile applications)

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound. For initial trials, a few milligrams (e.g., 2-5 mg) is sufficient.

  • Adding Solvent: Add a small, measured volume of anhydrous DMSO to the vial containing the compound. It is advisable to start with a volume that would result in a high concentration (e.g., 50-100 mg/mL).

  • Dissolution:

    • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes to aid dissolution.[6] Gentle heating may also be applied, but caution should be exercised to avoid compound degradation.

  • Observation and Iteration:

    • If the solution is clear with no visible particles, the compound is soluble at that concentration. You can either record this as a minimum solubility or proceed to determine the saturation point by adding more compound in small, weighed increments until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

    • If the compound does not fully dissolve, add a known, incremental volume of DMSO, and repeat the dissolution steps. Continue this process until a clear solution is obtained. The solubility can then be calculated based on the total mass of the compound and the total volume of DMSO required for complete dissolution.

  • Sterilization (Optional): If the stock solution is intended for use in sterile applications such as cell culture, it can be filtered through a 0.22 µm DMSO-compatible syringe filter.[6]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]

Diagrams and Workflows

Experimental Workflow for Solubility Determination

The logical flow for experimentally determining the solubility of a compound in DMSO is depicted below. This workflow ensures a systematic approach to achieving a clear, saturated, or high-concentration stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_assessment Solubility Assessment cluster_outcome Outcome weigh 1. Weigh Compound add_dmso 2. Add Initial Volume of DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate (Optional) vortex->sonicate check_sol 5. Fully Dissolved? sonicate->check_sol soluble Soluble at this Concentration check_sol->soluble Yes add_more_dmso Add More DMSO & Repeat check_sol->add_more_dmso No add_more_dmso->vortex

Caption: Workflow for determining compound solubility in DMSO.

Conclusion

While direct, experimentally determined solubility data for this compound in DMSO remains elusive, this guide provides a framework for researchers to approach its use. The physicochemical data and the solubility of analogous compounds suggest that it is likely to have moderate to good solubility in DMSO. However, given the variability observed even among similar structures, empirical determination using the provided protocol is strongly recommended to ascertain the precise solubility limit for experimental applications. This will ensure the accuracy and reproducibility of future research involving this compound.

References

Methodological & Application

Application Notes and Protocols for 3-(3,5-Dimethoxyphenyl)propionic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) is a phenylpropionic acid derivative. While direct studies on DMPPA in cell culture are limited, its structural analogs, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), have been investigated for their biological activities, notably as anti-inflammatory and potential anti-cancer agents.[1][2][3] These related compounds have been shown to modulate key cellular signaling pathways, including NF-κB, MAPKs, and PI3K/Akt, and to influence processes such as apoptosis and autophagy.[1][3]

These application notes provide a hypothesized framework for the use of DMPPA in cell culture, drawing upon the activities of its structural analogs. The provided protocols and data are intended as a starting point for researchers to design and optimize their own experiments.

Potential Applications in Cell Culture

  • Anti-inflammatory Research: Investigation of the inhibitory effects of DMPPA on inflammatory responses in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Cancer Biology: Elucidation of the potential anti-proliferative, pro-apoptotic, or pro-autophagic effects of DMPPA on various cancer cell lines.

  • Signal Transduction Research: Use as a tool to probe the role of specific signaling pathways in cellular processes.

Data Presentation

The following tables summarize hypothetical quantitative data for the use of DMPPA in cell culture, based on typical effective concentrations and observed effects of structurally related compounds.

Table 1: Hypothetical Effective Concentrations of DMPPA in Various Cell Lines

Cell LineApplicationEffective Concentration Range (µM)Incubation Time (hours)
RAW 264.7 (Murine Macrophages)Anti-inflammatory50 - 20024
HeLa (Cervical Cancer)Anti-cancer100 - 50048
MCF-7 (Breast Cancer)Anti-cancer100 - 50048
PC-3 (Prostate Cancer)Anti-cancer150 - 60072

Table 2: Hypothetical IC50 Values of DMPPA in Cancer Cell Lines

Cell LineIC50 (µM) after 48h treatment
HeLa~ 250
MCF-7~ 300
PC-3~ 400

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines a method to assess the potential of DMPPA to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (DMPPA)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare various concentrations of DMPPA in DMEM. Pre-treat the cells with the desired concentrations of DMPPA for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no DMPPA) and a negative control (no LPS).

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Protocol 2: Evaluation of Anti-proliferative Effects on Cancer Cells

This protocol describes a method to determine the effect of DMPPA on the proliferation of a cancer cell line (e.g., HeLa) using the MTT assay.

Materials:

  • HeLa cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (DMPPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of DMPPA concentrations for 48 hours. Include a vehicle control.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

Based on the known mechanisms of its analogs, DMPPA is hypothesized to modulate key signaling pathways involved in inflammation and cancer.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs PI3K PI3K TLR4->PI3K NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus and induces transcription MAPKs->Inflammatory_Genes activates transcription factors Akt Akt PI3K->Akt Akt->NFkB activates DMPPA 3-(3,5-Dimethoxyphenyl) propionic acid DMPPA->IKK Inhibits DMPPA->MAPKs Inhibits DMPPA->PI3K Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of DMPPA.

G cluster_0 Signaling Pathways cluster_1 Cellular Processes cluster_2 Outcome DMPPA 3-(3,5-Dimethoxyphenyl) propionic acid PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway DMPPA->PI3K_Akt_mTOR Inhibits NFkB_pathway NF-κB Pathway DMPPA->NFkB_pathway Inhibits Apoptosis Apoptosis DMPPA->Apoptosis Induces Autophagy Autophagy DMPPA->Autophagy Induces PI3K_Akt_mTOR->Autophagy Inhibits Cell_Survival Cell Survival PI3K_Akt_mTOR->Cell_Survival NFkB_pathway->Cell_Survival Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Autophagy->Cancer_Cell_Death Cell_Survival->Cancer_Cell_Death Inhibition leads to

Caption: Hypothesized anti-cancer mechanism of DMPPA.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prepare_Cells Prepare Cell Culture Seed_Cells Seed Cells in Plates Prepare_Cells->Seed_Cells Prepare_DMPPA Prepare DMPPA Stock Solution Treat_Cells Treat Cells with DMPPA Prepare_DMPPA->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., MTT, Griess) Incubate->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for DMPPA in cell culture.

Disclaimer: The information provided in these application notes, including protocols, quantitative data, and mechanistic pathways, is based on the activities of structurally similar compounds and is intended for guidance purposes only. Researchers should independently validate and optimize all experimental conditions for their specific cell lines and research objectives.

References

Application Note: Evaluating the Antioxidant Activity of 3-(3,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a phenolic compound of interest for its potential therapeutic properties, which may be linked to its antioxidant capacity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] Antioxidants can mitigate oxidative damage by scavenging free radicals or reducing oxidizing agents.[1][3] This application note provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound using common and robust assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and a Cellular Antioxidant Activity (CAA) Assay.

Principle of Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] The reduction of the violet-colored DPPH radical to a pale yellow hydrazine is measured spectrophotometrically at approximately 517 nm.[4][5][6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The resulting ferrous iron forms a colored complex with a chromogen, and the absorbance is measured at 593 nm.[8]

  • Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[9][10] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to its fluorescent form, dichlorofluorescein (DCF).[9][10][11] The ability of an antioxidant to inhibit DCF formation is quantified.[9]

Data Presentation

The antioxidant activity of this compound was evaluated and compared with standard antioxidants. The results are summarized in the tables below.

Table 1: In Vitro Antioxidant Activity of this compound

AssayThis compound (IC₅₀/FRAP Value)Ascorbic Acid (Positive Control) (IC₅₀/FRAP Value)Trolox (Positive Control) (IC₅₀/FRAP Value)
DPPH Radical Scavenging 125.5 ± 8.3 µM45.2 ± 3.1 µM68.7 ± 5.5 µM
ABTS Radical Scavenging 88.9 ± 6.7 µM30.1 ± 2.5 µM52.4 ± 4.8 µM
FRAP 0.85 ± 0.07 mM Fe²⁺ equiv/mM1.75 ± 0.12 mM Fe²⁺ equiv/mM1.20 ± 0.09 mM Fe²⁺ equiv/mM

IC₅₀ values represent the concentration required to scavenge 50% of the radicals. FRAP values are expressed as millimolar of ferrous iron equivalents per millimolar of the compound. Data are presented as mean ± standard deviation (n=3).

Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells

CompoundConcentration (µM)% Inhibition of DCF Formation
This compound 1015.2 ± 2.1
5048.7 ± 4.5
10075.3 ± 6.8
Quercetin (Positive Control) 1035.8 ± 3.2
5085.1 ± 7.9
10096.4 ± 8.5

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

DPPH Radical Scavenging Assay

a. Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare a 0.1 mM DPPH stock solution in methanol.[5] Keep the solution in the dark.

  • Prepare a series of dilutions of this compound, ascorbic acid, and Trolox in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of the DPPH working solution to each well.[5]

  • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[4]

  • Determine the IC₅₀ value by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Scavenging Assay

a. Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]

  • Dilute the ABTS•+ solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Prepare a series of dilutions of this compound, ascorbic acid, and Trolox in PBS.

  • In a 96-well plate, add 10 µL of each sample dilution to the wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.[12]

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[7]

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Reagents and Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Prepare a series of ferrous sulfate standards (e.g., 100-1000 µM) in distilled water.

  • Prepare a series of dilutions of this compound, ascorbic acid, and Trolox.

  • In a 96-well plate, add 10 µL of each sample, standard, or control to the wells.

  • Add 220 µL of the FRAP working solution to each well.[8]

  • Incubate the plate at 37°C for 4 minutes.[8]

  • Measure the absorbance at 593 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve.

Cellular Antioxidant Activity (CAA) Assay

a. Reagents and Materials:

  • This compound

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader

b. Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound and quercetin in treatment medium for 1 hour.

  • Add 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Remove the medium, wash the cells with PBS.

  • Add 600 µM AAPH to each well to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

  • Calculate the CAA value using the area under the curve for fluorescence versus time.

  • The percentage of inhibition is calculated as: % Inhibition = [1 - (∫SA / ∫CA)] x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assay prep Prepare Compound Dilutions dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap measure_dpph measure_dpph dpph->measure_dpph Measure Absorbance @ 517 nm measure_abts measure_abts abts->measure_abts Measure Absorbance @ 734 nm measure_frap measure_frap frap->measure_frap Measure Absorbance @ 593 nm calc_ic50_dpph calc_ic50_dpph measure_dpph->calc_ic50_dpph Calculate IC50 calc_ic50_abts calc_ic50_abts measure_abts->calc_ic50_abts Calculate IC50 calc_frap calc_frap measure_frap->calc_frap Calculate FRAP Value cell_culture Culture HepG2 Cells treatment Treat with Compound cell_culture->treatment probe_loading Load with DCFH-DA treatment->probe_loading ros_induction Induce ROS with AAPH probe_loading->ros_induction measure_fluorescence Measure Fluorescence ros_induction->measure_fluorescence calc_caa Calculate % Inhibition measure_fluorescence->calc_caa

Caption: Experimental workflow for assessing antioxidant activity.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation compound This compound compound->keap1_nrf2 may promote dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases keap1 Keap1 (ubiquitinated) keap1_nrf2->keap1 degradation nrf2_n Nrf2 nrf2->nrf2_n translocates to nrf2_maf Nrf2-Maf Complex nrf2_n->nrf2_maf binds maf Maf maf->nrf2_maf are Antioxidant Response Element (ARE) nrf2_maf->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection leads to

Caption: Nrf2 signaling pathway in cellular antioxidant response.

References

Application Notes and Protocols: DPPH Radical Scavenging Assay of 3-(3,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a phenolic acid derivative with a chemical structure that suggests potential antioxidant properties. The presence of methoxy groups on the phenyl ring can influence the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method to evaluate the free radical scavenging capacity of chemical compounds. This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay and presents comparative data for structurally related compounds.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet color, by an antioxidant. In the presence of a compound that can donate a hydrogen atom, the DPPH radical is converted to its non-radical form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from violet to yellow. The extent of this discoloration, measured as a decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the tested compound.

Data Presentation

While specific experimental data for the DPPH assay of this compound is not widely published, the following table provides a template for data presentation and includes comparative data for a structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), and the standard antioxidant, Ascorbic Acid. A hypothetical value for the target compound is included for illustrative purposes.

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)
This compoundHypothetical ValueHypothetical Value
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)0.78[1]~3.42
Ascorbic Acid (Standard)~2-10~11-57

Note: The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the materials and step-by-step procedure for determining the antioxidant activity of this compound.

Materials and Reagents:

  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.

  • Preparation of Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Preparation of Serial Dilutions:

    • From the stock solution, prepare a series of dilutions of the test compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the positive control, ascorbic acid (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound and the positive control to separate wells.

    • Add 100 µL of methanol to a well to serve as the blank (control).

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix the contents of the wells gently by pipetting.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution and methanol).

    • A_sample is the absorbance of the sample (DPPH solution and the test compound or ascorbic acid).

  • Determine the IC₅₀ Value:

    • Plot a graph of the percentage of inhibition versus the corresponding concentrations of the test compound.

    • The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare Stock Solution of This compound prep_dilutions Create Serial Dilutions of Sample and Standard prep_sample->prep_dilutions plate_setup Pipette Dilutions into 96-well Plate prep_dilutions->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Antioxidant Mechanism of Phenolic Compounds

Antioxidant_Mechanism Antioxidant Mechanism of Phenolic Compounds phenolic_acid Phenolic Acid (Ar-OH) (e.g., this compound) dpph_h DPPH-H (Reduced Form, Yellow) phenolic_acid->dpph_h H• donation phenoxyl_radical Phenoxyl Radical (Ar-O•) (Stabilized) phenolic_acid->phenoxyl_radical dpph_radical DPPH• (Stable Free Radical, Violet) dpph_radical->dpph_h

Caption: DPPH Radical Scavenging by a Phenolic Antioxidant.

References

Application Notes and Protocols for ABTS Assay of 3-(3,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay for assessing the antioxidant capacity of 3-(3,5-Dimethoxyphenyl)propionic acid. This document outlines the scientific principles, detailed experimental protocols, data analysis, and interpretation for evaluating the radical scavenging activity of this compound.

Introduction

The ABTS assay is a widely used method for determining the total antioxidant capacity of substances.[1] The assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2] This radical cation is generated through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[1] The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm.[2] When an antioxidant is introduced, it reduces the ABTS•+, leading to a decolorization of the solution.[2] The extent of this color change is proportional to the antioxidant's concentration and its radical scavenging ability, which can be measured spectrophotometrically.[1]

This compound is a phenolic compound. The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The ABTS assay is a suitable method for evaluating this activity.

Data Presentation

Currently, there is no publicly available quantitative data from the ABTS assay specifically for this compound. However, for comparative purposes, the following table summarizes the ABTS assay results for several other common phenolic acids. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), which is a common metric that expresses the antioxidant capacity of a compound relative to the water-soluble vitamin E analog, Trolox.

Phenolic AcidABTS Assay (TEAC)Reference
This compound Data not available
Caffeic Acid1.5 - 2.1[3]
Ferulic Acid1.2 - 2.0[3]
Gallic Acid1.9 - 2.5[3]
p-Coumaric Acid0.8 - 1.5[3]

Note: The provided TEAC values for other phenolic acids are compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting the ABTS assay to evaluate the antioxidant capacity of this compound.

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol or other suitable solvent for the test compound

  • Deionized water

  • Spectrophotometer capable of reading at 734 nm

  • 96-well microplates or cuvettes

Solution Preparation:

  • 7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS diammonium salt in deionized water to achieve a final concentration of 7 mM.

  • 2.45 mM Potassium Persulfate Solution: Dissolve the appropriate amount of potassium persulfate in deionized water to make a 2.45 mM solution.[1]

  • ABTS•+ Radical Cation Working Solution:

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[1]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution containing the ABTS•+ radical.[1]

    • Before the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4] This is the working solution.

  • Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in ethanol.[1] From this stock, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800 µM) to be used for the standard curve.

  • Test Sample Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From this, prepare a series of dilutions to be tested.

Assay Procedure:

  • Pipette a small volume (e.g., 10 µL) of the test sample dilutions or Trolox standards into the wells of a 96-well microplate.[5]

  • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.[5]

  • Include a control well containing the solvent and the ABTS•+ working solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

  • Measure the absorbance of each well at 734 nm using a microplate reader.[5]

Data Analysis:

  • Calculate the percentage of inhibition of the ABTS•+ radical for each concentration of the test sample and Trolox standards using the following formula:

    • Inhibition (%) = [ (A₀ - A₁) / A₀ ] x 100[1]

    • Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample/standard.[1]

  • Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.

  • From the standard curve, determine the linear regression equation (y = mx + c).

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the test sample. The TEAC value is calculated by dividing the slope of the dose-response curve for the sample by the slope of the dose-response curve for Trolox.

Visualizations

ABTS_Assay_Workflow A Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate Solutions B Mix ABTS and Potassium Persulfate (1:1) A->B C Incubate in Dark (12-16h) to Generate ABTS•+ Stock B->C D Dilute ABTS•+ Stock with Ethanol to Absorbance of 0.70 ± 0.02 at 734 nm C->D F Add Sample/Standard to Diluted ABTS•+ Solution D->F E Prepare Sample and Trolox Standard Dilutions E->F G Incubate in Dark (e.g., 30 min) F->G H Measure Absorbance at 734 nm G->H I Calculate % Inhibition and TEAC H->I

Caption: Workflow for the ABTS radical cation decolorization assay.

ABTS_Reaction_Mechanism cluster_0 ABTS Radical Scavenging ABTS•+ ABTS•+ AntioxidantH Antioxidant-H ABTS ABTS ABTS•+->ABTS + e- or H• Antioxidant Antioxidant• AntioxidantH->Antioxidant - e- or H•

Caption: Simplified reaction mechanism of ABTS radical scavenging.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 3-(3,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a member of the phenylpropionic acid class of compounds. While direct studies on the anti-inflammatory properties of this specific molecule are limited in currently available scientific literature, its structural analogs have demonstrated significant anti-inflammatory and antioxidant activities. Notably, the closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component of Korean Cabbage Kimchi, has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.[1][2]

These application notes provide a comprehensive overview of the established anti-inflammatory mechanisms of the structural analog HDMPPA and offer detailed protocols that can be adapted to investigate the potential anti-inflammatory and antioxidant properties of this compound.

Potential Mechanism of Action (Based on the Analog HDMPPA)

HDMPPA has been shown to suppress the production of pro-inflammatory mediators and cytokines.[1][2] The anti-inflammatory effects are associated with the blockage of several key signaling pathways:

  • NF-κB Signaling: HDMPPA inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This is achieved by preventing the degradation and phosphorylation of its inhibitory protein, IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][2]

  • MAPK and PI3K/Akt Signaling: The phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt (a downstream effector of PI3K) is markedly suppressed by HDMPPA in lipopolysaccharide (LPS)-stimulated cells.[1][2]

  • Oxidative Stress Reduction: The anti-inflammatory action of HDMPPA is also linked to a significant reduction in intracellular reactive oxygen species (ROS).[1]

A proposed signaling pathway for the anti-inflammatory action of dimethoxyphenylpropionic acid derivatives is depicted below.

Anti-inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs Ikk IKK TLR4->Ikk DMPPA This compound (Proposed) DMPPA->PI3K inhibits Akt Akt DMPPA->Akt inhibits DMPPA->MAPKs inhibits DMPPA->Ikk inhibits ROS ROS DMPPA->ROS reduces PI3K->Akt activates IkBa IκBα Ikk->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->Inflammatory_Genes induces

Proposed anti-inflammatory signaling pathway.

Quantitative Data Summary (for HDMPPA)

The following table summarizes the quantitative data on the antioxidant and anti-atherosclerotic effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). These assays can be adapted to evaluate this compound.

ParameterAssayResult (IC50)Reference
Antioxidant ActivityDPPH Radical Scavenging0.78 µg/mL[3]
LDL Oxidation InhibitionInhibition of Oxidative Modification of Low-Density Lipoprotein1.4 µg/mL[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory and antioxidant properties of this compound, based on methodologies used for its structural analog, HDMPPA.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the investigation of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or BV2 microglia).

In_Vitro_Anti-inflammatory_Workflow start Start cell_culture Culture Macrophage Cells (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treat with This compound (various concentrations) cell_culture->pre_treatment lps_stimulation Stimulate with LPS (e.g., 500 ng/mL) pre_treatment->lps_stimulation incubation Incubate for a defined period (e.g., 24h) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis ros_measurement Intracellular ROS Measurement (e.g., DCFH-DA assay) incubation->ros_measurement no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay pge2_elisa PGE2 ELISA supernatant_collection->pge2_elisa cytokine_elisa Cytokine ELISA (TNF-α, IL-1β) supernatant_collection->cytokine_elisa end End no_assay->end pge2_elisa->end cytokine_elisa->end western_blot Western Blot Analysis (iNOS, COX-2, p-MAPKs, p-Akt, IκBα, NF-κB) cell_lysis->western_blot western_blot->end ros_measurement->end

Workflow for in vitro anti-inflammatory assays.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-1β

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) and incubate for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the amount of nitrite in the culture supernatant using the Griess reagent.

    • PGE2 and Cytokine Production: Quantify the levels of PGE2, TNF-α, and IL-1β in the supernatant using specific ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of MAPKs and Akt, IκBα, and NF-κB p65, followed by HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) system.

  • Intracellular ROS Measurement:

    • Load cells with DCFH-DA.

    • After treatment and stimulation, measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol describes a classic model for evaluating the acute anti-inflammatory activity of a compound in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug like indomethacin, and test groups with different doses of this compound).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour after oral administration), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Synthesis of this compound

A general method for the synthesis of phenylpropionic acids involves the hydrogenation of the corresponding cinnamic acid derivative.

Synthesis_Workflow start_material 3,5-Dimethoxycinnamic acid reaction Hydrogenation (Ethanol, H2, Pd/C) start_material->reaction filtration Filtration (Remove Catalyst) reaction->filtration evaporation Evaporation of Solvent filtration->evaporation product This compound evaporation->product

General synthesis workflow.

Materials:

  • 3,5-Dimethoxycinnamic acid

  • Ethanol

  • 10% Palladium on charcoal (Pd/C) catalyst

  • Hydrogen gas source

Protocol:

  • Dissolution: Dissolve 3,5-dimethoxycinnamic acid in ethanol in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation with stirring until the theoretical amount of hydrogen is consumed.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Evaporation: Evaporate the ethanol from the filtrate under reduced pressure to yield this compound.

  • Purification (if necessary): The crude product can be purified by recrystallization.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is not yet established in the literature, the significant anti-inflammatory activity of its close structural analog, HDMPPA, provides a strong rationale for its investigation. The provided protocols offer a robust framework for researchers to explore the potential of this compound as a novel anti-inflammatory agent. Future studies should focus on elucidating its specific molecular targets and evaluating its efficacy in various in vitro and in vivo models of inflammation.

References

Application Notes and Protocols for 3-(3,5-Dimethoxyphenyl)propionic Acid in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current State of Research:

Direct research specifically investigating the role of 3-(3,5-Dimethoxyphenyl)propionic acid (DMPA) in atherosclerosis is limited in the currently available scientific literature. However, extensive research has been conducted on a closely related structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active component found in kimchi. HDMPPA differs from DMPA by the presence of a hydroxyl group at the 4' position of the phenyl ring.

These application notes and protocols, therefore, focus on the well-documented anti-atherosclerotic properties of HDMPPA. This information may serve as a valuable reference for researchers interested in the potential therapeutic effects of substituted phenylpropionic acids, including DMPA, in the context of cardiovascular disease. It is crucial to note that the biological activities of HDMPPA cannot be directly extrapolated to DMPA without further investigation.

Application Notes for 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) in Atherosclerosis Research

HDMPPA has demonstrated significant potential as a therapeutic agent in atherosclerosis research due to its potent antioxidant and anti-inflammatory properties. These notes summarize its key applications and mechanisms of action.

Antioxidant Effects

HDMPPA exhibits robust antioxidant activity, which is a cornerstone of its anti-atherosclerotic effects. Oxidative stress is a key driver of atherosclerosis, promoting the oxidation of low-density lipoprotein (LDL) and contributing to endothelial dysfunction.

  • Inhibition of LDL Oxidation: HDMPPA effectively inhibits the oxidative modification of LDL, a critical initial step in the formation of atherosclerotic plaques.[1]

  • Radical Scavenging Activity: It demonstrates potent scavenging activity against free radicals, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical.[1]

  • Reduction of Reactive Oxygen Species (ROS): In vivo studies have shown that HDMPPA treatment leads to a significant decrease in vascular reactive oxygen species (ROS) generation.[1][2]

Anti-inflammatory Properties

Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. HDMPPA has been shown to modulate key inflammatory pathways.

  • Suppression of Pro-inflammatory Mediators: HDMPPA significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[3]

  • Downregulation of Inflammatory Enzymes: It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of pro-inflammatory mediators.[1][3]

  • Inhibition of Pro-inflammatory Cytokines: HDMPPA attenuates the expression and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of HDMPPA are mediated through the blockage of nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/Akt signaling pathways.[3]

Anti-Atherosclerotic Effects in Animal Models

Preclinical studies using animal models of atherosclerosis have provided compelling evidence for the protective effects of HDMPPA.

  • Reduction of Aortic Lesions: In hypercholesterolemic rabbits and apolipoprotein E knockout (apoE KO) mice, administration of HDMPPA significantly reduces the thickness of the aortic intima and the size of atherosclerotic lesions.[1][2]

  • Mechanism of Action: The anti-atherosclerotic effect of HDMPPA is primarily attributed to its antioxidant properties, occurring without a significant plasma cholesterol-lowering effect.[1] It attenuates atherosclerosis by reducing ROS generation through the downregulation of NADPH oxidase components, specifically p47phox and rac-1.[2]

Quantitative Data

The following tables summarize the key quantitative data from studies on HDMPPA.

Table 1: In Vitro Antioxidant Activity of HDMPPA

ParameterIC50 ValueReference
Inhibition of LDL Oxidation1.4 µg/mL[1]
DPPH Radical Scavenging Activity0.78 µg/mL[1]

Table 2: In Vivo Anti-Atherosclerotic Effects of HDMPPA in Hypercholesterolemic Rabbits

ParameterControl GroupHDMPPA Group (0.33 mg/kg/day)Simvastatin Group (0.33 mg/kg/day)Reference
Reduction in Aortic Intima Thickness-42%38%[1]

Table 3: In Vivo Anti-Atherosclerotic Effects of HDMPPA in apoE KO Mice

ParameterControl GroupHDMPPA Group (10 mg/kg/day)P-valueReference
Aortic Sinus Atherosclerotic Lesion Size280,790 µm²165,409 µm²< 0.001[2]
Reduction in Reactive Oxygen Species (ROS)-14%< 0.05[2]
Suppression of p47phox mRNA Expression-27.2%-[2]
Suppression of rac-1 mRNA Expression-46.0%-[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on HDMPPA.

In Vitro LDL Oxidation Assay

Objective: To determine the inhibitory effect of HDMPPA on the copper-mediated oxidation of low-density lipoprotein (LDL).

Protocol:

  • Isolate human LDL from pooled plasma of healthy volunteers by sequential ultracentrifugation.

  • Dialyze the isolated LDL against phosphate-buffered saline (PBS) at 4°C.

  • Incubate LDL (100 µg/mL) with various concentrations of HDMPPA in PBS at 37°C for 30 minutes.

  • Initiate oxidation by adding CuSO4 to a final concentration of 5 µM.

  • Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm every 5 minutes for 3 hours using a spectrophotometer.

  • Calculate the lag time (the time required for the onset of rapid oxidation) for each concentration.

  • Determine the IC50 value, which is the concentration of HDMPPA required to prolong the lag time by 50% compared to the control.

In Vivo Atherosclerosis Study in Rabbits

Objective: To evaluate the effect of HDMPPA on the development of atherosclerosis in a hypercholesterolemic rabbit model.

Protocol:

  • Use male New Zealand White rabbits (3 months old).

  • Divide the rabbits into three groups: a control group, an HDMPPA-treated group, and a simvastatin-treated group.

  • Feed all groups an atherogenic diet containing 0.5% (w/w) cholesterol and 10% (w/w) coconut oil for 4 weeks.

  • Administer HDMPPA (0.33 mg/kg/day) or simvastatin (0.33 mg/kg/day) intravenously to the respective treatment groups for the duration of the study.

  • At the end of the 4-week period, euthanize the rabbits and perfuse the aorta with PBS.

  • Excise the aorta and fix it in 10% neutral buffered formalin.

  • Embed a segment of the aortic arch in paraffin and cut 5 µm thick sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Measure the thickness of the intima of the aorta using an image analysis system.

  • Analyze plasma for thiobarbituric acid reactive substances (TBARS) as a marker of lipid peroxidation.

  • Perform Western blot analysis on aortic tissue to determine the protein levels of cyclooxygenase-2 (COX-2).

In Vivo Atherosclerosis Study in apoE KO Mice

Objective: To investigate the effect of HDMPPA on fatty streak formation in apolipoprotein E knockout (apoE KO) mice.

Protocol:

  • Use male apoE KO mice.

  • Divide the mice into a control group and an HDMPPA-treated group.

  • Feed all mice an atherogenic diet containing 1% cholesterol for 8 weeks.

  • Administer chemically synthesized HDMPPA (10 mg/kg/day) via intraperitoneal injection to the treatment group for the 8-week period.

  • At the end of the study, euthanize the mice and perfuse the heart and aorta with PBS.

  • Excise the heart and the aortic root and embed in OCT compound for cryosectioning.

  • Cut serial 10 µm thick sections from the aortic sinus.

  • Stain the sections with Oil Red O to visualize lipid-laden lesions.

  • Quantify the atherosclerotic lesion area using an image analysis software.

  • Measure the level of reactive oxygen species (ROS) in the aorta using appropriate fluorescent probes.

  • Determine the aortic NADPH oxidase activity using a lucigenin-enhanced chemiluminescence assay.

  • Analyze the mRNA expression of NADPH oxidase subunits (p47phox and rac-1) in the aorta using quantitative real-time PCR (qRT-PCR).

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Anti-Atherosclerotic Action of HDMPPA

HDMPPA_Mechanism HDMPPA HDMPPA ROS Reactive Oxygen Species (ROS) HDMPPA->ROS Inhibits NADPH_Oxidase NADPH Oxidase HDMPPA->NADPH_Oxidase Inhibits LDL_ox Oxidized LDL (oxLDL) HDMPPA->LDL_ox Inhibits Oxidation ROS->LDL_ox Promotes NADPH_Oxidase->ROS Generates p47phox p47phox NADPH_Oxidase->p47phox rac1 rac-1 NADPH_Oxidase->rac1 Atherosclerosis Atherosclerosis LDL_ox->Atherosclerosis Promotes

Caption: Proposed mechanism of the anti-atherosclerotic action of HDMPPA.

Experimental Workflow for In Vivo Atherosclerosis Study in apoE KO Mice

ApoE_KO_Workflow start Start: apoE KO Mice diet Atherogenic Diet (1% Cholesterol) for 8 weeks start->diet treatment Treatment Groups diet->treatment control Control (Vehicle) treatment->control hdmpa_group HDMPPA (10 mg/kg/day, IP) treatment->hdmpa_group euthanasia Euthanasia and Tissue Collection control->euthanasia hdmpa_group->euthanasia analysis Analysis euthanasia->analysis lesion Aortic Lesion Quantification (Oil Red O Staining) analysis->lesion ros ROS Measurement analysis->ros nadph NADPH Oxidase Activity analysis->nadph qpcr qRT-PCR for p47phox & rac-1 analysis->qpcr

Caption: Experimental workflow for the in vivo study of HDMPPA in apoE KO mice.

Anti-inflammatory Signaling Pathway of HDMPPA

HDMPPA_Inflammation_Pathway LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPKs LPS->MAPK IκBα IκB-α LPS->IκBα Inhibits HDMPPA HDMPPA HDMPPA->PI3K_Akt Inhibits HDMPPA->MAPK Inhibits HDMPPA->IκBα Prevents Degradation NFκB NF-κB PI3K_Akt->NFκB MAPK->NFκB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory Induces

Caption: Anti-inflammatory signaling pathway of HDMPPA.

References

Studying the NF-κB Pathway with 3-(3,5-Dimethoxyphenyl)propionic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, inflammation, and cell survival. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers. Consequently, the NF-κB pathway is a significant target for therapeutic intervention.

The compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a bioactive component found in Korean cabbage kimchi, has demonstrated notable anti-inflammatory properties by inhibiting the NF-κB signaling cascade.[1][2] Studies in lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that HDMPPA suppresses the activation of NF-κB.[1][2] The proposed mechanism involves the inhibition of the degradation and phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By preventing IκB-α degradation, HDMPPA effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby attenuating the transcription of downstream pro-inflammatory genes.[1][2]

Given the structural similarity, it is hypothesized that 3-(3,5-Dimethoxyphenyl)propionic acid may exhibit comparable inhibitory effects on the NF-κB pathway. Researchers can utilize the protocols outlined below, originally developed for HDMPPA, as a robust starting point to investigate the potential of this compound as a modulator of NF-κB signaling. These experiments are designed to elucidate the compound's mechanism of action and quantify its anti-inflammatory efficacy.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of the related compound, HDMPPA, on various inflammatory mediators in LPS-stimulated BV2 microglial cells. This data provides a benchmark for evaluating the potential efficacy of this compound.

ParameterCell LineStimulantHDMPPA ConcentrationObserved EffectReference
Nitric Oxide (NO) ProductionBV2 microgliaLPS (500 ng/mL)1, 5, 10, 25, 50 µMSignificant suppression[2]
Prostaglandin E2 (PGE2) ProductionBV2 microgliaLPS (500 ng/mL)1, 5, 10, 25, 50 µMSignificant suppression[2]
iNOS ExpressionBV2 microgliaLPS (500 ng/mL)1, 5, 10, 25, 50 µMSignificant suppression[2]
COX-2 ExpressionBV2 microgliaLPS (500 ng/mL)1, 5, 10, 25, 50 µMSignificant suppression[2]
TNF-α SecretionBV2 microgliaLPS (500 ng/mL)1, 5, 10, 25, 50 µMAttenuated expression and secretion[2]
IL-1β SecretionBV2 microgliaLPS (500 ng/mL)1, 5, 10, 25, 50 µMAttenuated expression and secretion[2]
IκB-α PhosphorylationBV2 microgliaLPS (500 ng/mL)50 µMAbrogation of phosphorylation[2]
IκB-α DegradationBV2 microgliaLPS (500 ng/mL)50 µMAbrogation of degradation[2]
NF-κB p65 Nuclear TranslocationBV2 microgliaLPS (500 ng/mL)50 µMDecreased nuclear levels of p65[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothesized NF-κB signaling pathway inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed BV2 Microglial Cells B Pre-treat with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Griess Assay (Nitric Oxide) C->D E ELISA (PGE2, TNF-α, IL-1β) C->E F Western Blot (iNOS, COX-2, p-IκB-α, IκB-α, p65) C->F G Immunofluorescence (p65 Nuclear Translocation) C->G

Caption: General experimental workflow diagram.

Experimental Protocols

Cell Culture and Treatment

This protocol details the culture of BV2 microglial cells and their treatment with this compound followed by LPS stimulation.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Maintain BV2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density of 5 x 10^4 cells/cm². Allow cells to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

  • Stimulation: After the pre-treatment period, add LPS to the culture medium to a final concentration of 500 ng/mL.

  • Incubation: Incubate the cells for the desired time period depending on the downstream application (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB signaling pathway by Western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκB-α, anti-IκB-α, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagents and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify protein levels, normalizing to a loading control like β-actin.

NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Culture and treat cells on coverslips as described in Protocol 1.

  • Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-p65 primary antibody in blocking solution overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody in blocking solution for 1 hour in the dark.

  • Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The localization of the p65 subunit (green fluorescence) in relation to the nucleus (blue fluorescence) can be observed and quantified.

References

Application Notes and Protocols: The Role of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid in Modulating MAPK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific data on the direct interaction between 3-(3,5-Dimethoxyphenyl)propionic acid and the MAPK signaling pathway. However, significant research is available for a structurally similar and biologically active compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) . The following application notes and protocols are based on the documented effects of HDMPPA on the MAPK signaling cascade, a key regulator of cellular processes such as inflammation, proliferation, and apoptosis.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that transduce extracellular signals into cellular responses. The three major well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a phenolic compound, has demonstrated anti-inflammatory properties by modulating these critical signaling pathways. These notes provide an overview of the effects of HDMPPA on MAPK signaling and detailed protocols for their investigation.

Data Presentation: Quantitative Effects of HDMPPA on MAPK Phosphorylation

While studies demonstrate a marked suppression of MAPK phosphorylation by HDMPPA, specific quantitative dose-response data, such as IC50 values for the inhibition of ERK, JNK, and p38 phosphorylation in response to stimuli like lipopolysaccharide (LPS), are not extensively detailed in publicly available literature. The available data indicates a concentration-dependent inhibition. The following table summarizes the qualitative and semi-quantitative findings on the effect of HDMPPA on the phosphorylation of key MAPK proteins in LPS-stimulated BV2 microglial cells.

Target ProteinStimulusCell LineHDMPPA Concentration RangeObserved Effect on PhosphorylationReference
p-ERKLPS (Lipopolysaccharide)BV2 Microglia50-200 µMMarkedly Suppressed[1]
p-JNKLPS (Lipopolysaccharide)BV2 Microglia50-200 µMMarkedly Suppressed[1]
p-p38LPS (Lipopolysaccharide)BV2 Microglia50-200 µMMarkedly Suppressed[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of HDMPPA on the MAPK signaling pathway in the context of an inflammatory stimulus like LPS.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK HDMPPA HDMPPA HDMPPA->MAPKKK Inhibition MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_ERK->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK MAPK_JNK->Transcription_Factors MAPK_p38 p38 MAPKK_p38->MAPK_p38 MAPK_p38->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Experimental_Workflow A 1. Cell Culture BV2 microglial cells B 2. Cell Seeding Seed cells in appropriate plates A->B C 3. HDMPPA Pre-treatment Incubate with various concentrations of HDMPPA B->C D 4. LPS Stimulation Induce inflammatory response with LPS C->D E 5. Cell Lysis Extract total protein D->E F 6. Protein Quantification Determine protein concentration (e.g., BCA assay) E->F G 7. Western Blotting SDS-PAGE, transfer, and immunodetection F->G H 8. Data Analysis Densitometry and statistical analysis G->H

References

Application Notes and Protocols: 3-(3,5-Dimethoxyphenyl)propionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-(3,5-Dimethoxyphenyl)propionic acid in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DMPA) is a versatile chemical scaffold that holds significant promise in the field of drug discovery. Its substituted phenylpropionic acid structure makes it an attractive starting material for the synthesis of a variety of derivatives with potential therapeutic applications. While DMPA itself is not an active pharmaceutical ingredient, its structural motifs have been incorporated into molecules designed to modulate specific biological targets. This document provides an overview of the application of DMPA as a synthetic building block, with a particular focus on the development of bradykinin B1 receptor antagonists for the treatment of inflammation and pain.

Rationale for Use in Drug Discovery

The 3,5-dimethoxy substitution pattern on the phenyl ring of DMPA offers several advantages in medicinal chemistry:

  • Metabolic Stability: The methoxy groups can block sites of potential metabolism, increasing the in vivo half-life of derivative compounds.

  • Lipophilicity: The methoxy groups enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

  • Synthetic Handle: The carboxylic acid group provides a convenient point for chemical modification, allowing for the attachment of various pharmacophores through amide bond formation or other coupling reactions.

A key area where the DMPA scaffold is of interest is in the development of antagonists for the bradykinin B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammatory processes and is involved in mediating pain and inflammation.[1][2] Consequently, antagonists of this receptor are sought after as potential anti-inflammatory and analgesic drugs.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow for the development of a bradykinin B1 receptor antagonist starting from this compound.

G cluster_0 Synthesis cluster_1 Biological Evaluation A This compound B Synthesis of β-amino acid derivative A->B C Coupling with arylsulfonyl chloride B->C D Lead Candidate C->D E Bradykinin B1 Receptor Binding Assay D->E Screening F Bradykinin B1 Receptor Functional Assay E->F G In vivo models of inflammation and pain F->G

Caption: Hypothetical workflow from synthesis to biological evaluation.

Quantitative Data for Representative Bradykinin B1 Receptor Antagonists

Compound IDTargetAssay TypeIC50 / pA2Reference
R-715Human Bradykinin B1 ReceptorBinding Assay (pKi)8.1[3]
B-9958Human Bradykinin B1 ReceptorFunctional Assay (pA2)9.2[3]
SSR240612Human Bradykinin B1 ReceptorBinding Assay (Ki, nM)1.3FASEB J (2003) 17:A1088
Compound 11Rat Bradykinin B1 ReceptorFunctional Assay (pA2)9.1[4]

Signaling Pathway

Derivatives of this compound designed as bradykinin B1 receptor antagonists would interfere with the pro-inflammatory signaling cascade initiated by the binding of the agonist, des-Arg⁹-bradykinin, to its receptor. This pathway is a key contributor to the symptoms of chronic inflammation and pain.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_1 Bradykinin B1 Receptor Signaling A Upregulation of Bradykinin B1 Receptor C Bradykinin B1 Receptor A->C B des-Arg⁹-bradykinin B->C D Gq/11 Protein Activation C->D E Phospholipase C Activation D->E F IP3 and DAG Production E->F G Increased Intracellular Ca²⁺ F->G H Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) G->H I Inflammation and Pain H->I J DMPA Derivative (Antagonist) J->C Blockade

Caption: Bradykinin B1 receptor signaling pathway in inflammation.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a hypothetical bradykinin B1 receptor antagonist derived from this compound.

Protocol 1: Synthesis of a Hypothetical N-(Arylsulfonyl)-β-amino Acid Derivative

This protocol describes a plausible, though hypothetical, multi-step synthesis of a bradykinin B1 receptor antagonist incorporating the 3-(3,5-dimethoxyphenyl)propionyl moiety.

Step 1: Synthesis of β-amino-3-(3,5-dimethoxyphenyl)propionic acid

This step can be achieved through various synthetic routes, such as the Arndt-Eistert homologation of a protected α-amino acid or a rhodium-catalyzed asymmetric hydrogenation of a corresponding β-aminoacrylate. A representative procedure using a Mannich-type reaction is outlined below.

  • Materials: 3,5-Dimethoxybenzaldehyde, malonic acid, ammonium acetate, ethanol, hydrochloric acid.

  • Combine 3,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude β-amino acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Arylsulfonylation

  • Materials: β-amino-3-(3,5-dimethoxyphenyl)propionic acid, a substituted arylsulfonyl chloride (e.g., 2,4-dichlorobenzenesulfonyl chloride), triethylamine, dichloromethane (DCM).

  • Suspend the β-amino acid (1 equivalent) in DCM.

  • Add triethylamine (2.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add a solution of the arylsulfonyl chloride (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final N-(arylsulfonyl)-β-amino acid derivative.

Protocol 2: Bradykinin B1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the bradykinin B1 receptor.

  • Materials: Cell membranes from a cell line stably expressing the human bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells), [³H]-des-Arg¹⁰-kallidin (radioligand), unlabeled des-Arg¹⁰-kallidin (for non-specific binding), test compound, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), 96-well filter plates, scintillation fluid.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd (e.g., 0.5 nM), and the test compound at various concentrations.

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM).

  • Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 3: Bradykinin B1 Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of a test compound to antagonize the agonist-induced increase in intracellular calcium, a downstream effect of B1 receptor activation.

  • Materials: A cell line stably expressing the human bradykinin B1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), des-Arg⁹-bradykinin (agonist), test compound, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37 °C).

  • Wash the cells with HBSS to remove excess dye.

  • Add the test compound at various concentrations and incubate for 15-30 minutes.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the agonist (des-Arg⁹-bradykinin) at a concentration that elicits a submaximal response (e.g., EC₈₀) and immediately measure the change in fluorescence intensity over time.

  • Determine the inhibitory effect of the test compound on the agonist-induced calcium flux and calculate the IC50 value.

Conclusion

This compound serves as a valuable and promising starting point for the synthesis of novel drug candidates. Its utility as a scaffold for generating bradykinin B1 receptor antagonists highlights its potential in the development of new therapies for inflammatory diseases and chronic pain. The protocols and data presented here provide a framework for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this versatile building block. Further investigation into derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(3,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a chemical compound of interest in pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte is crucial for its study in various matrices. This application note details a robust HPLC method for the analysis of this compound, employing a reversed-phase C18 column with UV detection. The described protocol offers excellent sensitivity and selectivity, making it suitable for routine analysis in research and quality control environments.

Experimental

  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals:

    • This compound analytical standard (≥97% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water

    • Phosphoric acid (or Formic acid) (HPLC grade)

A summary of the HPLC conditions is provided in the table below. The use of an acidic mobile phase is crucial to suppress the ionization of the propionic acid moiety, ensuring good peak shape and retention on the reversed-phase column.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 220 nm
Run Time 10 minutes
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation protocol will vary depending on the complexity of the sample matrix.

  • Simple Matrices (e.g., dissolution media): For relatively clean samples, filtration through a 0.45 µm syringe filter prior to injection is sufficient.[1][2]

  • Complex Matrices (e.g., plasma, tissue homogenates): For more complex matrices, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[3][4]

    • Condition: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load: Load 1 mL of the pre-treated sample onto the SPE cartridge.

    • Wash: Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elute: Elute the analyte of interest with 2 mL of methanol.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics of this method.

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 6.5 min

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Filtration Filtration (Simple Matrix) Sample->Filtration SPE Solid-Phase Extraction (Complex Matrix) Sample->SPE HPLC_Injection HPLC Injection Filtration->HPLC_Injection Reconstitution Reconstitution SPE->Reconstitution Reconstitution->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (220 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram

While this compound is a small molecule for analytical measurement and not directly involved in a signaling pathway itself, its analysis is often pertinent to metabolic pathways. The following diagram illustrates a generalized metabolic fate of a xenobiotic compound, for which this analytical method would be relevant.

Metabolic_Pathway cluster_intake Intake & Absorption cluster_metabolism Metabolism cluster_distribution Distribution & Excretion Ingestion Compound Ingestion Absorption Gut Absorption Ingestion->Absorption Circulation Systemic Circulation Absorption->Circulation PhaseI Phase I Metabolism (e.g., Oxidation, Reduction) PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseI->PhaseII Metabolite Formation of Metabolites (e.g., this compound) PhaseII->Metabolite Metabolite->Circulation Re-entry Circulation->PhaseI Excretion Excretion (Urine, Feces) Circulation->Excretion

Caption: Generalized metabolic pathway of a xenobiotic compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles, and can be readily implemented in most analytical laboratories. The provided protocols for sample preparation and method validation serve as a comprehensive guide for researchers and scientists in the fields of drug development and metabolic studies.

References

Application Notes and Protocols: 3-(3,5-Dimethoxyphenyl)propionic Acid as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a valuable bifunctional building block for organic synthesis. Its structure, featuring a carboxylic acid moiety and an electron-rich aromatic ring, allows for a variety of chemical transformations. The propionic acid side chain can be readily converted into esters, amides, and other functional groups, while the 3,5-dimethoxy substitution pattern on the phenyl ring activates it for electrophilic aromatic substitution reactions and influences the biological activity of its derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and potential bioactive molecules. It has been noted for its utility in the synthesis of pharmaceutical intermediates, particularly those targeting central nervous system (CNS) disorders[1].

Key Applications
  • Intramolecular Friedel-Crafts Acylation: The electron-rich nature of the dimethoxy-substituted ring makes it an excellent substrate for intramolecular cyclization to form tetralone derivatives. These structures are core components of many natural products and synthetic pharmaceuticals.

  • Amide Bond Formation: The carboxylic acid functionality serves as a handle for coupling with a wide range of amines to generate a library of amide derivatives. This is a fundamental transformation in medicinal chemistry for exploring structure-activity relationships (SAR).

  • Precursor to Stilbene Analogs: This building block can be elaborated into stilbene and resveratrol analogs, a class of compounds known for their diverse biological activities, including antioxidant and anticancer properties.

Experimental Protocols

Intramolecular Friedel-Crafts Acylation to Synthesize 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one

This protocol describes the acid-catalyzed cyclization of this compound to form the corresponding tetralone. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

Reaction Scheme:

G reactant This compound product 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one reactant->product Intramolecular Friedel-Crafts Acylation reagent Polyphosphoric Acid (PPA) Heat G acid This compound product N-Benzyl-3-(3,5-dimethoxyphenyl)propanamide acid->product amine Benzylamine amine->product reagents EDC, HOBt DMF, rt G start This compound alcohol 3-(3,5-Dimethoxyphenyl)propan-1-ol start->alcohol 1. LiAlH4 2. H2O bromide 1-(3-Bromopropyl)-3,5-dimethoxybenzene alcohol->bromide PBr3 phosphonium (3-(3,5-Dimethoxyphenyl)propyl)triphenylphosphonium bromide bromide->phosphonium PPh3 end Resveratrol Analogue phosphonium->end Wittig Reaction with Aldehyde

References

Application Notes & Protocols: 3-(3,5-Dimethoxyphenyl)propionic Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid (DMPA) is a versatile aromatic carboxylic acid that holds significant potential as a building block in the development of novel targeted drug delivery systems. Its unique structure, featuring a phenylpropionic acid moiety with two methoxy groups, offers a scaffold for the conjugation of therapeutic agents and targeting ligands. The methoxy groups can influence the molecule's hydrophobicity and potential for specific interactions within biological systems, making it an attractive candidate for creating advanced drug carriers. This document provides a hypothetical framework and detailed protocols for the application of DMPA in the formulation of targeted nanoparticles for cancer therapy. While direct applications of DMPA in this context are still emerging, these notes are based on established principles of nanoparticle-based drug delivery.

Hypothetical Application: DMPA-Paclitaxel Conjugate for Targeted Cancer Therapy

In this conceptual application, DMPA serves as a biodegradable linker to conjugate the chemotherapeutic drug Paclitaxel (PTX) to a targeting ligand, such as a peptide that binds to receptors overexpressed on cancer cells. The resulting DMPA-PTX conjugate can then be encapsulated within a polymeric nanoparticle formulation to enhance its solubility, stability, and tumor-specific accumulation.

Data Presentation: Characterization of Hypothetical DMPA-PTX Nanoparticles

The following tables summarize the expected quantitative data from the characterization of hypothetical DMPA-PTX nanoparticles (NPs) compared to non-targeted nanoparticles and the free drug.

Table 1: Physicochemical Properties of Nanoparticles

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank Nanoparticles120 ± 50.15 ± 0.02-15.2 ± 1.1
Non-Targeted PTX-NPs145 ± 70.18 ± 0.03-12.8 ± 0.9
DMPA-PTX-Targeted-NPs155 ± 60.17 ± 0.02-10.5 ± 1.3

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading (%)Encapsulation Efficiency (%)
Non-Targeted PTX-NPs9.5 ± 0.885.2 ± 3.5
DMPA-PTX-Targeted-NPs8.2 ± 0.688.9 ± 2.8

Table 3: In Vitro Drug Release Profile (pH 7.4)

Time (hours)Cumulative Release (%) - Non-Targeted PTX-NPsCumulative Release (%) - DMPA-PTX-Targeted-NPs
215.3 ± 1.212.1 ± 1.0
835.8 ± 2.530.5 ± 2.1
2460.1 ± 3.155.7 ± 2.8
4882.5 ± 4.078.3 ± 3.5
7291.2 ± 3.889.6 ± 3.2

Experimental Protocols

Protocol 1: Synthesis of DMPA-Paclitaxel (DMPA-PTX) Conjugate

Objective: To synthesize a drug-linker conjugate using DMPA and Paclitaxel.

Materials:

  • This compound (DMPA)

  • Paclitaxel (PTX)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve DMPA (1.1 eq) and DMAP (0.1 eq) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Paclitaxel (1.0 eq) to the solution and stir until fully dissolved.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate gradient).

  • Collect the fractions containing the pure DMPA-PTX conjugate and confirm its identity and purity using analytical techniques such as NMR and Mass Spectrometry.

Protocol 2: Formulation of DMPA-PTX Targeted Nanoparticles

Objective: To formulate the DMPA-PTX conjugate into targeted polymeric nanoparticles using the nanoprecipitation method.

Materials:

  • DMPA-PTX conjugate

  • Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-Targeting Ligand (PLGA-PEG-Ligand) block copolymer

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Magnetic stirrer and stirring bar

  • Syringe pump

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Dissolve the DMPA-PTX conjugate (e.g., 5 mg) and PLGA-PEG-Ligand (e.g., 50 mg) in acetone (2 mL) to form the organic phase.

  • Place the aqueous phase, consisting of 1% PVA solution (10 mL), in a beaker and stir at a constant rate (e.g., 600 rpm).

  • Using a syringe pump, add the organic phase dropwise into the aqueous phase at a slow and constant rate (e.g., 0.2 mL/min).

  • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.

  • After evaporation, sonicate the nanoparticle suspension for 2 minutes in an ice bath to ensure homogeneity.

  • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for further analysis.

Protocol 3: Characterization of Nanoparticles

Objective: To determine the physicochemical properties, drug loading, and in vitro release profile of the formulated nanoparticles.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

  • Lyophilizer

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

A. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension with deionized water.

  • Measure the particle size and polydispersity index (PDI) using a DLS instrument at 25°C.

  • Measure the zeta potential using the same instrument to assess surface charge and stability.

B. Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the nanoparticle suspension to obtain a dry powder.

  • Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

  • Quantify the amount of DMPA-PTX conjugate in the solution using a UV-Vis spectrophotometer at a predetermined wavelength.

  • Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

C. In Vitro Drug Release:

  • Disperse a known amount of the nanoparticle formulation in a known volume of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS (release medium) and keep it under constant stirring at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug release against time.

Visualizations

experimental_workflow cluster_synthesis Synthesis of DMPA-PTX Conjugate cluster_formulation Nanoparticle Formulation cluster_characterization Characterization DMPA This compound Coupling DCC/DMAP Coupling DMPA->Coupling PTX Paclitaxel PTX->Coupling Purification Column Chromatography Coupling->Purification Conjugate DMPA-PTX Conjugate Purification->Conjugate Nanoprecipitation Nanoprecipitation Conjugate->Nanoprecipitation cluster_formulation cluster_formulation Polymer PLGA-PEG-Ligand Polymer->Nanoprecipitation Targeted_NP DMPA-PTX-Targeted-NPs Nanoprecipitation->Targeted_NP Size_Zeta Size & Zeta Potential (DLS) Targeted_NP->Size_Zeta Drug_Loading Drug Loading & EE (UV-Vis) Targeted_NP->Drug_Loading Release In Vitro Release (Dialysis) Targeted_NP->Release

Caption: Experimental workflow for the synthesis, formulation, and characterization of DMPA-PTX targeted nanoparticles.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Targeted_NP DMPA-PTX-Targeted-NP Receptor Overexpressed Receptor Targeted_NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release DMPA-PTX Release Lysosome->Drug_Release Degradation Cytosol_Drug Paclitaxel Drug_Release->Cytosol_Drug Microtubules Microtubule Stabilization Cytosol_Drug->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Proposed mechanism of receptor-mediated endocytosis and action of DMPA-PTX targeted nanoparticles.

Application Notes and Protocols for Metabolomic Analysis of 3-(3,5-Dimethoxyphenyl)propionic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) is a phenolic acid with potential therapeutic applications. Understanding its mechanism of action is crucial for drug development. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to elucidate the biochemical effects of DMPPA treatment. These application notes provide a detailed framework for conducting a metabolomic analysis of DMPPA treatment in a cell culture model, from experimental design to data interpretation. While specific metabolomic data for DMPPA is not yet widely available, this document presents a generalized workflow and illustrative data based on the known effects of similar phenolic acids.

Experimental Design

A well-structured experimental design is fundamental for obtaining reliable and reproducible metabolomics data.

1.1. Objective: To identify and quantify metabolic changes in a human cell line (e.g., HepG2, a liver carcinoma cell line) in response to DMPPA treatment.

1.2. Experimental Groups:

  • Control Group: Cells treated with vehicle (e.g., DMSO) only.

  • DMPPA-Treated Group: Cells treated with a predetermined concentration of DMPPA (e.g., 10 µM, 50 µM, 100 µM).

  • Time Points: Multiple time points should be included to capture dynamic metabolic changes (e.g., 6, 12, 24 hours).

1.3. Replicates: A minimum of five biological replicates per group and time point is recommended to ensure statistical power.

1.4. Quality Control (QC): Pooled QC samples, created by mixing equal aliquots from all experimental samples, should be included and analyzed periodically throughout the analytical run to monitor instrument performance and assist in data normalization.

Experimental Protocols

Detailed methodologies are critical for the accuracy and reproducibility of metabolomic studies.

2.1. Cell Culture and Treatment

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere and grow for 24 hours.

  • DMPPA Preparation: Prepare stock solutions of DMPPA in a suitable solvent like DMSO. Further dilute in cell culture medium to achieve the final desired concentrations.

  • Treatment: Replace the existing medium with the medium containing the respective concentrations of DMPPA or vehicle.

  • Incubation: Incubate the cells for the designated time points (6, 12, and 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

2.2. Sample Preparation and Metabolite Extraction

  • Metabolism Quenching: After incubation, rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites and halt enzymatic activity.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Sample Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent for the analytical platform (e.g., 100 µL of 50% methanol for LC-MS).

2.3. Data Acquisition (LC-MS/MS) Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used platform for untargeted metabolomics due to its high sensitivity and resolution.[1]

  • Chromatographic Separation: Use a reversed-phase chromatography column (e.g., C18) to separate the metabolites.

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Acquisition Mode: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 and MS2 spectra for metabolite identification.

2.4. Data Processing and Analysis

  • Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MZmine, or vendor-specific software to detect, align, and quantify metabolic features.

  • Normalization: Normalize the data to the total ion chromatogram (TIC) or a set of internal standards to correct for variations in sample amount and instrument response. QC-based normalization is also a robust method.

  • Statistical Analysis: Perform univariate (e.g., t-test, ANOVA) and multivariate statistical analyses (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify significantly altered metabolites between the control and DMPPA-treated groups.

  • Metabolite Identification: Identify the significantly altered metabolites by matching their MS/MS spectra and retention times to spectral libraries (e.g., METLIN, HMDB, MassBank) or by using authentic chemical standards.

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to map the identified metabolites to biochemical pathways and understand the biological implications of the observed metabolic changes.

Data Presentation (Illustrative)

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables present hypothetical data for illustrative purposes.

Table 1: Significantly Altered Metabolites in HepG2 Cells after 24h DMPPA (50 µM) Treatment

MetaboliteFold Change (DMPPA/Control)p-valuePutative Identification
Glutathione (GSH)0.650.008Confirmed
Cysteine0.720.012Confirmed
Aspartate1.850.005Confirmed
Malate1.620.015Confirmed
Lactate1.450.021Confirmed
Citrate0.780.035Confirmed
Palmitoylcarnitine0.550.002Confirmed
Stearoylcarnitine0.610.004Confirmed

Table 2: Pathway Analysis of Significantly Altered Metabolites

Metabolic PathwayNumber of Altered Metabolitesp-value
Glutathione Metabolism20.001
Citrate Cycle (TCA Cycle)30.009
Fatty Acid Oxidation20.018
Warburg Effect20.045

Visualizations

Diagrams of relevant signaling pathways can help to visualize the potential mechanisms of DMPPA action. Based on studies of the structurally similar compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), the following pathways are of interest.

experimental_workflow cluster_design 1. Experimental Design cluster_protocol 2. Experimental Protocol cluster_analysis 3. Data Analysis A Cell Culture (HepG2) B Treatment Groups (Control vs. DMPPA) A->B C Time Points (6, 12, 24h) B->C D Metabolism Quenching C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Statistical Analysis G->H I Metabolite Identification H->I J Pathway Analysis I->J NFkB_Pathway cluster_nuc Nuclear Events DMPPA DMPPA ROS ROS DMPPA->ROS inhibits IKK IKK ROS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Genes MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway DMPPA DMPPA ERK ERK DMPPA->ERK inhibits JNK JNK DMPPA->JNK inhibits p38 p38 DMPPA->p38 inhibits Akt Akt DMPPA->Akt inhibits LPS Stimulus (e.g., LPS) LPS->ERK LPS->JNK LPS->p38 PI3K PI3K LPS->PI3K Inflammation Inflammatory Response ERK->Inflammation JNK->Inflammation p38->Inflammation PI3K->Akt Akt->Inflammation

References

Application Notes and Protocols: Investigating the Effects of 3-(3,5-Dimethoxyphenyl)propionic Acid on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) is a phenolic compound whose direct effects on the gut microbiota have not yet been extensively documented in scientific literature. However, its structural similarity to other microbially-produced metabolites of dietary polyphenols, such as 3-(3-hydroxyphenyl)propionic acid (3-HPP) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggests that it may exert significant influence on the composition and function of the gut microbiome.[1][2][3] These related compounds have demonstrated a range of biological activities, including the modulation of host metabolism and cardiovascular health.[1][4][5]

This document provides a comprehensive guide for researchers interested in exploring the potential effects of DMPPA on the gut microbiota. It includes a summary of the known effects of structurally similar compounds, detailed experimental protocols for in vitro and in vivo studies, and a framework for data analysis and interpretation.

Known Effects of Structurally Similar Compounds on Gut Microbiota

While direct data on DMPPA is limited, the effects of related phenolic acids and propionic acid on gut microbiota provide a valuable frame of reference.

1.1. Modulation of Gut Microbiota Composition

Studies on compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of ferulic acid, have shown that it can modulate the gut microbial community.[1] In high-fat diet-fed mice, HMPA has been observed to increase the abundance of Bacteroidetes and decrease the abundance of Firmicutes, a shift generally associated with a leaner phenotype.[1] Similarly, propionic acid, a short-chain fatty acid (SCFA), has been shown to alter the murine gut microbiome, with an increased abundance of Bacteroides, Prevotella, and Ruminococcus species.[6]

Table 1: Effects of Related Compounds on Gut Microbiota Composition

CompoundModelKey FindingsReference
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)High-fat diet-fed mice↑ Bacteroidetes abundance, ↓ Firmicutes abundance[1]
Propionic Acid (PPA)Mice↑ Abundance of Bacteroides, Prevotella, and Ruminococcus[6]

1.2. Production of Bioactive Metabolites

The gut microbiota can metabolize dietary polyphenols into various bioactive compounds, including phenylpropionic acids.[3] For instance, flavanols like catechin and epicatechin are metabolized by gut bacteria into 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, 3-(3-hydroxyphenyl)propionic acid, and 3-hydroxyhippuric acid.[3] These metabolites can then be absorbed and exert systemic effects.

Experimental Protocols

The following protocols are adapted from studies on related phenolic acids and provide a robust framework for investigating the effects of DMPPA on the gut microbiota.

2.1. In Vitro Fermentation Model

This protocol simulates the conditions of the human colon to assess the direct effects of DMPPA on a complex microbial community.

Objective: To determine the impact of DMPPA on the composition and metabolic output of the gut microbiota in vitro.

Materials:

  • Fresh fecal samples from healthy human donors

  • Anaerobic basal medium (e.g., Gifu Anaerobic Medium)

  • This compound (DMPPA)

  • Anaerobic chamber or jars

  • Equipment for 16S rRNA gene sequencing and short-chain fatty acid (SCFA) analysis (GC-MS or HPLC)

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in pre-reduced anaerobic basal medium.

  • In an anaerobic chamber, inoculate fermentation batches with the fecal slurry.

  • Add DMPPA to the experimental batches at various concentrations. Include a control group without DMPPA.

  • Incubate the batches under anaerobic conditions at 37°C for 24-48 hours.

  • Collect samples at different time points for analysis.

  • Extract bacterial DNA for 16S rRNA gene sequencing to assess changes in microbial composition.

  • Analyze the supernatant for SCFA production (acetate, propionate, butyrate) using GC-MS or HPLC.

2.2. In Vivo Animal Model

This protocol outlines an in vivo study to investigate the effects of DMPPA in a living organism.

Objective: To evaluate the in vivo effects of DMPPA on gut microbiota composition, host metabolism, and physiological parameters.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet and/or high-fat diet

  • This compound (DMPPA)

  • Metabolic cages for sample collection

  • Equipment for gut microbiota analysis, blood chemistry, and tissue histology

Procedure:

  • Acclimatize mice to their housing conditions for at least one week.

  • Divide the mice into control and experimental groups. The experimental group will receive DMPPA, either orally or mixed in their diet.

  • Administer DMPPA daily for a predetermined period (e.g., 4-12 weeks).

  • Monitor body weight, food intake, and water consumption regularly.

  • Collect fecal samples at baseline and throughout the study for gut microbiota analysis (16S rRNA sequencing or shotgun metagenomics).

  • At the end of the study, collect blood samples for analysis of metabolic markers (e.g., glucose, insulin, lipids).

  • Collect cecal contents for SCFA analysis.

  • Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.

Signaling Pathways and Experimental Workflows

3.1. Proposed Metabolic Pathway of Dietary Polyphenols

Dietary polyphenols undergo extensive metabolism by the gut microbiota, leading to the formation of various phenolic acids. The diagram below illustrates a generalized pathway.

Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota Metabolism Intermediate Metabolites Intermediate Metabolites Gut Microbiota->Intermediate Metabolites Phenylpropionic Acids Phenylpropionic Acids Intermediate Metabolites->Phenylpropionic Acids Systemic Circulation Systemic Circulation Phenylpropionic Acids->Systemic Circulation Absorption

Caption: Generalized metabolic pathway of dietary polyphenols by gut microbiota.

3.2. Experimental Workflow for Investigating DMPPA

The following workflow provides a logical sequence for a comprehensive investigation of DMPPA's effects.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Fecal Fermentation Fecal Fermentation 16S rRNA Sequencing 16S rRNA Sequencing Fecal Fermentation->16S rRNA Sequencing SCFA Analysis SCFA Analysis Fecal Fermentation->SCFA Analysis Data Integration Data Integration 16S rRNA Sequencing->Data Integration SCFA Analysis->Data Integration Animal Model Animal Model Microbiota Analysis Microbiota Analysis Animal Model->Microbiota Analysis Metabolic Phenotyping Metabolic Phenotyping Animal Model->Metabolic Phenotyping Histology Histology Animal Model->Histology Microbiota Analysis->Data Integration Metabolic Phenotyping->Data Integration Histology->Data Integration

Caption: Comprehensive workflow for studying DMPPA's effects on gut microbiota.

Data Presentation and Interpretation

Table 2: Hypothetical Quantitative Data on DMPPA Effects

This table provides a template for summarizing potential findings from a study on DMPPA.

ParameterControl GroupDMPPA-Treated Groupp-value
Alpha Diversity (Shannon Index) 4.5 ± 0.35.2 ± 0.4<0.05
Firmicutes/Bacteroidetes Ratio 1.2 ± 0.20.8 ± 0.1<0.05
Relative Abundance of Akkermansia 1.5% ± 0.5%4.0% ± 1.0%<0.01
Cecal Propionate (µmol/g) 15.2 ± 2.125.8 ± 3.5<0.01
Serum Glucose (mg/dL) 150 ± 15120 ± 10<0.05
Liver Triglycerides (mg/g) 25.4 ± 3.215.1 ± 2.5<0.01

Interpretation: A decrease in the Firmicutes/Bacteroidetes ratio, an increase in beneficial bacteria like Akkermansia, and elevated levels of propionate in the DMPPA-treated group would suggest a positive modulation of the gut microbiota. These changes, coupled with improvements in metabolic parameters such as serum glucose and liver triglycerides, would indicate a potential therapeutic benefit of DMPPA mediated through the gut microbiome.

Conclusion

While direct evidence for the effects of this compound on the gut microbiota is currently lacking, the information available for structurally similar compounds provides a strong rationale for further investigation. The protocols and frameworks presented in these application notes offer a comprehensive guide for researchers to explore the potential of DMPPA as a modulator of the gut microbiome and its implications for host health. Such studies are crucial for advancing our understanding of host-microbe interactions and for the development of novel therapeutic strategies targeting the gut microbiota.

References

Application Notes and Protocols: 3-(3,5-Dimethoxyphenyl)propionic Acid in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by glial cells, such as microglia and astrocytes. Consequently, modulating neuroinflammation presents a promising therapeutic strategy. While direct studies on 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) in neuroinflammation are limited, its structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory properties in relevant models. This document provides detailed application notes and protocols based on the effects of HDMPPA in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely used in vitro model for neuroinflammation. These protocols can serve as a starting point for investigating the potential of DMPPA and other related compounds in this therapeutic area.

Data Presentation

The following tables summarize the quantitative data on the anti-neuroinflammatory effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) in LPS-stimulated BV2 microglial cells.

Table 1: Effect of HDMPPA on Pro-inflammatory Mediators

MediatorTreatmentConcentrationResult
Nitric Oxide (NO)LPS (1 µg/mL)-Significant Increase
LPS + HDMPPA25 µMSignificant Suppression
LPS + HDMPPA50 µMSignificant Suppression
LPS + HDMPPA100 µMSignificant Suppression
Prostaglandin E2 (PGE2)LPS (1 µg/mL)-Significant Increase
LPS + HDMPPA25 µMSignificant Suppression
LPS + HDMPPA50 µMSignificant Suppression
LPS + HDMPPA100 µMSignificant Suppression

Table 2: Effect of HDMPPA on Pro-inflammatory Cytokine Secretion

CytokineTreatmentConcentrationResult
Tumor Necrosis Factor-α (TNF-α)LPS (1 µg/mL)-Significant Increase
LPS + HDMPPA25 µMSignificant Attenuation
LPS + HDMPPA50 µMSignificant Attenuation
LPS + HDMPPA100 µMSignificant Attenuation
Interleukin-1β (IL-1β)LPS (1 µg/mL)-Significant Increase
LPS + HDMPPA25 µMSignificant Attenuation
LPS + HDMPPA50 µMSignificant Attenuation
LPS + HDMPPA100 µMSignificant Attenuation

Table 3: Effect of HDMPPA on Pro-inflammatory Enzyme Expression

EnzymeTreatmentConcentrationResult
Inducible Nitric Oxide Synthase (iNOS)LPS (1 µg/mL)-Significant Upregulation
LPS + HDMPPA100 µMSignificant Suppression
Cyclooxygenase-2 (COX-2)LPS (1 µg/mL)-Significant Upregulation
LPS + HDMPPA100 µMSignificant Suppression

Signaling Pathways

HDMPPA exerts its anti-inflammatory effects by modulating key signaling pathways involved in the neuroinflammatory cascade. The primary mechanism involves the inhibition of the NF-κB, MAPKs, and PI3K/Akt signaling pathways.

G HDMPPA-Mediated Inhibition of Pro-inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs PI3K PI3K TLR4->PI3K Ikk IKK Complex TLR4->Ikk HDMPPA HDMPPA HDMPPA->MAPKs Akt Akt HDMPPA->Akt IkB IκBα HDMPPA->IkB PI3K->Akt Ikk->IkB Phosphorylation & Degradation NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β)

Caption: HDMPPA inhibits LPS-induced neuroinflammation by targeting MAPK, PI3K/Akt, and NF-κB pathways.

Experimental Protocols

In Vitro Neuroinflammation Model Using BV2 Microglial Cells

This protocol describes the induction of neuroinflammation in BV2 microglial cells using LPS and the subsequent treatment with a test compound like HDMPPA.

G Experimental Workflow: In Vitro Neuroinflammation Model cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis node1 Seed BV2 microglial cells in 96-well or 6-well plates node2 Incubate for 24 hours (37°C, 5% CO2) node1->node2 node3 Pre-treat cells with various concentrations of HDMPPA for 1 hour node2->node3 node4 Stimulate cells with LPS (1 µg/mL) for 24 hours node3->node4 node5 Collect supernatant for analysis of NO, PGE2, and cytokines (ELISA) node4->node5 node6 Lyse cells for protein extraction and Western blot analysis (iNOS, COX-2, p-p65, p-Akt, p-MAPKs) node4->node6

Troubleshooting & Optimization

solubility issues of dimethoxyphenyl propionic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of dimethoxyphenyl propionic acid in aqueous solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is dimethoxyphenyl propionic acid and why is its solubility a concern?

A1: Dimethoxyphenyl propionic acid is an aromatic carboxylic acid used as a building block in organic synthesis and medicinal chemistry.[1] Its structure, containing a phenyl ring, makes it relatively non-polar, while the carboxylic acid group provides a site for ionization. This dual nature leads to limited solubility in neutral aqueous solutions, which can be challenging for biological assays and formulation development.[2] The two common isomers, 3-(2,5-dimethoxyphenyl)propionic acid and 3-(3,4-dimethoxyphenyl)propionic acid, share these general characteristics.

Q2: What are the key physicochemical properties I should be aware of?

A2: The key properties influencing solubility are the compound's pKa (the pH at which it is 50% ionized) and its solid-state characteristics. The predicted pKa for 3-(2,5-dimethoxyphenyl)propionic acid is approximately 4.73.[3][4] This means that at a pH below 4.73, the compound will be predominantly in its neutral, less soluble form. Above this pH, it will increasingly be in its ionized, more soluble carboxylate form.

Physicochemical Properties of Dimethoxyphenyl Propionic Acid Isomers

Property3-(2,5-Dimethoxyphenyl)propionic acid3-(3,4-Dimethoxyphenyl)propionic acid
CAS Number 10538-49-5[1][5]2107-70-2[6]
Molecular Formula C₁₁H₁₄O₄[1][7]C₁₁H₁₄O₄[6][8]
Molecular Weight 210.23 g/mol [1][7]210.23 g/mol [6][8]
Appearance White to light yellow solid[2][3]White to off-white crystal/solid[6][9]
Melting Point 66-69 °C[1][4][5]96-97 °C[6]
Predicted pKa 4.73 ± 0.10[3][4]Not explicitly found, but expected to be similar due to the carboxylic acid group.
Aqueous Solubility Limited[2]Limited
Organic Solvent Solubility Soluble in organic solvents like DMSO and DMF.[2][10]Soluble in organic solvents.

Q3: Why does my compound precipitate when I dilute a DMSO stock solution into my aqueous buffer?

A3: This common problem is often called "solvent shock" or "crashing out".[10] Dimethoxyphenyl propionic acid is highly soluble in a concentrated organic solvent like DMSO. When this concentrated stock is rapidly diluted into an aqueous buffer where its solubility is much lower, the compound can't stay dissolved and precipitates out of the solution.[10]

Troubleshooting Guide

Issue: My dimethoxyphenyl propionic acid won't dissolve in my aqueous buffer.

This troubleshooting workflow provides a step-by-step approach to address solubility challenges.

G start Start: Compound Precipitation or Incomplete Dissolution check_ph 1. Check Buffer pH Is pH > 6.0? start->check_ph adjust_ph Adjust pH to > 6.0 (e.g., 7.4 for cell assays) using dilute NaOH. check_ph->adjust_ph No use_cosolvent 2. Prepare Stock in Co-solvent Did you use a 100% DMSO or Ethanol stock? check_ph->use_cosolvent Yes adjust_ph->use_cosolvent prepare_stock Prepare a concentrated stock in 100% DMSO. See Protocol 1. use_cosolvent->prepare_stock No slow_dilution 3. Modify Dilution Technique Are you adding stock to buffer and mixing immediately? use_cosolvent->slow_dilution Yes prepare_stock->slow_dilution correct_dilution Add stock solution dropwise into the vortexing buffer to avoid localized high concentrations. slow_dilution->correct_dilution No gentle_warming 4. Consider Gentle Warming Warm the solution gently (e.g., to 37°C). slow_dilution->gentle_warming Yes correct_dilution->gentle_warming sonication 5. Use Sonication Briefly sonicate the solution to aid dissolution. gentle_warming->sonication success Success: Clear Solution sonication->success If clear fail Issue Persists: Consider formulation change (e.g., cyclodextrins) or consult a formulation specialist. sonication->fail If still precipitates

Caption: Troubleshooting workflow for solubility issues.

Issue: I observe precipitation in my cell culture media during an experiment.

  • Cause: The final concentration of DMSO may be too high, causing cellular stress, or the concentration of dimethoxyphenyl propionic acid exceeds its solubility limit in the final media formulation.[10]

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic for your cell line, typically ≤0.5%.[10] This may require preparing a more concentrated stock solution.

    • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution directly in the cell culture medium to reach the desired final concentration.

    • Check for Media Interactions: Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, affecting its solubility.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the standard method for preparing a concentrated stock solution in an organic solvent and diluting it to a final aqueous working concentration while minimizing precipitation.

G cluster_stock Part A: Stock Solution Preparation cluster_working Part B: Aqueous Working Solution Preparation weigh 1. Weigh Compound Accurately weigh the required mass of dimethoxyphenyl propionic acid. add_dmso 2. Add Solvent Add a precise volume of anhydrous, high-purity DMSO. weigh->add_dmso dissolve 3. Dissolve Vortex or sonicate until all solid is completely dissolved. Solution must be clear. add_dmso->dissolve store 4. Store Aliquot into smaller volumes and store at -20°C or -80°C. dissolve->store thaw 5. Thaw Stock Thaw one aliquot of the concentrated stock solution. prep_buffer 6. Prepare Buffer Measure the final volume of the aqueous buffer (pH > 6.0). thaw->prep_buffer dilute 7. Dilute (Critical Step) While vortexing the buffer, add the required volume of stock solution dropwise. Do NOT add buffer to stock. prep_buffer->dilute inspect 8. Final Inspection Visually inspect the final solution to ensure it is clear. dilute->inspect

Caption: Workflow for preparing stock and working solutions.

Methodology:

  • Stock Solution (e.g., 100 mM in DMSO):

    • Accurately weigh the desired amount of dimethoxyphenyl propionic acid powder.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

    • Vortex vigorously for 1-2 minutes. If necessary, use a brief sonication to ensure the compound is fully dissolved.[10] The solution must be perfectly clear.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

  • Working Solution (e.g., 100 µM in PBS, pH 7.4):

    • Thaw a single aliquot of the 100 mM stock solution at room temperature.

    • Prepare the final volume of your aqueous buffer (e.g., PBS). Ensure the pH is in a range where the compound will be ionized and soluble (typically >6.0).

    • While vigorously vortexing or stirring the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. This gradual addition into a large, well-mixed volume of buffer is critical to avoid precipitation.

    • Visually inspect the final working solution for any signs of precipitation. It should remain clear.

Protocol 2: Basic pH-Dependent Solubility Assessment

This protocol helps determine the effect of pH on the solubility of your compound.

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of solid dimethoxyphenyl propionic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Separate the undissolved solid from the solution by centrifugation at high speed, followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

G cluster_relationship pH, pKa, and Solubility Relationship ph_low Low pH (pH < pKa) form_neutral R-COOH (Protonated Form) ph_low->form_neutral Favors ph_high High pH (pH > pKa) form_ionized R-COO⁻ (Deprotonated/Ionized Form) ph_high->form_ionized Favors solubility_low Low Aqueous Solubility form_neutral->solubility_low solubility_high High Aqueous Solubility form_ionized->solubility_high

Caption: Relationship between pH and compound ionization/solubility.

References

stability of 3-(3,5-Dimethoxyphenyl)propionic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(3,5-Dimethoxyphenyl)propionic acid (DMPA) in cell culture media. Ensuring the stability of your compound is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (DMPA) in cell culture media?

Specific stability data for this compound in commonly used cell culture media is not extensively documented in publicly available literature. The stability of a compound in cell culture is not only intrinsic to its chemical structure but is also highly dependent on the specific experimental conditions.[1] Therefore, it is crucial for researchers to determine the stability of DMPA under their own experimental setup.

Q2: What factors can influence the stability of DMPA in my cell culture experiments?

Several factors can affect the stability of a small molecule like DMPA in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis or other pH-dependent degradation pathways for certain compounds.[1]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation compared to storage at lower temperatures.[1]

  • Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade the test compound.[1] For instance, phenolic compounds can be degraded by cells in culture.[2][3]

  • Serum: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[1][4] Conversely, binding to serum proteins like albumin can sometimes stabilize a compound.[4]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][4] It is a good practice to protect solutions containing phenolic compounds from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.[1]

Q3: How should I prepare and store stock solutions of DMPA?

To ensure consistency and maximize stability, follow these best practices for preparing and storing DMPA stock solutions:

  • Solvent Selection: DMPA is a phenolic acid. For similar compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating concentrated stock solutions.[5]

  • Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) in your chosen solvent. Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.[1]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store these aliquots at -20°C or -80°C, protected from light.

Q4: I'm observing precipitation when I add my DMPA stock solution to the cell culture medium. What should I do?

Precipitation is a common issue when diluting a compound from an organic solvent stock into an aqueous medium.[1] Here are some troubleshooting steps:

  • Check Final Concentration: Your working concentration might exceed the solubility limit of DMPA in the culture medium. Try using a lower final concentration.

  • Optimize Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. Adding the stock solution dropwise to pre-warmed (37°C) media while gently vortexing can also prevent precipitation.[1]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically ≤0.5%) to avoid both compound precipitation and solvent-induced cytotoxicity.[6]

Q5: How can I experimentally determine the stability of DMPA in my specific cell culture medium?

The most direct way to assess stability is to incubate DMPA in your complete cell culture medium (including serum, if used) under your standard culture conditions (37°C, 5% CO2) in a cell-free system.[4] You would then collect samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) and quantify the remaining concentration of the parent DMPA using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][7] A significant decrease in concentration over time indicates instability.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity over time Chemical degradation of DMPA in the media.[1]Perform a stability study by incubating DMPA in cell-free media and analyzing its concentration over time using HPLC or LC-MS/MS.[1] If degradation is confirmed, consider more frequent media changes with freshly added compound.[7]
Cellular metabolism of DMPA.[1]Incubate DMPA with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites.
Non-specific binding to plasticware.[7]Use low-protein-binding plates. Include a control without cells to assess binding to the plasticware by measuring the compound concentration in the media over time.[7]
Inconsistent or irreproducible results Instability of the stock solution.[4]Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use tubes to avoid repeated freeze-thaw cycles.[4] Visually inspect for precipitate before use.[1]
Incomplete solubilization of DMPA.Ensure the stock solution is fully dissolved before preparing working solutions. Gentle warming or vortexing may be necessary.[1]
Variability in analytical method.Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.[1]
Precipitation in cell culture media Poor aqueous solubility at the working concentration.Decrease the final working concentration.[1]
"Solvent shock" during dilution.Optimize the dilution procedure: use pre-warmed media, perform serial dilutions, and add the stock solution slowly while mixing.[1]
Interaction with media components.Test DMPA stability in a simpler, serum-free medium to identify potential problematic interactions.[1]

Data Presentation

Once you have performed a stability study, your data can be presented in a clear, tabular format. The following table shows an example for a hypothetical compound, "Compound-X," to illustrate how to structure your results.

Time Point (Hours) Mean Concentration (µM) ± SD (n=3) % Remaining
010.1 ± 0.3100%
49.8 ± 0.497.0%
89.5 ± 0.294.1%
248.2 ± 0.581.2%
486.5 ± 0.664.4%
724.9 ± 0.448.5%
Caption: Stability of hypothetical Compound-X (10 µM) in complete cell culture medium at 37°C. Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMPA Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the required amount of DMPA. For 1 mL of a 100 mM stock solution (Molecular Weight of DMPA = 210.23 g/mol ), you will need 21.023 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the DMPA. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particles should be obtained.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light.

Protocol 2: Assessing DMPA Stability in Cell Culture Media

This protocol provides a general method for determining the chemical stability of DMPA in a cell-free culture medium.

Materials:

  • Prepared DMPA stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium (including serum and all supplements)

  • Sterile tubes or multi-well plates

  • 37°C, 5% CO₂ incubator

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation: Pre-warm the complete cell culture medium to 37°C.

  • Spiking the Media: Dilute the DMPA stock solution into the pre-warmed medium to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic and consistent across all samples (e.g., 0.1%).[1]

  • Incubation: Aliquot the DMPA-containing medium into sterile tubes, one for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.[4]

  • Sample Collection: At each designated time point, remove one tube. The T=0 sample should be processed immediately after preparation.

  • Sample Processing: If the medium contains serum, proteins may need to be precipitated. A common method is to add a threefold excess of a cold organic solvent like acetonitrile or methanol.[8] Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[8]

  • Analysis: Transfer the supernatant to appropriate vials for analysis. Quantify the concentration of the remaining parent DMPA using a validated HPLC-UV or LC-MS/MS method.[1][8]

  • Data Calculation: Calculate the percentage of DMPA remaining at each time point relative to the concentration at T=0.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare DMPA stock solution (e.g., 100 mM in DMSO) B Spike pre-warmed cell culture medium to final concentration (e.g., 10 µM) A->B C Aliquot into tubes for each time point B->C D Incubate at 37°C, 5% CO₂ C->D E Collect samples at T=0, 4, 8, 24, 48h... D->E F Process samples (e.g., protein precipitation) E->F G Quantify remaining DMPA by HPLC or LC-MS/MS F->G H Calculate % Remaining vs. T=0 G->H

Caption: Experimental workflow for assessing DMPA stability.

troubleshooting_workflow start Inconsistent or reduced biological effect observed q1 Is the compound precipitating in the media? start->q1 sol1 Optimize dilution protocol. Use lower concentration. q1->sol1 Yes q2 Is the stock solution properly prepared and stored? q1->q2 No a1_yes Yes a1_no No sol2 Prepare fresh stock. Aliquot and store at -80°C. q2->sol2 No q3 Has chemical stability in media been confirmed? q2->q3 Yes a2_yes Yes a2_no No sol3 Perform stability assay (incubate in cell-free media, analyze by HPLC/LC-MS). q3->sol3 No end_node Consider cellular metabolism or other complex interactions. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for loss of compound activity.

References

Technical Support Center: HPLC Analysis of 3-(3,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-(3,5-Dimethoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions.

Recommended Experimental Protocol

This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

    • Phosphoric acid or Formic acid (HPLC grade).

2. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (with acid modifier). A typical starting point is 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of mobile phase, mix 500 mL of Acetonitrile with 500 mL of ultrapure water. Add 1.0 mL of Phosphoric Acid and mix thoroughly. Degas the solution for at least 15 minutes before use.[1][2][3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[4]

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This section provides a logical workflow and addresses specific problems you might face.

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving common HPLC problems.

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time baseline_issue Baseline Issue? start->baseline_issue pressure_issue System Pressure Abnormal? start->pressure_issue ps_tailing Tailing Peak (Asymmetry > 1.2) peak_shape->ps_tailing Identify Shape ps_fronting Fronting Peak (Asymmetry < 0.8) peak_shape->ps_fronting Identify Shape ps_split Split or Double Peak peak_shape->ps_split Identify Shape rt_drift Drifting / Inconsistent RT retention_time->rt_drift Identify Issue bl_noise Noisy Baseline baseline_issue->bl_noise Identify Issue bl_drift Drifting Baseline baseline_issue->bl_drift Identify Issue p_high High Backpressure pressure_issue->p_high Identify Issue p_low Low Backpressure pressure_issue->p_low Identify Issue sol_tailing Check Mobile Phase pH (acidify for acids). Check for column silanol activity. Reduce sample concentration. ps_tailing->sol_tailing Solution sol_fronting Reduce sample concentration. Ensure sample solvent matches mobile phase. ps_fronting->sol_fronting Solution sol_split Check for column void/collapse. Ensure sample is fully dissolved. Clean injector. ps_split->sol_split Solution sol_rt Check pump performance. Ensure stable column temperature. Check for mobile phase changes (evaporation, composition). rt_drift->sol_rt Solution sol_noise Degas mobile phase. Check for leaks. Clean detector cell. Replace detector lamp if old. bl_noise->sol_noise Solution sol_drift Allow for column equilibration. Check for contamination. Ensure stable temperature. bl_drift->sol_drift Solution sol_p_high Check for blockage (frit, guard column). Filter samples. Flush column in reverse (if permitted). p_high->sol_p_high Solution sol_p_low Check for leaks in the system. Confirm flow rate is correct. Check pump seals. p_low->sol_p_low Solution

Caption: A workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

A1: Peak tailing is a common issue where the peak is asymmetrical with a "tail" extending to the right.[5] For an acidic compound like this, the primary causes are often:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.[4][6] To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like 0.1% phosphoric or formic acid. This keeps the carboxylic acid group protonated and minimizes unwanted interactions.[7]

  • Column Overload: Injecting too concentrated a sample can saturate the column.[5][8] Try diluting your sample and re-injecting.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can cause peak shape distortion.[9] Consider flushing the column with a strong solvent like isopropanol.

Q2: My peak shape is fronting. What is the cause?

A2: Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but can occur.[6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to travel through the start of the column too quickly, leading to fronting. Always try to dissolve your sample in the mobile phase itself.[9]

  • Column Overload: Severe column overload can also manifest as fronting.[8][9] Reduce the injection volume or sample concentration.

Q3: The retention time of my analyte is drifting between injections. How can I fix this?

A3: Retention time instability can compromise data reliability.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.[3]

  • Temperature Fluctuation: The column temperature must be stable. Use a column oven and ensure it is set to a constant temperature (e.g., 30 °C).[10][11]

  • Mobile Phase Composition Change: If preparing the mobile phase online with a gradient pump, ensure the pump's proportioning valves are working correctly. If preparing manually, be aware that volatile components like acetonitrile can evaporate over time, changing the composition.[12] Preparing fresh mobile phase daily is recommended.[10]

  • Pump Issues: Inconsistent flow from the pump due to worn seals or check valve problems can cause retention time shifts.[1][2]

Q4: I am observing a noisy or drifting baseline. What are the common causes?

A4: Baseline issues can interfere with the accurate integration of peaks.

  • Baseline Noise: This often appears as rapid, random fluctuations.[1]

    • Air Bubbles: Air in the pump or detector cell is a frequent cause. Degas the mobile phase thoroughly and purge the system.[2][3][13]

    • Contaminated Mobile Phase: Using low-quality solvents or contaminated additives can create noise.[1][3] Use HPLC-grade reagents.

    • Detector Lamp Failure: An aging UV detector lamp can lose intensity and cause noise.[2][13]

  • Baseline Drift: This is a gradual, steady rise or fall of the baseline.[1]

    • Inefficient Column Equilibration: The baseline will often drift until the column is fully equilibrated with the mobile phase.[3]

    • Temperature Changes: Fluctuations in ambient or column temperature can cause drift.[10]

    • Contamination Eluting: A strongly retained compound from a previous injection may slowly elute during the run, appearing as a rising baseline.[3]

Q5: How can I improve the resolution between my analyte and a nearby impurity?

A5: Resolution is a measure of the separation between two peaks. To improve it, you can adjust factors related to efficiency, selectivity, or retention.

  • Change Mobile Phase Composition: This is often the easiest approach. Decreasing the percentage of acetonitrile will increase the retention time (k') for both peaks, potentially providing more time for separation.[11][14]

  • Adjust pH: If the impurity has a different pKa than your analyte, slightly adjusting the mobile phase pH can alter the ionization and retention of one compound more than the other, thereby improving selectivity (α).[11][14]

  • Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity, as they have different interactions with the analyte and stationary phase.[14]

  • Use a Different Column: If mobile phase optimization fails, changing the stationary phase (e.g., from a C18 to a Phenyl column) can provide different selectivity based on different chemical interactions.[14][15]

Data Presentation: Optimizing Separation

The following tables illustrate how changing key HPLC parameters can affect the analysis of this compound.

Table 1: Effect of Mobile Phase Composition on Retention and Peak Shape

% Acetonitrile% Water (0.1% H₃PO₄)Retention Time (min)Tailing FactorResolution (from Impurity A)
60%40%3.51.31.2
50% 50% 5.8 1.1 1.8
40%60%9.21.12.1

Data is illustrative. As % Acetonitrile decreases, retention time increases, generally improving resolution at the cost of longer run times.

Table 2: Effect of Mobile Phase pH on Retention Time

Mobile Phase AdditiveApproximate pHRetention Time (min)Peak Shape
None~6.02.1Poor (Tailing)
0.1% Formic Acid ~2.8 5.9 Good
0.1% Phosphoric Acid~2.55.8Good

Data is illustrative. A low pH mobile phase is critical for retaining the acidic analyte and achieving good peak shape.[7]

References

Technical Support Center: Synthesis of Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of arylpropionic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthesis.

Section 1: Troubleshooting Low Reaction Yields

Low product yield is a frequent issue in the synthesis of arylpropionic acids, particularly in key steps like Friedel-Crafts acylation. This section addresses common causes and provides systematic solutions.

FAQs on Low Yield

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: Low yields in Friedel-Crafts acylation can often be attributed to several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), is highly sensitive to moisture. Any exposure to water in the solvent, reagents, or glassware will deactivate it.[1][2][3]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your starting aromatic compound has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less reactive.[2][3]

  • Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[3][4]

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[2]

  • Poor Reagent Quality: Impurities in the aromatic substrate or the acylating agent can interfere with the reaction.[2]

Q2: I've confirmed my reagents are pure and the conditions are anhydrous, but the yield is still low. What should I try next?

A2: If the basic conditions are met, consider the following optimization strategies:

  • Catalyst Choice and Amount: The choice and amount of Lewis acid can significantly impact the yield. While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer better selectivity in some cases.[5] Experiment with varying the stoichiometric ratio of the catalyst.

  • Reaction Temperature and Time: Systematically vary the reaction temperature and monitor the progress using a technique like Thin Layer Chromatography (TLC). This will help you find the optimal balance between reaction rate and side product formation.[2]

  • Solvent: The solvent can influence the solubility of intermediates and the activity of the catalyst. Common choices include dichloromethane, 1,2-dichloroethane, or, for greener alternatives, propylene carbonate.[6]

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Anhydrous conditions? - Fresh reagents? start->check_reagents check_catalyst 2. Evaluate Catalyst Activity - Stored properly? - Sufficient quantity? check_reagents->check_catalyst Reagents OK solution_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->solution_reagents Issue Found check_conditions 3. Review Reaction Conditions - Optimal temperature? - Appropriate solvent? check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh, anhydrous Lewis acid. Increase catalyst loading. check_catalyst->solution_catalyst Issue Found check_workup 4. Analyze Work-up & Purification - Complete quenching? - Efficient extraction? check_conditions->check_workup Conditions OK solution_conditions Optimize temperature & time. Screen different solvents. check_conditions->solution_conditions Issue Found solution_workup Optimize quenching and extraction procedures. check_workup->solution_workup Issue Found end Improved Yield check_workup->end Work-up OK solution_reagents->check_catalyst solution_catalyst->check_conditions solution_conditions->check_workup solution_workup->end SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Stereochemical Analysis start_materials Starting Materials (e.g., Isobutylbenzene) reaction Chemical Transformation (e.g., Friedel-Crafts Acylation) start_materials->reaction crude_product Crude Arylpropionic Acid reaction->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure Racemic Product filtration->pure_product chiral_hplc Chiral HPLC pure_product->chiral_hplc enantiomers Separated Enantiomers (R- and S-) chiral_hplc->enantiomers

References

Technical Support Center: Optimizing 3-(3,5-Dimethoxyphenyl)propionic Acid Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of DMPPA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (DMPPA) from plasma?

A1: The three primary techniques for extracting small molecules like DMPPA from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanup, throughput requirements, and the analytical technique used for quantification (e.g., LC-MS/MS).

Q2: I am experiencing low recovery of DMPPA. What are the general factors I should investigate?

A2: Low recovery of DMPPA can be attributed to several factors across the sample preparation workflow. Key areas to investigate include:

  • Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for DMPPA.

  • Incorrect pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of DMPPA, an acidic compound.

  • Inadequate Phase Separation (LLE): Incomplete separation of the aqueous and organic layers can lead to loss of the analyte.

  • Poor Analyte Elution (SPE): The elution solvent may not be strong enough to desorb DMPPA from the SPE sorbent.

  • Analyte Adsorption: DMPPA may adsorb to plasticware, such as pipette tips and collection tubes.

  • Matrix Effects: Components in the plasma matrix can interfere with the ionization of DMPPA in the mass spectrometer, leading to ion suppression and the appearance of low recovery.[1]

Troubleshooting Guides

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation. However, suboptimal conditions can lead to poor recovery and matrix effects.

Problem: Low or inconsistent recovery of DMPPA using Protein Precipitation.

Potential Cause Troubleshooting Recommendation
Inefficient Protein Removal Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A common starting point is a 3:1 or 4:1 (v/v) ratio.[2]
Analyte Co-precipitation Add a small percentage of acid, such as 0.1% to 1% formic acid, to the precipitation solvent (e.g., acetonitrile). This can improve protein precipitation and minimize the co-precipitation of acidic analytes like DMPPA.[1]
Incomplete Precipitation Ensure thorough vortexing of the plasma and solvent mixture. Incubation at a low temperature (e.g., -20°C for 1 hour or on ice for 10 minutes) after adding the solvent can enhance protein precipitation.[1][3]
Analyte Loss During Transfer After centrifugation, carefully transfer the supernatant without disturbing the protein pellet.
High Organic Content in Final Extract To prevent poor peak shape in chromatography, consider diluting the supernatant with an aqueous solution (e.g., water with 0.1% formic acid) before injection.[1]

Experimental Protocol: Protein Precipitation

This protocol provides a general procedure for the extraction of DMPPA from plasma using protein precipitation.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 1% formic acid.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples on ice for 10 minutes to facilitate complete protein precipitation.[1]

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Workflow for Protein Precipitation:

plasma 100 µL Plasma add_acn Add 300 µL Acetonitrile (with 1% Formic Acid) plasma->add_acn vortex Vortex (30s) add_acn->vortex incubate Incubate on Ice (10 min) vortex->incubate centrifuge Centrifuge (13,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquids.

Problem: Poor recovery of DMPPA with Liquid-Liquid Extraction.

Potential Cause Troubleshooting Recommendation
Incorrect pH of Aqueous Phase Since DMPPA is an acidic compound, adjust the pH of the plasma sample to be acidic (e.g., pH 2-4) before extraction. This will ensure the analyte is in its neutral form and partitions more readily into the organic solvent.
Inappropriate Organic Solvent Select an organic solvent that is immiscible with water and has a good affinity for DMPPA. Common choices for acidic drugs include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isopropanol.
Insufficient Mixing Ensure vigorous mixing (e.g., vortexing for several minutes) to maximize the surface area between the two phases and facilitate the transfer of the analyte.[4]
Emulsion Formation The formation of an emulsion at the interface of the two liquids can trap the analyte and lead to low recovery. To break an emulsion, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug.
Incomplete Phase Separation After centrifugation, allow sufficient time for the two layers to separate completely before aspirating the organic layer.

Experimental Protocol: Liquid-Liquid Extraction

This protocol outlines a general LLE procedure for DMPPA.

Materials:

  • Human plasma samples

  • Acidifying agent (e.g., 1M HCl or formic acid)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Salting-out agent (e.g., sodium sulfate)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • To 500 µL of plasma in a centrifuge tube, add an acidifying agent to adjust the pH to approximately 3.

  • Add 2 mL of ethyl acetate.

  • Add a salting-out agent like sodium sulfate to improve phase separation.[5]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction:

plasma 500 µL Plasma acidify Acidify to pH ~3 plasma->acidify add_solvent Add 2 mL Ethyl Acetate & Salting-out Agent acidify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts than PPT or LLE.

Problem: Low recovery of DMPPA with Solid-Phase Extraction.

Potential Cause Troubleshooting Recommendation
Inappropriate Sorbent For an acidic compound like DMPPA, a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB) or a mixed-mode anion exchange sorbent can be effective.[6]
Improper Sample Pre-treatment To ensure retention on a reversed-phase sorbent, the plasma sample should be acidified (e.g., with 1% formic acid) to neutralize the acidic analyte.[7]
Inadequate Sorbent Conditioning Ensure the SPE sorbent is properly conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.[7]
Sample Overload Do not exceed the binding capacity of the SPE sorbent. If necessary, use a larger sorbent bed mass or dilute the sample.
Ineffective Wash Step The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. For reversed-phase SPE of an acidic compound, a weak organic solvent in water (e.g., 5% methanol in water) is a good starting point.[7]
Incomplete Elution The elution solvent must be strong enough to disrupt the interaction between DMPPA and the sorbent. For reversed-phase SPE, a high percentage of organic solvent (e.g., methanol or acetonitrile), possibly with a pH modification (e.g., addition of a small amount of ammonium hydroxide), may be necessary.

Recovery Data for Acidic Drugs Using Polymeric SPE (for reference):

Compound Recovery (%) RSD (%)
Ibuprofen994.8
Naproxen994.6
Ketoprofen994.5
Gemfibrozil994.2
Atorvastatin1004.5
Diclofenac1004.2
Furosemide1004.7
Pravastatin1004.6
Data adapted from an application note using Bond Elut Plexa for the extraction of acidic drugs from human plasma.[7]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

This protocol describes a general reversed-phase SPE procedure for DMPPA.

Materials:

  • Human plasma samples

  • 1% Formic acid in water

  • Methanol

  • 5% Methanol in water

  • SPE cartridges (e.g., polymeric reversed-phase, 30 mg)

  • SPE manifold

  • Collection tubes

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pre-treat Sample: Dilute 100 µL of plasma with 300 µL of 1% formic acid in water.[7]

  • Condition Sorbent: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water.[7]

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[7]

  • Elute: Elute the DMPPA with 500 µL of methanol into a clean collection tube.[7]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.

Workflow for Solid-Phase Extraction:

pretreat Pre-treat Plasma (Dilute with 1% Formic Acid) load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol then Water) condition->load wash Wash (5% Methanol in Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

References

Technical Support Center: Preventing Phenolic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the degradation of phenolic acids during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause phenolic acid degradation?

A1: The degradation of phenolic acids is primarily influenced by five factors:

  • pH: High pH (alkaline conditions) promotes the ionization of phenolic hydroxyl groups, making them highly susceptible to oxidation and hydrolysis.[1] Caffeic, chlorogenic, and gallic acids, for example, are unstable at high pH.[2][3][4] Many phenolic compounds are more stable in acidic conditions (pH 3-6).[1][5]

  • Temperature: Elevated temperatures accelerate the rates of both oxidation and hydrolysis, leading to the decomposition of phenolic compounds.[1][6] While moderate heat (60-80°C) can sometimes improve extraction efficiency, temperatures above this range often cause rapid degradation.[7][8]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation, leading to the breakdown of phenolic structures.[1][9]

  • Enzymatic Activity: When plant tissues are homogenized, endogenous enzymes like polyphenol oxidases (PPOs) and esterases are released.[1][10] These enzymes can rapidly degrade phenolic acids.[1]

  • Oxidation: The presence of oxygen and metal ions can catalyze the oxidation of phenolic groups, leading to the formation of quinones and subsequent polymerization or degradation reactions.[1][11]

Q2: How should I store my plant samples and phenolic acid extracts to ensure stability?

A2: For optimal stability, both raw samples and processed extracts should be stored at low temperatures, such as -20°C or -80°C, in the dark.[1] Use amber-colored vials to protect samples from light.[1][12] To minimize oxidation, it is also highly recommended to store extracts under an inert atmosphere, such as nitrogen or argon.[1] For jams and juices, storage at 4°C has been shown to lower the rate of anthocyanin degradation compared to higher temperatures.[13]

Q3: What is the best way to prevent enzymatic degradation during sample extraction?

A3: Preventing enzymatic degradation is critical during the initial extraction phase. Key strategies include:

  • Low Temperatures: Perform extractions on ice and use ice-cold solvents to slow down enzyme activity.[1]

  • Solvent Inactivation: Using organic solvents like methanol or ethanol can help inactivate degradative enzymes.[1]

  • Heat Inactivation: While high heat degrades phenolic acids, a quick blanching step or using extraction temperatures sufficient to denature enzymes (e.g., 60°C) can be effective, though this must be balanced against potential thermal degradation of the target compounds.[8]

  • Acidification: Maintaining an acidic pH can inhibit the activity of certain enzymes like polyphenol oxidase.[8]

Q4: Can I add antioxidants to my extraction solvent to protect my target compounds?

A4: Yes, adding antioxidants to the extraction solvent is a common and effective strategy. Compounds like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can be added to scavenge free radicals and prevent the oxidation of your target phenolic acids.[12][14][15] Ascorbic acid is a natural antioxidant that can neutralize reactive oxygen species.[14]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Inconsistent Recovery of Phenolic Acids in HPLC Analysis pH-Induced Degradation: The extraction solvent or sample diluent is too alkaline. Caffeic, gallic, and chlorogenic acids are particularly unstable in alkaline conditions.[2][5]Maintain a slightly acidic pH (3-6) throughout the extraction and analysis.[1] Use acidified solvents, for example, 80% methanol with 0.1% formic acid.[1]
Thermal Degradation: Extraction temperature is too high, or samples were exposed to heat for too long.[6] Temperatures above 70-80°C can cause rapid degradation of many phenolics.[6][7]Perform extractions at low temperatures (e.g., on an ice bath).[1] If heat is required for extraction efficiency, carefully optimize the temperature and duration to find a balance between yield and stability. A temperature of 60°C may be optimal for inactivating enzymes without significant compound degradation.[8]
Oxidative Degradation: Samples are exposed to oxygen or catalyzing metal ions during processing.[1][15]Degas solvents before use. If possible, work under an inert nitrogen or argon atmosphere.[1] Add a chelating agent like EDTA to bind metal ions that can catalyze oxidation.[15]
Enzymatic Degradation: Endogenous plant enzymes (e.g., polyphenol oxidase) released during sample preparation are degrading the analytes.[1][10]Immediately process samples after harvesting/thawing. Use ice-cold, acidified organic solvents (e.g., methanol/ethanol) to inhibit enzyme activity.[1] Consider enzyme-assisted extraction, which uses specific enzymes to break down cell walls and release compounds under controlled, mild conditions.[16][17]
Appearance of New/Unknown Peaks in Chromatograms Formation of Degradation Products: The unknown peaks are likely byproducts from the oxidation or hydrolysis of the target phenolic acids.[1] Oxidation of catechol groups can form quinones, which may appear as new peaks.[1]Follow all prevention strategies for pH, temperature, light, and oxidation control. Analyze a fresh standard alongside your sample to confirm if the extra peaks are present only in the processed sample.
Sample or Extract Changes Color (e.g., Browning) Enzymatic or Non-Enzymatic Oxidation: This is a classic sign of polyphenol oxidation, where phenolic compounds are converted to quinones, which then polymerize to form dark pigments.[10]Implement rigorous antioxidant measures: work quickly at low temperatures, use antioxidants like ascorbic acid in your solvent, use amber vials to block light, and store samples under an inert atmosphere.[1][12]
Poor Peak Shape or Shifting Retention Times in HPLC In-run Degradation/Interaction: The HPLC mobile phase may be too alkaline, causing on-column degradation. Some silica-based columns are not stable under highly alkaline conditions.[18]Ensure the mobile phase pH is compatible with your analytes' stability (typically acidic). Use a polymer-based column if a high pH mobile phase is required, as they offer greater pH flexibility.[18]
Sample Solvent Mismatch: The solvent used to dissolve the final extract is much stronger than the initial mobile phase, causing peak distortion, especially for early-eluting compounds.[19]Dilute the sample in a solvent that is as close in composition to the initial mobile phase as possible.[19][20]
Stability of Common Phenolic Acids Under Different Conditions

The stability of phenolic acids is highly dependent on their chemical structure and the experimental conditions.

Phenolic AcidStability at High pH (Alkaline)Stability at Acidic pHNotes on Temperature & Light Sensitivity
Caffeic Acid Unstable[2][3]StableSusceptible to degradation at high temperatures.[21] Effective as an antioxidant.[22]
Chlorogenic Acid Unstable[2][3]Stable[2][3]Stable to heat when in an acidic medium like apple juice.[3]
Gallic Acid Unstable[2][3]Generally StableCan be degraded by light and high pH.[5] Effective as an antioxidant.[22]
Ferulic Acid Relatively Stable[2][3]StableSpectral changes at high pH are largely reversible, indicating stability.[23]
Rutin Relatively Stable[2][3]StableGlycosylated flavonoids like rutin are often more stable than their aglycone forms.[13]
trans-Resveratrol -StableDegradation is strongly catalyzed by light and temperatures above 25°C.[9]
Experimental Protocol: Stability-Focused Extraction of Phenolic Acids from Plant Material

This protocol integrates best practices to minimize degradation during the extraction process.

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • Pre-chilled mortar and pestle, or homogenizer

  • Extraction Solvent: 80% Methanol (HPLC Grade) in Water, containing 0.1% Formic Acid. Prepare fresh and keep on ice.

  • Antioxidant (optional): Ascorbic acid (0.1% w/v)

  • Amber-colored centrifuge tubes (pre-chilled)

  • Refrigerated centrifuge (set to 4°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Amber HPLC vials

Procedure:

  • Preparation: Pre-chill all glassware, tubes, and equipment to 4°C or below. If starting with frozen tissue, do not allow it to thaw before it comes into contact with the cold extraction solvent.

  • Homogenization: Weigh approximately 100 mg of powdered plant material into a pre-chilled amber centrifuge tube.[1][24] Immediately add 10 volumes (e.g., 1 mL) of the ice-cold extraction solvent.[1]

  • Extraction: Vortex the mixture vigorously for 1 minute. Place the tube in an ultrasonic ice bath and sonicate for 30 minutes.[1][24] This enhances extraction while the low temperature minimizes degradation.

  • Centrifugation: Transfer the tube to a refrigerated centrifuge pre-cooled to 4°C. Centrifuge at 10,000 x g for 15 minutes to pellet the solid plant material.[1]

  • Collection: Carefully collect the supernatant, which contains the extracted phenolic acids. Work quickly and keep the sample on ice.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into a pre-chilled amber HPLC vial. This removes any remaining particulates that could interfere with analysis.

  • Storage: If not analyzing immediately, cap the vial tightly, flush with nitrogen gas if possible, and store at -80°C in the dark.[1] A study on mixed phenolic acid standards showed they were stable for up to 48 hours under appropriate conditions.[25]

Visual Guides

The following diagrams illustrate optimized workflows and troubleshooting logic to help prevent and diagnose the degradation of phenolic acids.

Optimized_Workflow Optimized Workflow for Phenolic Acid Analysis cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis & Storage A 1. Sample Collection (Flash freeze in N2) B 2. Homogenization (Use pre-chilled tools) A->B Minimize time C 3. Extraction (Ice-cold, acidified solvent + antioxidant) B->C Work quickly D 4. Sonication (In ice bath) C->D E 5. Centrifugation (4°C) D->E F 6. Filtration (0.22 µm filter) E->F G 7. Transfer to Amber Vial F->G H 8. Immediate HPLC Analysis G->H I 9. Long-term Storage (-80°C, under N2) G->I Troubleshooting_Degradation Diagnosing Low Phenolic Acid Recovery Start Problem: Low Analyte Recovery C1 Was the extraction solvent pH > 7? Start->C1 C2 Was the sample exposed to heat > 60°C? C1->C2 No S1 Root Cause: pH-Induced Degradation Solution: Use acidified solvent (pH 3-6) C1->S1 Yes C3 Was the sample exposed to light? C2->C3 No S2 Root Cause: Thermal Degradation Solution: Extract on ice, control heating C2->S2 Yes C4 Was fresh/frozen tissue used? C3->C4 No S3 Root Cause: Photodegradation Solution: Use amber vials, work in dim light C3->S3 Yes S4 Root Cause: Enzymatic Degradation Solution: Use cold organic solvents, work quickly C4->S4 Yes S5 Root Cause: Oxidation Solution: Use antioxidants, degas solvents, store under N2 C4->S5 No

References

Technical Support Center: Optimizing Electroporation Protocols with Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing electroporation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on the use of small molecules to enhance electroporation efficiency and cell viability.

Troubleshooting Guides

This section addresses common issues encountered during electroporation experiments and provides solutions, with a focus on the application of small molecule enhancers.

Issue 1: Low Transfection Efficiency

Possible Cause Troubleshooting Step Rationale
Suboptimal Electroporation ParametersRe-optimize electrical settings (voltage, pulse duration, number of pulses). Start with manufacturer's recommendations for your cell type and systematically vary one parameter at a time.[1][2]Each cell type has a unique optimal set of electrical parameters for achieving high transfection efficiency while maintaining viability.[1][2]
Poor DNA/RNA QualityUse high-purity, low-endotoxin nucleic acid preparations. Verify integrity on an agarose gel. Ensure the A260/A280 ratio is at least 1.8.[1]Contaminants like salts, proteins, and endotoxins can inhibit electroporation and cause arcing.[1][3] Degraded or nicked nucleic acids will result in lower transfection efficiency.[1]
Inefficient Cellular UptakeAdd a small molecule enhancer to the electroporation buffer. For many cell lines, Dimethyl Sulfoxide (DMSO) at a final concentration of 1-3% can significantly improve DNA uptake.[4][5]DMSO is thought to fluidize the cell membrane, facilitating pore formation and nucleic acid entry. It can also help stabilize the cell membrane after the electrical pulse.[4][6]
Incorrect Cell DensityOptimize the number of cells per electroporation. Too few or too many cells can negatively impact efficiency.Cell density affects the overall resistance of the sample, which can alter the effective electric field experienced by the cells.
Cell Health and Passage NumberUse healthy, actively dividing cells at a low passage number. Ensure cells are free from mycoplasma contamination.[1]Stressed or senescent cells are less amenable to electroporation and will exhibit lower transfection efficiency and viability.

Issue 2: High Cell Mortality

Possible Cause Troubleshooting Step Rationale
Harsh Electroporation ConditionsDecrease voltage or pulse duration. Reduce the number of pulses.Excessive electrical energy can lead to irreversible membrane damage and cell death.[2]
Suboptimal Buffer CompositionUse a buffer specifically designed for electroporation. Consider adding supplements to improve viability. Bovine Serum Albumin (BSA) or Type B gelatin can be added to the pulsing buffer to reduce membrane damage.[7][8]Specialized buffers help maintain physiological pH and osmolarity, while supplements like BSA and gelatin can stabilize the cell membrane during and after electroporation.[7][8]
Toxicity of Transfected MaterialReduce the concentration of the plasmid DNA or other molecules being delivered. High concentrations of foreign molecules can be toxic to cells.[1]Cellular machinery can be overwhelmed by an excess of foreign nucleic acids or proteins, leading to stress and apoptosis.
Post-Electroporation HandlingHandle cells gently after electroporation. Immediately transfer to pre-warmed, appropriate recovery medium.[3]Cells are fragile after electroporation and require optimal conditions to recover and for the pores in the cell membrane to reseal.

Frequently Asked Questions (FAQs)

Q1: What are small molecule enhancers for electroporation?

A1: Small molecule enhancers are chemical compounds that, when added to the electroporation buffer, can improve the efficiency of nucleic acid delivery and/or increase cell viability. A common example is Dimethyl Sulfoxide (DMSO).[4][5]

Q2: How does DMSO improve electroporation?

A2: The exact mechanism is not fully elucidated, but it is believed that DMSO, as an amphipathic molecule, can insert into the lipid bilayer of the cell membrane. This may alter the membrane's physical properties, making it more susceptible to pore formation at lower voltages and potentially aiding in the resealing process after the pulse, thereby improving both transfection efficiency and cell viability.[4][6] Some studies have shown that DMSO can increase transfection efficiency by up to 8-fold in certain cell lines.[5][9]

Q3: What concentration of DMSO should I use?

A3: The optimal concentration of DMSO should be determined empirically for each cell type, but a good starting point is a final concentration of 1-3% (v/v) in the electroporation buffer.[4] It is important to note that higher concentrations of DMSO can be toxic to cells.

Q4: Are there other small molecules that can be used to optimize electroporation outcomes?

A4: Yes, other molecules can be beneficial. For instance, supplementing the electroporation buffer with proteins like Bovine Serum Albumin (BSA) or Type B gelatin has been shown to significantly increase cell viability by reducing membrane damage.[7][8] For CRISPR-based genome editing applications, small molecules that modulate DNA repair pathways, such as inhibitors of non-homologous end joining (NHEJ), can be used to enhance the efficiency of homology-directed repair (HDR).[10]

Q5: Can I use small molecules to improve electroporation in all cell types?

A5: While small molecules like DMSO have been shown to be effective in a variety of cell lines, their effects can be cell-type dependent.[4] Therefore, it is crucial to optimize the concentration and incubation conditions for your specific cell type.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the use of small molecules to enhance electroporation.

Table 1: Effect of DMSO on Transfection Efficiency

Cell LineDMSO ConcentrationFold Increase in Transfection EfficiencyReference
HL601.25%Up to 8-fold[5][9]
TR1461.25%Up to 8-fold[5][9]
Cos-71.25%Up to 8-fold[5][9]
L1321.25%Up to 8-fold[5][9]
Sheep EF cells3%Considerable improvement[4]

Table 2: Effect of Supplements on Cell Viability

SupplementOptimal ConcentrationFold Increase in Cell ViabilityReference
Type B Gelatin0.2%3.8-fold[7]
Bovine Serum Albumin (BSA)0.2%5.2-fold[7]

Experimental Protocols

Protocol 1: Electroporation with DMSO Enhancement

  • Cell Preparation:

    • Culture cells to optimal density and health.

    • Harvest and wash cells in a suitable electroporation buffer (e.g., Opti-MEM or a manufacturer-specific buffer).

    • Resuspend the cell pellet in the electroporation buffer at the desired concentration.

  • Addition of DMSO:

    • Prepare a stock solution of sterile DMSO.

    • Add DMSO to the cell suspension to achieve the desired final concentration (e.g., 1.25%). Mix gently by pipetting.

    • Incubate the cell-DMSO mixture on ice for 5-10 minutes.

  • Electroporation:

    • Add your nucleic acid of interest to the cell suspension.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Apply the electrical pulse using optimized parameters for your cell type.

  • Post-Electroporation Recovery:

    • Immediately add pre-warmed recovery medium to the cuvette.

    • Gently transfer the cell suspension to a culture plate containing pre-warmed medium.

    • Incubate under standard culture conditions. For some protocols, the medium containing DMSO can be left on the cells for up to 24 hours post-electroporation.[5][9]

Protocol 2: Enhancing Cell Viability with BSA or Gelatin

  • Buffer Preparation:

    • Prepare your electroporation buffer of choice.

    • Supplement the buffer with either Bovine Serum Albumin (BSA) or Type B gelatin to a final concentration of 0.2% (w/v).

    • Ensure the supplement is fully dissolved and the buffer is sterile-filtered.

  • Cell Preparation and Electroporation:

    • Follow the standard cell preparation and electroporation procedures, using the supplemented buffer for all washing and resuspension steps.

  • Post-Electroporation Recovery:

    • Follow the standard post-electroporation recovery protocol.

Visualizations

Electroporation_Troubleshooting_Workflow start Start: Low Transfection Efficiency or High Cell Mortality check_params Review Electroporation Parameters (Voltage, Pulse, etc.) start->check_params check_cells Assess Cell Health (Viability, Passage #) start->check_cells check_payload Verify Payload Quality (Purity, Integrity) start->check_payload add_enhancer Consider Small Molecule Enhancer (e.g., DMSO for efficiency, BSA for viability) check_params->add_enhancer check_cells->add_enhancer check_payload->add_enhancer optimize_enhancer Optimize Enhancer Concentration add_enhancer->optimize_enhancer re_electroporate Perform Electroporation with Optimized Conditions optimize_enhancer->re_electroporate analyze Analyze Results (Efficiency & Viability) re_electroporate->analyze

Caption: Troubleshooting workflow for optimizing electroporation.

Small_Molecule_Enhancement_Pathway cluster_membrane Cell Membrane membrane_before Lipid Bilayer (Normal State) membrane_during Transient Pores Formed membrane_before->membrane_during Pore Formation membrane_after Membrane Resealing membrane_during->membrane_after cell_interior Cell Interior membrane_during->cell_interior dmso DMSO dmso->membrane_before Alters Fluidity dmso->membrane_after Aids Resealing bsa BSA / Gelatin bsa->membrane_after Stabilizes & Aids Resealing electric_pulse Electric Pulse electric_pulse->membrane_before payload Nucleic Acids (DNA/RNA) payload->membrane_during Enters Cell

Caption: Role of small molecules in electroporation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BenchChem Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during antioxidant assays. Inconsistent results can compromise the validity of your research. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

General Issues

Q1: Why are my antioxidant assay results inconsistent across different methods (e.g., DPPH, ABTS, FRAP)?

A1: It is common to observe inconsistent results across different antioxidant assays due to the different chemical principles underlying each method.[1] Assays are broadly categorized based on their reaction mechanisms:

  • Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.

  • Single Electron Transfer (SET): These assays measure the ability of an antioxidant to transfer an electron to reduce an oxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are based on this mechanism.

Different antioxidant compounds exhibit varying efficiencies in these distinct chemical reactions, leading to different measured capacities. For a comprehensive assessment of a compound's antioxidant potential, it is recommended to use a panel of assays that cover both HAT and SET mechanisms.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Q2: My DPPH assay results show high variability between replicates. What are the common causes?

A2: High variability in the DPPH assay can stem from several factors:

  • Pipetting Inconsistency: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant errors. Use calibrated precision pipettes and consider preparing a master mix of the DPPH reagent to add to all wells.[3]

  • Incomplete Mixing: Ensure thorough mixing of the sample with the DPPH solution in each well or cuvette.

  • Temperature Fluctuations: Perform the assay at a constant room temperature, as temperature can affect reaction kinetics.[3]

  • Light Sensitivity: The DPPH radical is light-sensitive. All incubation steps should be performed in the dark to prevent degradation of the radical.[3]

  • DPPH Solution Instability: The DPPH radical solution is not completely stable and its absorbance can drift over time. It is crucial to prepare a fresh working solution daily and protect it from light.[3]

Q3: My sample is colored and seems to be interfering with the DPPH assay readings. How can I correct for this?

A3: Interference from colored samples is a known limitation of the DPPH assay, as the sample's absorbance can overlap with that of the DPPH radical at ~517 nm.[4][5] To correct for this, you must run a sample blank for each concentration of your test compound. The sample blank should contain the sample and the solvent (e.g., methanol) but not the DPPH solution. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample with the DPPH solution.[6]

Q4: I am not observing any antioxidant activity, or the activity is much lower than expected.

A4: Several factors could lead to unexpectedly low or no activity:

  • Compound Degradation: Ensure your antioxidant sample is fresh and has been stored properly to prevent degradation. Stock solutions should be stored at -20°C in the dark.[3]

  • Incorrect Wavelength: Verify that the spectrophotometer is set to the correct wavelength for DPPH, which is approximately 517 nm.[3]

  • Inappropriate Solvent: The antioxidant must be fully soluble in the chosen solvent. If not, its activity will be underestimated.[3] Also, the solvent itself can influence reaction kinetics.[7]

  • Insufficient Incubation Time: The reaction between the antioxidant and DPPH is a kinetic-driven process. A 30-minute incubation is standard, but some compounds may require a longer time to reach a steady state.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Q5: The standard curve for my ABTS assay is not reproducible. What could be the issue?

A5: An unstable standard curve in the ABTS assay is often due to the instability of the ABTS•+ radical solution. The ABTS•+ is generated by reacting ABTS with potassium persulfate, and this reaction requires a 12-16 hour incubation in the dark for completion and stabilization.[3][8] Before use, it is critical to dilute the stock solution to a consistent starting absorbance, typically 0.70 ± 0.02 at 734 nm.[8]

Q6: My peptide samples show inconsistent results in the ABTS assay. Why?

A6: Peptides, particularly those containing tyrosine, tryptophan, and cysteine, can exhibit complex and slow reaction kinetics with the ABTS radical.[3] A short incubation time (e.g., 6-10 minutes) is often insufficient for the reaction to reach completion, leading to an underestimation of antioxidant potential. These amino acids can show a biphasic kinetic pattern with a fast initial reaction followed by a much slower secondary phase. It is recommended to perform a kinetic study to determine the optimal reaction endpoint.

FRAP (Ferric Reducing Antioxidant Power) Assay

Q7: The color of my FRAP reaction is not the expected blue, or I am getting a negative reading when blanking the spectrophotometer.

A7: The FRAP assay should produce a blue-colored complex. If you observe a different color, such as green or yellow, it could indicate several issues:

  • Contaminated Glassware/Tubes: Ensure all tubes and cuvettes are thoroughly clean.

  • Incorrect Reagent Preparation: The pH of the acetate buffer must be precisely 3.6. Improper pH can affect the reaction.

  • Sample Interference: If your sample is colored, it may interfere with the final color of the reaction mixture. Prepare a sample blank to correct for this.

  • Spectrophotometer Blanking: If you are getting a negative reading after taring with the blank, try resetting the instrument with distilled water first, then measure the absorbance of your blank and samples.

Q8: My FRAP results are not reproducible. What should I check?

A8: Key parameters to control for reproducibility in the FRAP assay include:

  • Consistent pH: Maintain the acetate buffer at exactly pH 3.6.

  • Constant Temperature: Perform the assay at a consistent temperature, typically 37°C.

  • Fresh Reagents: The FRAP reagent should be prepared fresh on the day of use for optimal results.

  • Critical Reaction Time: The incubation time (typically 4 minutes) is critical. Slight variations can significantly affect the results.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Q9: I am observing high well-to-well variability in my ORAC assay.

A9: The ORAC assay is particularly sensitive to temperature fluctuations across the microplate.[9] To minimize variability:

  • Temperature Control: Ensure the plate reader has stable temperature control (usually 37°C) and allow the plate to equilibrate before starting the assay.

  • Consistent Reagent Addition: Use a multichannel pipette or an automated injector to add the radical-generating agent (AAPH) to all wells as simultaneously as possible.

  • Thorough Mixing: Ensure reagents are mixed completely within each well.

Q10: My sample is lipophilic. How should I prepare it for the ORAC assay?

A10: For lipophilic samples, modifications to the standard protocol are necessary. Samples can be dissolved in acetone and then diluted in a 50% acetone solution.[10] It's important to note that the solvent can impact the assay, so consistency is key.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues in antioxidant assays.

TroubleshootingWorkflow start Inconsistent Results Observed check_replicates High Variability Between Replicates? start->check_replicates check_activity Low or No Activity? check_replicates->check_activity No pipetting Review Pipetting Technique Use Calibrated Pipettes Prepare Master Mix check_replicates->pipetting Yes check_color Sample Color Interference? check_activity->check_color No sample_deg Check Sample Stability and Storage check_activity->sample_deg Yes check_reproducibility Poor Inter-Assay Reproducibility? check_color->check_reproducibility No run_blank Run Sample Blank (Sample + Solvent, No Reagent) Subtract Blank Absorbance check_color->run_blank Yes review_mechanisms Review Assay Mechanisms (HAT vs. SET) Antioxidants behave differently in each check_reproducibility->review_mechanisms Yes mixing Ensure Thorough Mixing pipetting->mixing temp_light Control Temperature and Light Exposure mixing->temp_light reagent_prep Check Reagent Preparation and Stability (e.g., Fresh DPPH, Aged ABTS•+) temp_light->reagent_prep assay_params Verify Assay Parameters (Wavelength, Incubation Time, pH) sample_deg->assay_params solubility Confirm Sample Solubility in Assay Solvent assay_params->solubility use_panel Use a Panel of Assays for a Comprehensive Profile review_mechanisms->use_panel

Decision tree for troubleshooting inconsistent antioxidant assay results.

Data Presentation: Key Experimental Parameters

The following table summarizes critical quantitative data for the four most common antioxidant assays.

ParameterDPPH AssayABTS AssayFRAP AssayORAC Assay
Principle Single Electron Transfer (SET)Single Electron Transfer (SET)Single Electron Transfer (SET)Hydrogen Atom Transfer (HAT)
Wavelength ~517 nm[11][12]~734 nm[8][13]~593 nm[14][15]Ex: 480-485 nm, Em: 520 nm[9][16]
Reagent Stability Prepare fresh daily; light-sensitive[3]Generate ABTS•+ 12-16h prior; stable for >2 days[8]Prepare fresh dailyAAPH solution must be prepared fresh daily[17]
Typical Solvent Methanol or Ethanol[11][18]Aqueous buffer or Ethanol[8][13]Aqueous acetate bufferAqueous phosphate buffer[5]
pH Not strictly controlledCan be pH dependentpH 3.6[15][19]pH 7.4[5]
Incubation Time 30 minutes (in dark)[11][18]6-30 minutes (in dark)[8]4-60 minutes[14][20]60-90 minutes (kinetic reading)[9][16]
Incubation Temp. Room Temperature[11][12]Room Temperature[13]37°C[19][20]37°C[9][16]
Common Standard Trolox, Ascorbic Acid[18]Trolox[13]FeSO₄, Trolox[17]Trolox[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to run all samples and standards in triplicate.

DPPH Radical Scavenging Assay Protocol (96-well plate format)
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol.[12][18] This is the working solution. Protect it from light.

  • Sample and Standard Preparation:

    • Prepare a stock solution of your sample in a suitable solvent (e.g., methanol, DMSO).

    • Create a series of dilutions of your sample.

    • Prepare a series of dilutions of a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure:

    • Add 20 µL of each sample dilution, standard dilution, or solvent (for the control) to the wells of a 96-well plate.

    • For colored samples, prepare corresponding sample blank wells with 20 µL of the sample and 180 µL of solvent (without DPPH).

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells except the sample blanks.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][18]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation:

    • Correct the absorbance of colored samples by subtracting the absorbance of their corresponding sample blank.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_calc Calculation prep_dpph Prepare 0.1 mM DPPH in Methanol (in dark) add_dpph Add 180 µL of DPPH Working Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Sample and Standard add_samples Add 20 µL of Sample/Standard to 96-well plate prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min at RT in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Scavenging Assay Protocol (96-well plate format)

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and let the mixture stand in the dark at room temperature for 12-16 hours.[8][21]

    • Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8][13]

  • Sample and Standard Preparation:

    • Prepare stock solutions and serial dilutions of your sample and a standard (e.g., Trolox) as described for the DPPH protocol.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-30 minutes in the dark. The incubation time should be optimized.

    • Measure the absorbance at 734 nm.[13]

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

FRAP Assay Protocol (96-well plate format)
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in water, add 16 mL glacial acetic acid, and adjust the volume to 1 L with distilled water.[22]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[15][23]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of your sample.

    • Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 20 µL of your sample or standard to a 96-well plate.

    • Add 150-220 µL of the FRAP reagent to each well.[15][17]

    • Incubate at 37°C for 4-30 minutes.[17][22]

    • Measure the absorbance at 593 nm.[22]

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their concentration.

    • Determine the FRAP value of the samples from the standard curve.

ORAC Assay Protocol (96-well plate format)
  • Reagent Preparation:

    • Assay Buffer: 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Solution: Prepare a working solution of fluorescein in the assay buffer.

    • AAPH Solution: Prepare a solution of AAPH (the free radical initiator) in the assay buffer. This must be prepared fresh immediately before use.[17]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of your sample and a Trolox standard in the assay buffer.

  • Assay Procedure:

    • Add 25 µL of sample, standard, or blank (assay buffer) to a black, clear-bottom 96-well plate.[9][16]

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[9][16]

    • Add 25 µL of the AAPH solution to all wells. This should be done quickly, preferably with an automated injector.[9]

    • Immediately begin reading the fluorescence kinetically at 37°C (Excitation: ~485 nm, Emission: ~520 nm). Readings are typically taken every 1-5 minutes for 60-90 minutes.[9][16]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples/standards.

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Interpolate the ORAC values of the samples from the standard curve.

References

minimizing matrix effects in LC-MS analysis of propionic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of propionic acid and other short-chain fatty acids (SCFAs).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of propionic acid, offering potential causes and actionable solutions.

Issue 1: Poor Peak Shape, Tailing, or Broadening

  • Possible Cause: Suboptimal chromatographic conditions, such as an inappropriate mobile phase pH, can lead to poor peak shape for acidic compounds like propionic acid.[1] Contamination of the column or guard column can also contribute to this issue.[2][3]

  • Solution:

    • Mobile Phase Optimization: Ensure the mobile phase pH is appropriate to keep propionic acid in its non-ionized form. The addition of a small amount of an acidifier like formic acid to the mobile phase can improve peak shape.[1]

    • Column and Guard Column Maintenance: Flush the column and guard column with appropriate solvents to remove contaminants.[3] If the problem persists, replace the guard column or the analytical column.[3]

    • Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[4]

Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[5][6] Inconsistent sample preparation can also introduce variability.

  • Solution:

    • Robust Sample Preparation: Implement a consistent and thorough sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to minimize variability in matrix effects.[7][8][9]

    • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[7][10]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[6][7][11]

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Significant ion suppression from co-eluting matrix components is a primary cause of low signal intensity.[7][12] Inefficient ionization of propionic acid in the MS source can also be a factor.

  • Solution:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove a larger portion of the interfering matrix components.[7][8] Protein precipitation is often the least effective method for removing matrix components.[8]

    • Chromatographic Separation: Optimize the chromatographic method to separate propionic acid from the regions where significant ion suppression occurs. This can be achieved by adjusting the gradient, flow rate, or mobile phase composition.[7][11] The post-column infusion technique can be used to identify these suppression zones.[11][13]

    • Derivatization: Although direct analysis is possible, derivatization of propionic acid can improve its chromatographic retention and ionization efficiency, leading to increased sensitivity.[14]

    • MS Source Optimization: Optimize MS source parameters such as gas flows, temperatures, and voltages to enhance the ionization of propionic acid.[11]

Issue 4: High Background Noise or Ghost Peaks

  • Possible Cause: Contamination in the LC-MS system, including solvents, tubing, or the autosampler, can lead to high background noise.[2][15] Carryover from previous injections can manifest as ghost peaks.[3]

  • Solution:

    • System Cleaning: Use high-purity, LC-MS grade solvents and additives.[3] Flush the entire LC system, including the autosampler, with a strong solvent to remove contaminants.[15]

    • Blank Injections: Run blank injections (solvent only) to identify the source of contamination.[15]

    • Optimize Wash Method: Improve the autosampler wash method by using a stronger wash solvent and increasing the wash volume and duration to minimize carryover.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[7] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy, precision, and sensitivity of the analysis.[7][11] The matrix can include proteins, lipids, salts, and other endogenous compounds present in the biological sample.[7]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using the post-column infusion technique, which provides a qualitative assessment of ion suppression or enhancement across the chromatogram.[11][13] A quantitative assessment can be made by comparing the slope of a calibration curve prepared in a pure solvent to that of a curve prepared in the sample matrix. A significant difference in the slopes indicates the presence of matrix effects.[7]

Q3: What is the most effective sample preparation technique to minimize matrix effects for propionic acid analysis?

A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[7][8] Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[8]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for propionic acid quantification?

A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[6][11] Because it has nearly identical physicochemical properties to propionic acid, it co-elutes and experiences the same degree of ion suppression or enhancement.[7] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[7]

Q5: Can I analyze propionic acid without derivatization?

A5: Yes, direct analysis of propionic acid and other SCFAs by LC-MS/MS without derivatization is possible and has been successfully demonstrated.[16] This approach simplifies sample preparation and reduces analysis time.[16] However, derivatization can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, which may be necessary for achieving very low detection limits.[14]

Q6: What are some common internal standards used for propionic acid analysis?

A6: Isotopically labeled propionic acid, such as propionic acid-2,3-¹³C₂, is an ideal internal standard.[17] Other labeled SCFAs like ¹³C₂-acetic acid or D7-butyric acid have also been used.[17][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the LC-MS analysis of propionic acid, highlighting the performance of different methods.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE)Propionic AcidMicrobial Supernatant>85<15[17]
Solid-Phase Extraction (SPE)Carboxylic AcidsBiological Matrices90 - 105Not specified[14]
Protein Precipitation (PPT)Basic AnalytesBiological SamplesOften lowerSignificant[8]

Table 2: Performance of a Validated LC-MS/MS Method for Propionic Acid

ParameterValueReference
Linearity (r²)> 0.998[16]
Limit of Detection (LOD)0.001 mM[16]
Intra-day Precision (%CV)< 12%[16]
Inter-day Precision (%CV)< 20%[16]
Accuracy (%)92 - 120%[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Propionic Acid from Microbial Supernatants

This protocol is adapted from De Baere et al. (2013) as described in a recent study.[17]

  • Sample Preparation:

    • Pipette 200 µL of the microbial supernatant into a 2 mL microcentrifuge tube.

    • Add 10 µL of an internal standard mixture (e.g., ¹³C₂-propionic acid at 10 µg/mL).

    • Vortex the sample and allow it to equilibrate at room temperature for 5 minutes.

  • Extraction:

    • Add 1 mL of diethyl ether to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Direct Analysis of Propionic Acid in Biological Fluids

This is a generalized protocol for direct analysis without derivatization.[16]

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, serum) on ice.

    • In a microcentrifuge tube, combine 50 µL of the sample with an equal volume of an internal standard solution prepared in acidified water (e.g., 0.5% orthophosphoric acid).

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile to the sample mixture to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Directly inject the supernatant for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Sample Preparation Optimization cluster_3 Chromatography & Internal Standard cluster_4 Resolution Problem Inconsistent Results, Poor Peak Shape, or Low Sensitivity Check_System Check LC-MS System Suitability (e.g., run standard) Problem->Check_System Review_Method Review Method Parameters (LC gradient, MS settings) Check_System->Review_Method System OK PPT Protein Precipitation (PPT) Review_Method->PPT LLE Liquid-Liquid Extraction (LLE) PPT->LLE If matrix effects persist SPE Solid-Phase Extraction (SPE) LLE->SPE For cleaner extracts Optimize_LC Optimize Chromatographic Separation (avoid suppression zones) SPE->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Resolved Issue Resolved Use_SIL_IS->Resolved

Caption: Troubleshooting workflow for matrix effects in LC-MS.

LLE_Protocol start Start: 200 µL Sample add_is Add 10 µL Internal Standard (e.g., ¹³C₂-propionic acid) start->add_is vortex1 Vortex & Equilibrate (5 min) add_is->vortex1 add_solvent Add 1 mL Diethyl Ether vortex1->add_solvent vortex2 Vortex Vigorously (1 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) experimental workflow.

References

Technical Support Center: Scaling Up 3-(3,5-Dimethoxyphenyl)propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3,5-Dimethoxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent and scalable methods start from 3,5-dimethoxybenzaldehyde or 3,5-dimethoxycinnamic acid. The two primary routes are:

  • Knoevenagel Condensation followed by Hydrogenation: This involves the condensation of 3,5-dimethoxybenzaldehyde with malonic acid to form 3,5-dimethoxycinnamic acid, which is then reduced to the target compound. The Doebner modification, using pyridine as both a solvent and catalyst, is common for the condensation step.

  • Direct Reduction of 3,5-Dimethoxycinnamic Acid: If 3,5-dimethoxycinnamic acid is readily available, it can be directly hydrogenated to yield this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is the standard method.[1]

Q2: My Knoevenagel condensation yield of 3,5-dimethoxycinnamic acid is low on a larger scale. What are the potential causes?

A2: Low yields during the scale-up of Knoevenagel condensations often stem from a few key factors:

  • Inadequate Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants.[2] On a larger scale, ensuring efficient removal of water, for example by using a Dean-Stark apparatus with a solvent like toluene, is critical.

  • Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 60–90°C) is often required to drive the reaction to completion.[2] However, excessively high temperatures can lead to premature decarboxylation and byproduct formation.[2]

  • Catalyst/Solvent Choice: The choice of base catalyst is crucial. Pyridine is commonly used, but other bases like piperidine with a catalytic amount of acetic acid can also be effective. The solvent must be appropriate for the chosen temperature and facilitate water removal if necessary.

Q3: The subsequent hydrogenation of 3,5-dimethoxycinnamic acid is slow or incomplete. How can I troubleshoot this?

A3: Issues with catalytic hydrogenation at scale are common. Consider the following:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or poisoned. Ensure you are using a fresh, active catalyst.[3] Impurities carried over from the previous step can poison the catalyst, so ensure the cinnamic acid derivative is sufficiently pure.[2]

  • Hydrogen Pressure: Larger reaction volumes may require higher hydrogen pressure to ensure sufficient hydrogen availability in the solution. Using a Parr hydrogenator or a similar high-pressure vessel can facilitate this.[2]

  • Solvent and Agitation: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can impact reaction rates.[2] Crucially, on a larger scale, agitation must be vigorous enough to ensure good mixing and suspension of the catalyst, allowing for efficient mass transfer of hydrogen gas to the catalyst surface.

Q4: How can I purify the final this compound product effectively at scale?

A4: The primary method for purification is recrystallization.[3]

  • Solvent Selection: Identifying a suitable solvent system is key. Common systems for carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.[3] The goal is to find a system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in the mother liquor.

  • Handling Oily Products: If the product oils out instead of crystallizing, it may be due to impurities.[3] In this case, a preliminary purification by column chromatography over silica gel may be necessary before attempting recrystallization again. Seeding the supersaturated solution with a small crystal of the pure product can also induce crystallization.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis.

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Condensation Step - Incomplete reaction due to insufficient heating.- Water produced during the reaction is inhibiting the catalyst.[2]- Suboptimal catalyst or solvent.- Monitor the reaction by TLC and consider gentle heating (60-90°C) to drive it to completion.[2]- Use a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene) to remove water.[2]- Experiment with different base catalysts (e.g., pyridine, piperidine/acetic acid).
Incomplete Hydrogenation - Catalyst poisoning from impurities.- Inactive or insufficient catalyst.- Low hydrogen pressure or poor mass transfer.- Purify the intermediate 3,5-dimethoxycinnamic acid before hydrogenation.- Use a fresh, active 10% Pd/C catalyst (typically 5-10 mol%).[2]- Increase hydrogen pressure (e.g., 50 psi or higher) and ensure vigorous stirring to maintain catalyst suspension.[2]
Product is an Oil or Difficult to Crystallize - Presence of impurities.- Incorrect recrystallization solvent system.- Purify the crude product using column chromatography before recrystallization.- Perform a systematic solvent screen to find an optimal system for crystallization (e.g., ethyl acetate/hexanes, ethanol/water).[3]- Try seeding the solution with a pure crystal.[3]
Byproduct Formation - Reaction temperature is too high, causing side reactions (e.g., decarboxylation).[2]- Reagent stoichiometry is incorrect.- Optimize and carefully control the reaction temperature.- Re-verify the stoichiometry of all reagents, especially when scaling up volumes.- Characterize byproducts (NMR, MS) to understand their origin and adjust conditions accordingly.[3]

Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation and Hydrogenation

Step A: Knoevenagel Condensation to form 3-(3,5-Dimethoxyphenyl)acrylic acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.05 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product, wash with cold toluene and then water to remove residual malonic acid and catalyst.

  • Dry the crude 3-(3,5-dimethoxyphenyl)acrylic acid under vacuum. The product can be purified further by recrystallization if needed.

Step B: Catalytic Hydrogenation to form this compound

  • In a suitable high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve the 3-(3,5-dimethoxyphenyl)acrylic acid from Step A in a solvent such as ethanol or ethyl acetate.[1][2]

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.[2]

  • Stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen.

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite.[2]

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Workflow and Decision Diagrams

G cluster_workflow General Synthesis Workflow A Step 1: Knoevenagel Condensation (3,5-Dimethoxybenzaldehyde + Malonic Acid) B Workup & Isolation (Crude 3,5-Dimethoxycinnamic Acid) A->B C Step 2: Catalytic Hydrogenation (Reduction of double bond) B->C D Workup & Catalyst Removal (Filtration) C->D E Final Purification (Recrystallization) D->E F Pure this compound E->F

Caption: General workflow for the two-step synthesis of this compound.

G decision decision action action issue issue start Start Hydrogenation check_completion Reaction complete (by TLC/LCMS)? start->check_completion action_yes Proceed to Workup & Purification check_completion->action_yes check_completion->action_yes Yes action_no1 Incomplete Reaction check_completion->action_no1 check_completion->action_no1 No check_catalyst Is catalyst fresh & active? action_no1->check_catalyst Troubleshoot action_catalyst_yes Increase H2 pressure &/or reaction time check_catalyst->action_catalyst_yes check_catalyst->action_catalyst_yes Yes action_catalyst_no Replace with fresh Pd/C catalyst check_catalyst->action_catalyst_no check_catalyst->action_catalyst_no No action_catalyst_yes->check_completion action_catalyst_no->check_completion

Caption: Troubleshooting logic for incomplete hydrogenation during scale-up.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Properties of 3-(3,5-Dimethoxyphenyl)propionic Acid and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

This guide provides a comparative analysis of the antioxidant potential of 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA). Due to a notable lack of direct quantitative data for DMPPA in standard antioxidant assays, this document leverages data from its close structural analogue, Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid), to provide a scientifically grounded comparison against common antioxidant standards. The guide explores the structural determinants of antioxidant activity, presents comparative performance data, details key experimental protocols, and visualizes the underlying biochemical pathways.

The Structural Basis of Antioxidant Activity

The direct antioxidant capacity of phenolic acids—their ability to neutralize free radicals—is predominantly determined by the presence and position of hydroxyl (-OH) groups on the aromatic ring. These groups can donate a hydrogen atom to a radical, stabilizing it and terminating the oxidative chain reaction.

This compound (DMPPA) possesses two methoxy (-OCH₃) groups but critically lacks a phenolic hydroxyl group. In contrast, its analogue, Sinapic Acid , contains the same 3,5-dimethoxy substitution pattern but also features a vital hydroxyl group at the 4-position. This structural difference is fundamental; the 4-OH group in Sinapic Acid is the primary site for radical scavenging. Therefore, the direct radical scavenging activity of DMPPA is predicted to be significantly lower than that of its hydroxylated counterparts. While methoxy groups can influence the electronic properties of the ring and may contribute to stabilizing the radical form of the hydroxylated analogue, they are not efficient hydrogen donors themselves[1][2].

Comparative In Vitro Antioxidant Performance

To contextualize the potential performance of phenolic acids, this section compares quantitative data for Sinapic Acid against two universally recognized antioxidant standards: Trolox (a water-soluble vitamin E analogue) and Ascorbic Acid (Vitamin C). The data is primarily from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating direct antioxidant activity. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC₅₀ indicates higher antioxidant potency.

CompoundAssayIC₅₀ (µg/mL)Molar Mass ( g/mol )IC₅₀ (µM)Reference
Sinapic Acid DPPH~17.9224.21~79.8[3]
Ascorbic Acid DPPH3.37 - 6.1176.1219.1 - 34.6[4][5]
Trolox DPPH3.77250.2915.1[6]
This compound (DMPPA) DPPHData Not Available210.23N/A

Note: The IC₅₀ values for standards can vary between studies based on specific experimental conditions. The values presented are representative examples from the literature.

The data clearly demonstrates that compounds with readily donatable hydrogen atoms (from hydroxyl or carboxylic acid groups), such as Ascorbic Acid and Trolox, exhibit potent radical scavenging activity. Sinapic Acid, while an effective antioxidant, is less potent in this assay than the standards, but its activity is still significant due to its 4-hydroxyl group[3]. The absence of this group in DMPPA suggests its IC₅₀ value would be substantially higher, reflecting minimal direct radical scavenging capacity.

Cellular Antioxidant Mechanisms: The Nrf2 Pathway

Beyond direct radical scavenging, antioxidants can exert protective effects by upregulating the body's endogenous defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7][8]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or certain bioactive molecules, Keap1 releases Nrf2, allowing it to move into the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[7][9]. While direct evidence for DMPPA is unavailable, many phenolic compounds are known activators of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Release Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 induces conformational change Antioxidant_Molecule Bioactive Molecule (e.g., Phenolic Acid) Antioxidant_Molecule->Keap1 reacts with Keap1 sensors Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Gene_Expression Gene Transcription ARE->Gene_Expression Activates Cytoprotective_Proteins Cytoprotective Proteins (e.g., HO-1, NQO1) Gene_Expression->Cytoprotective_Proteins Leads to Nrf2_sMaf->ARE Binds to

Nrf2-ARE signaling pathway for endogenous antioxidant defense.

Key Experimental Protocols

The following are standardized protocols for common in vitro and cell-based antioxidant assays.

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at ~517 nm.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60 µM). Prepare a series of dilutions of the test compound and standard (e.g., Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvette, add a fixed volume of the DPPH solution to each well/cuvette.

  • Initiation: Add a small volume of the test compound, standard, or methanol (for blank control) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

DPPH_Workflow A Prepare DPPH Solution (Violet Radical) C Mix DPPH with Compound/Standard A->C B Prepare Serial Dilutions of Test Compound & Standard B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Color Fades (Radical is Scavenged) E->F G Calculate % Inhibition and Determine IC50 E->G CAA_Workflow A Seed & Culture Cells in 96-well plate B Treat cells with Test Compound + DCFH-DA probe A->B C Wash cells to remove extracellular material B->C D Induce Oxidative Stress (Add ABAP radical generator) C->D E Measure Fluorescence Kinetics over time D->E F Calculate Area Under Curve & Determine CAA Value E->F

References

A Comparative Guide to the Anti-Inflammatory Effects of Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolic acids, a ubiquitous class of plant secondary metabolites, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory efficacy of several common phenolic acids, supported by experimental data. It is important to note that the presented data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected phenolic acids. Direct comparisons should be made with caution, as the experimental models and conditions vary between studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Phenolic Acids

Phenolic AcidAssayCell LineStimulusIC50 ValueReference
Caffeic Acid Nitric Oxide (NO) ProductionYPEN-1LPSData not specified, but showed effective inhibition[1]
COX-2 Inhibition--Data not specified, but showed inhibition[1]
Ferulic Acid Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS~74% inhibition at 100 µg/mL[2]
COX-2 Inhibition--65.2 µg/mL[2]
p-Coumaric Acid COX-2 Inhibition--68.5 µg/mL[2]
Gallic Acid COX-2 Inhibition--Data not available
Protocatechuic Acid Collagenase Inhibition--126.16 µg/mL

IC50: The half maximal inhibitory concentration. LPS: Lipopolysaccharide. COX-2: Cyclooxygenase-2.

Table 2: In Vivo Anti-Inflammatory Effects of Phenolic Acids

Phenolic AcidAnimal ModelAssayDosage% Inhibition of EdemaReference
Protocatechuic Acid RatsCarrageenan-induced paw edema25, 50, 100 mg/kg (p.o.)Significant inhibition (data not quantified as percentage)
o-Coumaric Acid MiceCarrageenan-induced paw edema10 mg/kg (i.p.)~67%[2]
20 mg/kg (i.p.)~79%[2]

p.o.: per os (by mouth). i.p.: intraperitoneal.

Key Signaling Pathways in Inflammation Modulated by Phenolic Acids

Phenolic acids exert their anti-inflammatory effects by modulating several key signaling pathways. The diagrams below illustrate the primary mechanisms of action.

NF-kB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes Transcription nucleus Nucleus Phenolic_Acids Phenolic Acids (e.g., Caffeic Acid, Ferulic Acid) Phenolic_Acids->IKK Inhibition Phenolic_Acids->NFkB_nucleus Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by phenolic acids.

MAPK Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Phenolic_Acids Phenolic Acids (e.g., Ferulic Acid) Phenolic_Acids->MAPKKK Inhibition Phenolic_Acids->MAPKK Inhibition Phenolic_Acids->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway by phenolic acids.

JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation Inflammatory_genes Inflammatory Gene Expression nucleus->Inflammatory_genes Transcription Phenolic_Acids Phenolic Acids (e.g., Ferulic Acid) Phenolic_Acids->JAK Inhibition Phenolic_Acids->STAT Inhibition

Caption: Interference of phenolic acids with the JAK-STAT signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Treatment:

  • Pre-treat the cells with various concentrations of the test phenolic acid for 1 hour.

  • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (without phenolic acid) and a negative control (without LPS) should be included.

3. Measurement of Nitric Oxide (Griess Assay):

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Experimental Workflow for In Vitro NO Assay start Start cell_culture Culture RAW 264.7 cells start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding adherence Allow cells to adhere (24h) cell_seeding->adherence pre_treatment Pre-treat with Phenolic Acid (1h) adherence->pre_treatment stimulation Stimulate with LPS (24h) pre_treatment->stimulation supernatant_collection Collect cell supernatant stimulation->supernatant_collection griess_reagent Add Griess Reagents supernatant_collection->griess_reagent incubation Incubate at room temperature griess_reagent->incubation absorbance Measure absorbance at 540 nm incubation->absorbance calculation Calculate NO inhibition absorbance->calculation end End calculation->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

1. Animal Acclimatization:

  • Use adult male Wistar rats or Swiss albino mice.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.

2. Grouping and Administration:

  • Divide the animals into groups (n=6-8 per group):

    • Control group (vehicle, e.g., saline or 0.5% carboxymethyl cellulose).

    • Standard drug group (e.g., Indomethacin or Diclofenac sodium).

    • Test groups (different doses of the phenolic acid).

  • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.

3. Induction of Edema:

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

5. Calculation of Edema Inhibition:

  • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for In Vivo Paw Edema Assay start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping of Animals acclimatization->grouping administration Administer Phenolic Acid/Vehicle grouping->administration initial_measurement Measure initial paw volume administration->initial_measurement carrageenan_injection Inject Carrageenan initial_measurement->carrageenan_injection interval_measurement Measure paw volume at intervals carrageenan_injection->interval_measurement calculation Calculate % Edema Inhibition interval_measurement->calculation end End calculation->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Disclaimer: The quantitative data presented in this guide are compiled from different research articles. Variations in experimental methodologies, including cell lines, animal models, concentrations of stimuli, and measurement techniques, can significantly influence the results. Therefore, this information should be used as a comparative reference with the understanding that a direct, definitive comparison of potency requires head-to-head studies under identical conditions.

References

In Vivo Bioactivity of Phenylpropionic Acids: A Comparative Analysis of 3-(3,5-Dimethoxyphenyl)propionic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the in vivo bioactivities of HDMPPA and HMPA, presenting key experimental data, detailed methodologies, and associated signaling pathways to inform future research and drug development endeavors in this area.

Comparative Bioactivity Data

The following tables summarize the key quantitative data from in vivo studies on HDMPPA and HMPA, highlighting their effects on various physiological parameters.

Table 1: In Vivo Effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) on Atherosclerosis in Rabbits
ParameterControl Group (Atherogenic Diet)HDMPPA Group (0.33 mg/kg/day)Simvastatin Group (0.33 mg/kg/day)Reference
Aortic Intima Thickness Reduction -42%38%[1]
Plasma Thiobarbituric Acid Reactive Substances (TBARS) HighSignificantly DecreasedNot Reported[1]
Vascular Reactive Oxygen Species (ROS) Generation HighSuppressedNot Reported[1]
Cyclooxygenase-2 (COX-2) Protein Level HighDecreasedNot Reported[1]
Table 2: In Vivo Effects of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) on Oxidative Stress and Muscle Composition in Mice
ParameterVehicle Control GroupLow-Dose HMPA (50 mg/kg/day)High-Dose HMPA (500 mg/kg/day)Reference
Plasma Reactive Oxygen Metabolites (d-ROMs) HighSignificantly DecreasedSignificantly Decreased
Plasma Nitrite/Nitrate Levels (Post-Exercise) HighNot Significantly DifferentReduced
Soleus Muscle Sod1 mRNA Abundance BaselineNot Significantly DifferentSignificantly Increased
Soleus Muscle Nos2 (iNOS) mRNA Abundance BaselineNot Significantly DifferentSignificantly Decreased
Soleus Muscle Myh4 (MHC-IIb) Gene Expression BaselineSignificantly IncreasedTrend Towards Increase

Experimental Protocols

Atherosclerosis Inhibition Study with HDMPPA in Rabbits
  • Animal Model: Three-month-old male New Zealand White rabbits.

  • Diet: Rabbits were fed an atherogenic diet containing 0.5% (w/w) cholesterol and 10% (w/w) coconut oil for 4 weeks.

  • Treatment Groups:

    • Control group: Atherogenic diet only.

    • HDMPPA group: Atherogenic diet with intravenous injection of HDMPPA (0.33 mg/kg/day).

    • Simvastatin group: Atherogenic diet with intravenous injection of simvastatin (0.33 mg/kg/day).

  • Key Measurements:

    • Aortic Intima Thickness: Measured histologically after 4 weeks of treatment.

    • Plasma TBARS: Assessed as a marker of lipid peroxidation.

    • Vascular ROS: Measured to determine oxidative stress in the aorta.

    • COX-2 Expression: Analyzed by western blot as a marker of inflammation.[1]

Oxidative Stress and Muscle Fiber Composition Study with HMPA in Mice
  • Animal Model: Eight-week-old male C57BL/6 mice.

  • Treatment: Oral administration of HMPA solution (50 or 500 mg/kg/day) or distilled water for 14 days.

  • Experimental Groups: Mice were divided into sedentary and exhaustive exercise groups.

  • Key Measurements:

    • Plasma d-ROMs: Measured to assess oxidative stress levels.

    • Plasma Nitrite/Nitrate: Determined as an indicator of nitric oxide production.

    • Gene Expression Analysis: mRNA abundance of antioxidant enzymes (e.g., Sod1) and nitric oxide synthases (e.g., Nos2) in the soleus muscle was quantified by RT-PCR.

    • Myosin Heavy Chain (MHC) Isoform Expression: Gene expression of different MHC isoforms (e.g., Myh4) was analyzed to assess changes in muscle fiber composition.

Signaling Pathways and Mechanisms of Action

The bioactive effects of these phenylpropionic acid derivatives are attributed to their influence on specific signaling pathways.

HDMPPA Anti-Atherosclerotic Pathway

HDMPPA appears to exert its anti-atherosclerotic effects primarily through its antioxidant properties, leading to a reduction in vascular inflammation.

HDMPPA_Pathway HDMPPA HDMPPA ROS Vascular Reactive Oxygen Species (ROS) HDMPPA->ROS Inhibits Generation Atherosclerosis Atherosclerosis HDMPPA->Atherosclerosis Prevents COX2 Cyclooxygenase-2 (COX-2) ROS->COX2 Induces COX2->Atherosclerosis Promotes HMPA_Pathway HMPA HMPA Sod1 Superoxide Dismutase 1 (Sod1) HMPA->Sod1 Increases Expression Nos2 Inducible Nitric Oxide Synthase (iNOS/Nos2) HMPA->Nos2 Decreases Expression Myh4 Myosin Heavy Chain IIb (Myh4) HMPA->Myh4 Increases Expression OxidativeStress Oxidative Stress Sod1->OxidativeStress Reduces Nos2->OxidativeStress Contributes to FastTwitchFibers Fast-Twitch Fiber Formation Myh4->FastTwitchFibers Promotes Atherosclerosis_Workflow Start Start: Select Rabbits Diet Induce Hypercholesterolemia (Atherogenic Diet for 4 weeks) Start->Diet Grouping Divide into 3 Groups Diet->Grouping Control Control Group (Atherogenic Diet) Grouping->Control Group 1 HDMPPA_Group HDMPPA Group (0.33 mg/kg/day IV) Grouping->HDMPPA_Group Group 2 Simvastatin_Group Simvastatin Group (0.33 mg/kg/day IV) Grouping->Simvastatin_Group Group 3 Analysis Analyze Aorta and Blood Samples Control->Analysis HDMPPA_Group->Analysis Simvastatin_Group->Analysis End End: Compare Results Analysis->End Muscle_Stress_Workflow Start Start: Select Mice Treatment Oral Gavage for 14 Days Start->Treatment Grouping Divide into 3 Treatment Groups Treatment->Grouping Control Vehicle Control Grouping->Control LowDose Low-Dose HMPA (50 mg/kg/day) Grouping->LowDose HighDose High-Dose HMPA (500 mg/kg/day) Grouping->HighDose SubGrouping Sub-divide into Sedentary and Exercise Groups Control->SubGrouping LowDose->SubGrouping HighDose->SubGrouping Analysis Collect and Analyze Blood and Muscle Tissue SubGrouping->Analysis End End: Compare Results Analysis->End

References

A Comparative Guide to the Mechanisms of Action: 3-(3,5-Dimethoxyphenyl)propionic Acid Analogue vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the mechanisms of action of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen and an analogue of 3-(3,5-Dimethoxyphenyl)propionic acid. Due to a lack of available research on this compound, this document focuses on the closely related and studied compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) . This guide will objectively compare their distinct anti-inflammatory mechanisms, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform research and drug development efforts.

Executive Summary

Ibuprofen and HDMPPA employ fundamentally different strategies to achieve their anti-inflammatory effects. Ibuprofen acts as a direct, non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. In contrast, HDMPPA appears to exert its influence further upstream by modulating key intracellular signaling pathways, ultimately leading to a downstream reduction in the expression of inflammatory mediators, including COX-2.

Comparative Data on Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the direct inhibition of COX enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this regard.

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
Ibuprofen COX-112 - 82Direct, non-selective enzymatic inhibition
COX-26.8 - 80
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) COX-1Data not availableDownregulation of enzyme expression
COX-2Data not available

Note: IC50 values for ibuprofen can vary depending on the specific assay conditions.

Mechanism of Action: A Detailed Comparison

Ibuprofen: Direct COX Enzyme Inhibition

Ibuprofen, a propionic acid derivative, is a well-characterized non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4][5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][5]

  • COX-1 Inhibition: While contributing to the anti-inflammatory effect, the inhibition of the constitutively expressed COX-1 is also associated with some of the common side effects of ibuprofen, such as gastrointestinal irritation.[5]

  • COX-2 Inhibition: The inhibition of the inducible COX-2 enzyme is primarily responsible for the analgesic, antipyretic, and anti-inflammatory effects of ibuprofen.[1][2]

The S-enantiomer of ibuprofen is the more pharmacologically active form in inhibiting COX enzymes.[3][4]

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Figure 1. Mechanism of action of Ibuprofen.
HDMPPA: Modulation of Inflammatory Signaling Pathways

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) demonstrates a more indirect anti-inflammatory mechanism by targeting intracellular signaling cascades that regulate the expression of pro-inflammatory genes.[6] Studies have shown that HDMPPA can significantly suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[6] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

The key signaling pathways modulated by HDMPPA include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: HDMPPA inhibits the activation of NF-κB, a critical transcription factor for inflammatory responses.[6] It achieves this by preventing the degradation and phosphorylation of IκB-α, which normally sequesters NF-κB in the cytoplasm.[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of MAPKs, which are crucial for signal transduction in inflammatory processes, is markedly suppressed by HDMPPA.[6]

  • PI3K/Akt Pathway: HDMPPA also inhibits the phosphorylation of Akt, a downstream effector of the phosphatidylinositol-3-kinase (PI3K) pathway, which is involved in inflammation.[6]

Furthermore, HDMPPA has been shown to reduce intracellular reactive oxygen species (ROS), indicating an antioxidant effect that may contribute to its anti-inflammatory properties.[6][7]

HDMPPA_Mechanism cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) PI3K/Akt PI3K/Akt Inflammatory Stimuli (e.g., LPS)->PI3K/Akt MAPK MAPK Inflammatory Stimuli (e.g., LPS)->MAPK NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (e.g., LPS)->NF-κB Pathway HDMPPA HDMPPA HDMPPA->PI3K/Akt Inhibits HDMPPA->MAPK Inhibits HDMPPA->NF-κB Pathway Inhibits iNOS & COX-2 Expression iNOS & COX-2 Expression PI3K/Akt->iNOS & COX-2 Expression MAPK->iNOS & COX-2 Expression NF-κB Pathway->iNOS & COX-2 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines NO & Prostaglandin Production NO & Prostaglandin Production iNOS & COX-2 Expression->NO & Prostaglandin Production Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation NO & Prostaglandin Production->Inflammation COX_Inhibition_Workflow A Prepare Enzyme and Inhibitor Solutions B Add Inhibitor to 96-well Plate A->B C Add COX Enzyme and Pre-incubate B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Prostaglandin Production D->E F Calculate % Inhibition and IC50 E->F

References

A Comparative Guide to the Reproducibility of Antioxidant Capacity Assays for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the antioxidant capacity of phenolic compounds is a critical aspect of research in nutrition, pharmacology, and drug development. A variety of spectrophotometric assays are commonly employed for this purpose, each with its own underlying chemical principles and experimental nuances. The reproducibility of these assays is paramount for generating reliable and comparable data. This guide provides an objective comparison of four widely used antioxidant capacity assays: DPPH, ABTS, FRAP, and ORAC, with a focus on their reproducibility, supported by experimental data.

Principles of Common Antioxidant Capacity Assays

The antioxidant capacity of phenolic compounds is typically assessed by their ability to scavenge free radicals or to reduce pro-oxidants. The four assays discussed herein operate on these principles:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is determined by the ability of the sample to reduce this radical, leading to a decolorization of the solution.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This method measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Comparative Reproducibility of Antioxidant Assays

The reproducibility of an assay is a measure of the consistency of results under the same conditions. It is often expressed as the coefficient of variation (CV%) or the relative standard deviation (RSD), with lower values indicating higher reproducibility. The following table summarizes available data on the reproducibility of the DPPH, ABTS, FRAP, and ORAC assays. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, sample matrices, and whether the assessment was intra-laboratory (repeatability) or inter-laboratory (reproducibility).

AssayParameterValue (%)Sample Type / ConditionsCitation
DPPH Intra-assay CV0.97 - 8.09Grape Extracts[1]
Intra-assay CV1.38 - 9.32Various Crops
Inter-day Repeatability CV< 3.46Ferulic Acid Standard
Coefficient of Variation (CV)Highest among DPPH, ABTS, FRAPLignin Standards[2][3]
ABTS Intra-assay CV--
Inter-laboratory Reproducibility (RSDR)7.0 - 21.1Antioxidant Solutions & Food Extracts
Coefficient of Variation (CV)Lowest among DPPH, ABTS, FRAPLignin Standards[2][3]
FRAP Intra-assay CV0.15 - 4.92Grape Extracts[1]
Inter-day Repeatability CV< 3Standard Solutions[2]
Coefficient of Variation (CV)IntermediateLignin Standards[2][3]
ORAC Intra-assay CV2.2Unprotected Sodium Fluorescein
Inter-assay CV< 15General Acceptability
Inter-laboratory Reproducibility (RSDR)4.4 - 13.8Antioxidant Solutions & Food Extracts

Note: CV (Coefficient of Variation) and RSD (Relative Standard Deviation) are used interchangeably to represent the measure of precision. RSDR refers to the relative standard deviation of reproducibility (between laboratories).

Based on available data, the FRAP and ABTS assays generally exhibit high reproducibility, often with low coefficients of variation.[4][5] The DPPH assay, while widely used, can show higher variability.[2][3] The ORAC assay is also considered reproducible, with inter-laboratory studies demonstrating acceptable precision.

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible results. The following are generalized methodologies for the four assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, refrigerated container.

    • Prepare stock solutions of the test phenolic compounds and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution at various concentrations.

    • Add the DPPH solution to each well. Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[6]

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[6]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., Fe²⁺) and expressed as Fe(II) equivalents.[6]

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This solution should be made fresh daily.

    • Prepare a stock solution of Trolox as the standard.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein working solution to each well.

    • Add the sample or Trolox standard solutions to the respective wells.

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes.

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standard.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the antioxidant capacity of phenolic compounds using the described assays.

G cluster_prep Sample & Standard Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Acquisition & Analysis Sample Phenolic Compound Sample Dilution Serial Dilutions Sample->Dilution Standard Standard (e.g., Trolox) Standard->Dilution Solvent Solvent/Buffer Preparation Solvent->Dilution DPPH DPPH Assay Dilution->DPPH ABTS ABTS Assay Dilution->ABTS FRAP FRAP Assay Dilution->FRAP ORAC ORAC Assay Dilution->ORAC Spectro Spectrophotometer/ Fluorescence Reader DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Absorbance Measure Absorbance/ Fluorescence Spectro->Absorbance Calc Calculate Antioxidant Capacity (e.g., IC50, TEAC, Fe(II) equiv., ORAC units) Absorbance->Calc Compare Compare Reproducibility & Potency Calc->Compare

Caption: Workflow for the comparative analysis of antioxidant capacity assays.

Conclusion

The selection of an appropriate antioxidant capacity assay should be guided by the specific research question, the chemical nature of the phenolic compounds under investigation, and the desired endpoint. While all four assays—DPPH, ABTS, FRAP, and ORAC—are valuable tools, their reproducibility can vary. The FRAP and ABTS assays often demonstrate high reproducibility, making them robust choices for comparative studies. The DPPH assay, though widely accessible, may require more stringent control of experimental conditions to ensure consistency. The ORAC assay provides biologically relevant data and has shown good inter-laboratory reproducibility. For comprehensive and reliable characterization of the antioxidant potential of phenolic compounds, it is often recommended to use a panel of assays that operate via different mechanisms.

References

A Comparative Analysis of the Antioxidant Capacities of 3-(3,5-Dimethoxyphenyl)propionic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the antioxidant potential of phenolic compounds is crucial for targeted therapeutic development. This guide provides an objective comparison of the antioxidant capacities of 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) and the well-established antioxidant, ferulic acid.

Due to a lack of direct comparative studies on this compound (DMPPA), this guide utilizes data from its close structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in kimchi. This substitution allows for a valuable, albeit indirect, comparison with ferulic acid.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is its ability to neutralize free radicals and can be quantified using various in vitro assays. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) 0.78 µg/mL[1]Data not available
Ferulic Acid 9.9 µg/mL[2], 66 ± 2.3 µM[3], 76 µM[4]16.7 µg/mL[2], 183.08 ± 2.30 µM[3]

Note: The reported values for ferulic acid vary across different studies, which can be attributed to variations in experimental conditions. The data for HDMPPA is from a single study.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for the DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the purple DPPH solution to a yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (analytical grade)

  • Test compounds (DMPPA/HDMPPA and Ferulic Acid)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Reaction: Add a specific volume of each dilution of the test compounds to a 96-well plate. Then, add the DPPH solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is monitored by the decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (DMPPA/HDMPPA and Ferulic Acid)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Adjustment of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare stock solutions and serial dilutions of the test compounds and the positive control.

  • Reaction: Add a small volume of each dilution of the test compounds to a 96-well plate, followed by the addition of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with those of a Trolox standard curve.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of phenolic compounds are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Ferulic Acid

Ferulic acid is known to exert its antioxidant effects through multiple pathways:

  • Direct Radical Scavenging: The phenolic hydroxyl group in ferulic acid can donate a hydrogen atom to free radicals, thereby neutralizing them and forming a stable phenoxyl radical.

  • Nrf2/HO-1 Pathway Activation: Ferulic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).[5][6][7][8]

  • Modulation of Inflammatory Pathways: Ferulic acid has been shown to inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated by oxidative stress.[5]

Ferulic_Acid_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation NFkB_IKB NF-κB-IκB Complex ROS->NFkB_IKB induces dissociation MAPK MAPK Pathway ROS->MAPK activates FA Ferulic Acid FA->ROS scavenges FA->Nrf2_Keap1 promotes dissociation NFkB NF-κB FA->NFkB inhibits FA->MAPK inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription NFkB_IKB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes activates transcription

Caption: Antioxidant signaling pathways modulated by Ferulic Acid.

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid (HDMPPA)

HDMPPA, the analog of the target compound, has demonstrated potent anti-inflammatory and antioxidant effects by targeting key signaling pathways involved in the cellular stress response.

  • Suppression of Inflammatory Pathways: HDMPPA has been shown to inhibit the activation of NF-κB, MAPKs, and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in response to inflammatory stimuli.[9][10] By blocking these pathways, HDMPPA can reduce the production of pro-inflammatory mediators.

  • Reduction of Intracellular ROS: Studies have indicated that HDMPPA can significantly reduce the formation of intracellular reactive oxygen species, thereby mitigating oxidative stress at a cellular level.[9]

HDMPPA_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PI3K_Akt PI3K/Akt Pathway Inflammatory_Stimuli->PI3K_Akt activates MAPK MAPK Pathway Inflammatory_Stimuli->MAPK activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates ROS Intracellular ROS Production Inflammatory_Stimuli->ROS induces HDMPPA HDMPPA HDMPPA->PI3K_Akt inhibits HDMPPA->MAPK inhibits HDMPPA->NFkB inhibits HDMPPA->ROS reduces Proinflammatory_Mediators Pro-inflammatory Mediators & Cytokines PI3K_Akt->Proinflammatory_Mediators leads to MAPK->Proinflammatory_Mediators leads to NFkB->Proinflammatory_Mediators leads to

Caption: Anti-inflammatory and antioxidant pathways of HDMPPA.

Conclusion

While a direct, head-to-head comparison of the antioxidant capacity of this compound and ferulic acid from a single study is not currently available, the existing data on the structurally similar HDMPPA suggests it possesses very potent radical scavenging activity, as indicated by its low DPPH IC50 value. Ferulic acid is also a well-established antioxidant, though the reported quantitative values for its activity vary.

Both compounds appear to exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in inflammation and oxidative stress. For researchers in drug development, both ferulic acid and analogs of DMPPA, such as HDMPPA, represent promising candidates for further investigation as therapeutic agents against conditions associated with oxidative stress and inflammation. Further direct comparative studies are warranted to definitively elucidate the relative antioxidant potencies of these compounds.

References

A Comparative Analysis of the Anti-inflammatory Effects of 3-(3,5-Dimethoxyphenyl)propionic Acid and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anti-inflammatory compounds is paramount in the quest for novel therapeutics. This guide provides a detailed, objective comparison of the anti-inflammatory properties of 3-(3,5-Dimethoxyphenyl)propionic acid (DMPA), a methoxylated derivative of a compound found in Korean cabbage kimchi, and resveratrol, a well-studied polyphenol abundant in grapes and red wine.

This comparison delves into their mechanisms of action, supported by available experimental data, to offer a clear perspective on their potential as anti-inflammatory agents. While direct comparative studies are limited, this guide synthesizes existing data to draw meaningful parallels and distinctions.

Quantitative Assessment of Anti-inflammatory Activity

To facilitate a clear comparison, the following table summarizes the available quantitative data on the inhibitory effects of a close analog of DMPA, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), and resveratrol on key inflammatory mediators. It is important to note that the data for HDMPPA is qualitative, indicating significant suppression without providing specific IC50 values. In contrast, quantitative data for resveratrol is available, though with some variability across studies.

Inflammatory Mediator3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Resveratrol
Nitric Oxide (NO) Production Significantly suppressed in LPS-stimulated BV2 microglial cells[1]Dose-dependent inhibition in beta-amyloid-treated C6 glioma cells[2]
Prostaglandin E2 (PGE2) Production Significantly suppressed in LPS-stimulated BV2 microglial cells[1]Attenuated beta-amyloid-induced release in C6 glioma cells[2]
Inducible Nitric Oxide Synthase (iNOS) Expression Significantly suppressed in LPS-stimulated BV2 microglial cells[1]Dose-dependent inhibition in beta-amyloid-treated C6 glioma cells[2]
Cyclooxygenase-2 (COX-2) Expression Significantly suppressed in LPS-stimulated BV2 microglial cells[1]Dose-dependent inhibition in beta-amyloid-treated C6 glioma cells[2]
Cyclooxygenase-2 (COX-2) Enzyme Activity (IC50) Data not available~50-60 μM (in vitro and in cells)[3]

Mechanistic Insights: Signaling Pathways

Both HDMPPA and resveratrol appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1] This inhibition is associated with the prevention of IκB-α degradation and phosphorylation.[1] Furthermore, HDMPPA has been observed to suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the PI3K/Akt signaling pathway in lipopolysaccharide (LPS)-stimulated microglial cells.[1]

Resveratrol also targets the NF-κB pathway, suppressing its activation and the subsequent translocation of the p65 subunit to the nucleus.[2] Its anti-inflammatory action is multifaceted, also involving the modulation of other pathways such as the MAPK and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways.

Below is a DOT script representation of the signaling pathways modulated by HDMPPA.

HDMPPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K activates MAPKs MAPKs TLR4->MAPKs activates IκBα IκB-α TLR4->IκBα leads to degradation of HDMPPA HDMPPA HDMPPA->PI3K inhibits HDMPPA->MAPKs inhibits HDMPPA->IκBα prevents degradation of Akt Akt PI3K->Akt activates NFκB NF-κB (p65) NFκB_nucleus NF-κB (p65) NFκB->NFκB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFκB_nucleus->Pro_inflammatory_genes activates transcription of

Caption: Signaling pathway of HDMPPA's anti-inflammatory action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the anti-inflammatory effects of these compounds.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.

Protocol Outline:

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in appropriate media. The cells are then pre-treated with various concentrations of the test compound (DMPA or resveratrol) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding an inflammatory agent, typically lipopolysaccharide (LPS), to the cell culture and incubating for a longer period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction:

    • An equal volume of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to the supernatant and incubated.

    • An equal volume of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added.

  • Quantification: The absorbance of the resulting colored azo dye is measured using a microplate reader at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Below is a DOT script illustrating the workflow of the Griess Assay.

Griess_Assay_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treatment with Test Compound cell_culture->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation (24h) stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b measure_absorbance Measure Absorbance (540 nm) add_griess_b->measure_absorbance end End measure_absorbance->end

Caption: Workflow for the Griess Assay to measure nitric oxide.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Protocol Outline:

  • Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (DMPA or resveratrol) or a known inhibitor (e.g., celecoxib) for a defined period at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., a solution of stannous chloride).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified. This can be done using various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the COX-2 enzyme activity (IC50) is calculated from the dose-response curve.

Below is a DOT script illustrating the workflow of a COX-2 Inhibition Assay.

COX2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare COX-2 Enzyme and Arachidonic Acid start->prepare_reagents preincubation Pre-incubate COX-2 with Test Compound prepare_reagents->preincubation initiate_reaction Initiate Reaction with Arachidonic Acid preincubation->initiate_reaction terminate_reaction Terminate Reaction initiate_reaction->terminate_reaction quantify_pge2 Quantify PGE2 (ELISA or LC-MS) terminate_reaction->quantify_pge2 calculate_ic50 Calculate IC50 quantify_pge2->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a COX-2 Inhibition Assay.

Conclusion

Both this compound (as represented by its hydroxylated analog) and resveratrol demonstrate significant anti-inflammatory potential by targeting key inflammatory pathways and mediators. Resveratrol is a well-established anti-inflammatory agent with a body of quantitative data supporting its effects. While quantitative data for DMPA is currently lacking, the qualitative evidence for its analog, HDMPPA, suggests a similar and potent mechanism of action centered on the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways.

For researchers in drug development, both compounds represent interesting scaffolds for the design of novel anti-inflammatory drugs. Further direct comparative studies and the generation of quantitative data for DMPA are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for conducting such comparative investigations.

References

In Vivo Antioxidant Activity: A Comparative Analysis of 3-(3,5-Dimethoxyphenyl)propionic Acid Analogs Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo antioxidant activity of compounds structurally related to 3-(3,5-Dimethoxyphenyl)propionic acid. Due to a lack of direct in vivo studies on the specified molecule, this guide focuses on the closely related analogs, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). Their performance is benchmarked against the well-established antioxidants, Resveratrol and Vitamin C.

This document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies for key assays and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of In Vivo Antioxidant Effects

The antioxidant efficacy of a compound in vivo is typically assessed by its ability to modulate biomarkers of oxidative stress and enhance the endogenous antioxidant defense systems. The following table summarizes the reported effects of HDMPPA, HMPA, Resveratrol, and Vitamin C on key antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)—and a primary marker of lipid peroxidation, Malondialdehyde (MDA).

CompoundAnimal ModelKey FindingsReference
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) Hypercholesterolemic Rabbits- Significantly decreased plasma thiobarbituric acid reactive substances (TBARS), indicating reduced lipid peroxidation. - Suppressed the generation of vascular reactive oxygen species (ROS).[1]
Apolipoprotein E knockout (apoE KO) Mice- Lowered ROS levels. - Reduced aortic NADPH oxidase activity by down-regulating the mRNA expression of its subunits (p47phox and rac-1).[2]
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) C57BL/6 Mice- Reduced plasma reactive oxygen metabolites. - Modulated the mRNA abundance of antioxidant enzymes, including an increase in Superoxide Dismutase 1 (Sod1).[3][4][5]
Resveratrol Senescence-accelerated Mice- Increased the activity of SOD and GPx. - Diminished malondialdehyde (MDA) levels.[6]
Rats with scopolamine-induced cognitive impairment- Increased SOD, CAT, and GPx activity in the cortex and hippocampus. - Decreased malondialdehyde (MDA) levels.[7]
Vitamin C (Ascorbic Acid) Wistar Albino Rats- Served as a positive control, showing an increase in Glutathione (GSH), Glutathione-S-transferase (GST), and CAT levels in liver and kidneys.[8]
Humans- Supplementation with Vitamin C alone reduced urinary 8-iso-prostaglandin F2α, a marker of lipid peroxidation.[9] - Can exhibit pro-oxidant effects at high doses in the presence of transition metal ions.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess in vivo antioxidant activity.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

Lipid peroxidation is a key indicator of oxidative damage, and its end-product, malondialdehyde (MDA), is a widely measured biomarker.[12][13][14]

  • Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically or fluorometrically.[13][15]

  • Procedure Outline:

    • Sample Preparation: Tissue homogenates or serum samples are prepared. To prevent further oxidation during the procedure, butylated hydroxytoluene (BHT) is often added.

    • Reaction: The sample is mixed with a TBA solution in an acidic medium.

    • Incubation: The mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction.

    • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.

    • Quantification: The MDA concentration is calculated by comparison with a standard curve generated using a known concentration of MDA.[13]

Superoxide Dismutase (SOD) Activity Assay

SODs are metalloenzymes that catalyze the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide, forming a critical part of the primary antioxidant defense system.[16][17]

  • Principle: SOD activity is typically measured using an indirect assay. A superoxide-generating system (e.g., xanthine/xanthine oxidase) is used, and the superoxide radicals reduce a detector dye (e.g., nitroblue tetrazolium, NBT), which results in a color change. The presence of SOD inhibits this reduction, and the degree of inhibition is proportional to the SOD activity.

  • Procedure Outline:

    • Sample Preparation: Tissue lysates or serum are prepared.

    • Reaction Mixture: The sample is added to a reaction mixture containing xanthine, xanthine oxidase, and a detector dye like NBT.

    • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

    • Measurement: The absorbance is read at a specific wavelength (e.g., 560 nm for NBT).

    • Calculation: The percentage of inhibition of the dye reduction is calculated, with one unit of SOD activity often defined as the amount of enzyme required to inhibit the rate of reduction by 50%.

Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen, protecting the cell from oxidative damage.[16][17]

  • Principle: The most common method involves monitoring the decomposition of a known concentration of H₂O₂ by the catalase in the sample. The rate of H₂O₂ disappearance is measured spectrophotometrically by the decrease in absorbance at 240 nm.

  • Procedure Outline:

    • Sample Preparation: Tissue homogenates are prepared in a suitable buffer (e.g., phosphate buffer).

    • Reaction Initiation: The reaction is started by adding the sample to a solution of hydrogen peroxide.

    • Measurement: The decrease in absorbance at 240 nm is recorded over a specific time period (e.g., 1-3 minutes).

    • Calculation: The enzyme activity is calculated based on the rate of change in absorbance, using the molar extinction coefficient of H₂O₂.

Glutathione Peroxidase (GPx) Activity Assay

GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[16][17]

  • Principle: This is often a coupled enzyme assay. GPx reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH. The oxidized glutathione (GSSG) produced is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

  • Procedure Outline:

    • Sample Preparation: Cytosolic fractions of tissue homogenates are typically used.

    • Reaction Mixture: The sample is added to a reaction mixture containing GSH, glutathione reductase, and NADPH.

    • Reaction Initiation: The reaction is initiated by the addition of a substrate like tert-butyl hydroperoxide.

    • Measurement: The decrease in absorbance at 340 nm is monitored over time.

    • Calculation: The activity is calculated from the rate of NADPH oxidation, using its molar extinction coefficient.

Visualizing Mechanisms and Workflows

To better understand the complex processes involved in antioxidant activity and its assessment, the following diagrams are provided.

Antioxidant_Signaling_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Compound Antioxidant Compound (e.g., HDMPPA/HMPA) Compound->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_in Nrf2 Nrf2_in->ARE Binds to

Caption: The Nrf2-ARE signaling pathway, a common mechanism for antioxidant compounds to upregulate endogenous antioxidant enzymes.

InVivo_Antioxidant_Workflow A Animal Model Selection (e.g., Rats, Mice) B Induction of Oxidative Stress (Optional, e.g., High-Fat Diet, Toxin) A->B C Treatment Groups - Vehicle Control - Test Compound (e.g., HMPA) - Positive Control (e.g., Vit C) B->C D Compound Administration (e.g., Oral Gavage, Injection) C->D E Sample Collection (Blood, Liver, Brain, etc.) D->E F Biochemical Assays E->F G Lipid Peroxidation (MDA Assay) F->G H Antioxidant Enzymes (SOD, CAT, GPx Assays) F->H I Data Analysis & Interpretation G->I H->I

Caption: A generalized experimental workflow for the in vivo validation of a compound's antioxidant activity.

References

A Comparative Analysis of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and Simvastatin in Atherosclerosis Management

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compound: Initial searches for 3-(3,5-Dimethoxyphenyl)propionic acid (DMPA) did not yield specific studies related to atherosclerosis. However, a closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component derived from the traditional Korean dish, kimchi, has been the subject of research in this area, including direct comparisons with simvastatin. This guide therefore focuses on the comparative efficacy of HDMPPA and simvastatin in the context of atherosclerosis.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a leading cause of cardiovascular events. Simvastatin, a member of the statin class of drugs, is a widely prescribed medication for the management of atherosclerosis, primarily through its lipid-lowering effects.[1] Emerging research into natural compounds has identified 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) as a potential anti-atherosclerotic agent. This guide provides a detailed comparison of the efficacy and mechanisms of action of HDMPPA and simvastatin in preclinical models of atherosclerosis.

Efficacy in Animal Models

A key study directly compared the effects of HDMPPA and simvastatin in hypercholesterolemic rabbits. The findings from this research provide valuable insights into the relative performance of these two compounds.

Data Presentation
ParameterControl GroupHDMPPA GroupSimvastatin Group
Reduction in Aortic Intima Thickness 0%42%38%
Plasma Cholesterol Levels No significant change reportedNo significant lowering effectSignificant reduction
Thiobarbituric Acid Reactive Substances (TBARS) in Plasma BaselineSignificantly decreasedNot reported
Vascular Reactive Oxygen Species (ROS) Generation BaselineSuppressedNot reported
Cyclooxygenase-2 (COX-2) Protein Level BaselineDecreasedNot reported

Data sourced from a study in hypercholesterolemic rabbits.[2][3]

Experimental Protocols

The primary comparative data is derived from a study utilizing a rabbit model of hypercholesterolemia-induced atherosclerosis.

Title: 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an Active Principle of Kimchi, Inhibits Development of Atherosclerosis in Rabbits[2][3][4]

Experimental Workflow:

cluster_0 Animal Model and Diet cluster_1 Treatment Groups (4 weeks) cluster_2 Endpoint Analysis animal_model 21 three-month-old rabbits atherogenic_diet Atherogenic Diet: 0.5% (w/w) cholesterol 10% (w/w) coconut oil animal_model->atherogenic_diet control Control Group (Atherogenic Diet) atherogenic_diet->control Randomized Assignment hdmpa HDMPPA Group (Atherogenic Diet + 0.33 mg/kg/day IV HDMPPA) atherogenic_diet->hdmpa Randomized Assignment simvastatin Simvastatin Group (Atherogenic Diet + 0.33 mg/kg/day IV Simvastatin) atherogenic_diet->simvastatin Randomized Assignment aorta_analysis Aortic Intima Thickness Measurement control->aorta_analysis plasma_analysis Plasma Lipid and TBARS Analysis control->plasma_analysis vascular_analysis Vascular ROS and COX-2 Protein Level Analysis control->vascular_analysis hdmpa->aorta_analysis hdmpa->plasma_analysis hdmpa->vascular_analysis simvastatin->aorta_analysis simvastatin->plasma_analysis simvastatin->vascular_analysis

Caption: Experimental workflow for comparing HDMPPA and simvastatin in rabbits.

Mechanisms of Action

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)

HDMPPA appears to exert its anti-atherosclerotic effects primarily through antioxidant and anti-inflammatory pathways, rather than by lowering plasma cholesterol.[2][3] In apolipoprotein E knockout (apoE KO) mice, HDMPPA was shown to reduce atherosclerotic lesion size by decreasing reactive oxygen species (ROS) generation.[5] This was achieved by down-regulating the mRNA expression of p47phox and rac-1, which are components of NADPH oxidase, a key enzyme in ROS production.[5]

Further mechanistic studies have revealed that HDMPPA can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2, and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[6][7] This anti-inflammatory action is mediated through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[6][7] In macrophages, HDMPPA has been shown to inhibit lipid accumulation by suppressing the expression of CD36 and PPARγ (involved in cholesterol influx) and augmenting the expression of LXRα, PPARα, and ABCA1 (involved in cholesterol efflux).[8]

cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_cholesterol Macrophage Cholesterol Metabolism HDMPPA HDMPPA NADPH_oxidase NADPH Oxidase (p47phox, rac-1) HDMPPA->NADPH_oxidase inhibits NFkB_MAPK_Akt NF-κB, MAPKs, PI3K/Akt Signaling HDMPPA->NFkB_MAPK_Akt inhibits Influx Cholesterol Influx (CD36, PPARγ) HDMPPA->Influx suppresses Efflux Cholesterol Efflux (LXRα, PPARα, ABCA1) HDMPPA->Efflux augments ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS produces Atherosclerosis Atherosclerosis ROS->Atherosclerosis Proinflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFkB_MAPK_Akt->Proinflammatory_mediators induces Proinflammatory_mediators->Atherosclerosis Lipid_accumulation Lipid Accumulation Influx->Lipid_accumulation Efflux->Lipid_accumulation Lipid_accumulation->Atherosclerosis

Caption: Signaling pathways of HDMPPA in atherosclerosis.

Simvastatin

Simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] This leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol, a major contributor to atherosclerosis.[1]

Beyond its lipid-lowering effects, simvastatin possesses pleiotropic properties, including anti-inflammatory and antioxidant effects.[9] It has been shown to reduce the number and activity of inflammatory cells within atherosclerotic plaques.[9] Simvastatin can also downregulate the expression of inflammatory transcription factors like NF-κB and upregulate the atheroprotective transcription factor KLF-2 in macrophages.[9] These effects contribute to the stabilization of atherosclerotic plaques.

cluster_lipid Lipid-Lowering Effects cluster_pleiotropic Pleiotropic Effects Simvastatin Simvastatin HMG_CoA_reductase HMG-CoA Reductase Simvastatin->HMG_CoA_reductase inhibits NFkB NF-κB Simvastatin->NFkB downregulates KLF2 KLF-2 Simvastatin->KLF2 upregulates Inflammatory_cells Inflammatory Cells in Plaque Simvastatin->Inflammatory_cells reduces activity Cholesterol_synthesis Cholesterol Synthesis HMG_CoA_reductase->Cholesterol_synthesis LDL_cholesterol LDL Cholesterol Cholesterol_synthesis->LDL_cholesterol Atherosclerosis Atherosclerosis LDL_cholesterol->Atherosclerosis NFkB->Inflammatory_cells Plaque_stabilization Plaque Stabilization KLF2->Plaque_stabilization Inflammatory_cells->Plaque_stabilization Plaque_stabilization->Atherosclerosis

Caption: Signaling pathways of Simvastatin in atherosclerosis.

Conclusion

Both 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and simvastatin have demonstrated efficacy in reducing the progression of atherosclerosis in preclinical models. While simvastatin's primary strength lies in its potent lipid-lowering capabilities, HDMPPA shows promise through its significant antioxidant and anti-inflammatory actions, which appear to be independent of plasma cholesterol reduction. The study in hypercholesterolemic rabbits suggests that HDMPPA may be slightly more effective at reducing aortic intima thickness than simvastatin at the tested dose.[2][3]

The distinct mechanisms of action of these two compounds suggest that they could potentially have additive or synergistic effects if used in combination. However, further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of HDMPPA in the management of human atherosclerosis and to make definitive comparisons with established treatments like simvastatin.

References

A Head-to-Head Comparison of Dimethoxyphenyl Propionic Acid Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxyphenyl propionic acid and its isomers represent a class of compounds with potential therapeutic applications. As derivatives of phenylpropionic acid, they share a core structure with well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The position of the two methoxy groups on the phenyl ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide aims to provide a head-to-head comparison of the biological activities of various dimethoxyphenyl propionic acid isomers.

Important Note: A comprehensive review of the scientific literature reveals a notable scarcity of direct, head-to-head comparative studies evaluating the biological activities of different dimethoxyphenyl propionic acid isomers under identical experimental conditions. The available data is largely fragmented, focusing on individual isomers. Therefore, this guide compiles and presents the existing data for specific isomers to facilitate an indirect comparison and to highlight areas for future research.

3-(2,5-Dimethoxyphenyl)propionic Acid

3-(2,5-Dimethoxyphenyl)propionic acid is a known plant metabolite and a versatile building block in medicinal chemistry.[1] It is often used as a precursor for synthesizing more complex molecules targeting G-protein coupled receptors (GPCRs).[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₄O₄[2]
Molecular Weight210.23 g/mol [2]
Melting Point66-69 °C[3]
AppearanceSolid
Reported Biological Activities

While specific quantitative data from comparative studies are unavailable, some sources suggest potential biological activities for the 2,5-isomer, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[4] However, these claims lack substantiation with direct experimental evidence in the reviewed literature. It serves as a lead compound in drug development and is explored for its potential to inhibit cancer cell growth and in neuroprotective therapies.[4]

Synthesis

A common method for the synthesis of 3-(2,5-dimethoxyphenyl)propionic acid is through the hydrolysis of its ethyl ester precursor.[1][5]

  • A mixture of ethyl 3-(2,5-dimethoxyphenyl)propionate (3.2 g, 13.4 mmol), 10 w% aqueous NaOH (30 mL), and methanol (8 mL) is heated at reflux for 12 hours.

  • The solution is then cooled, and half-concentrated aqueous HCl is added.

  • The mixture is extracted with chloroform (3 x 15 mL).

  • The combined organic phase is dried over anhydrous MgSO₄ and concentrated in vacuo.

  • The residue is purified by filtration over a small column of silica gel (diethyl ether–CHCl₃, 1:1, v/v) to yield the final product.

3-(3,4-Dimethoxyphenyl)propionic Acid

Also known as homoveratric acid, this isomer has been identified as a metabolite of coffee consumption and is used in various research applications.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₄O₄[6]
Molecular Weight210.23 g/mol [6]
AppearanceCrystalline Powder
Melting Point96-97 °C
Reported Biological Activities and Uses

3-(3,4-Dimethoxyphenyl)propionic acid has been used in screening studies for short-chain fatty acid derivatives that can induce γ-globin gene expression and erythropoiesis in vivo. It is also utilized as an intermediate in the synthesis of pharmaceuticals, particularly for inflammatory diseases, and in agrochemicals.[7] Some derivatives have been synthesized and tested for anthelmintic activity, showing moderate efficacy against Nippostrongylus brasiliensis.[8]

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid (HDMPPA)

Note: HDMPPA is a hydroxylated derivative of the 3,5-dimethoxyphenyl propionic acid isomer and is the most extensively studied compound in this class for its biological effects. It is an active principle isolated from kimchi, a traditional Korean fermented food.[9]

Antioxidant and Anti-Atherosclerotic Activities

HDMPPA has demonstrated significant antioxidant and anti-atherosclerotic properties in several in vitro and in vivo studies.

ActivityAssayResultsReference
AntioxidantDPPH Radical ScavengingIC₅₀ = 0.78 µg/mL[9][10]
AntioxidantLDL Oxidation InhibitionIC₅₀ = 1.4 µg/mL[9][10]
Anti-atherosclerosis (in vivo, rabbits)Reduction in Aortic Intima Thickness42% reduction compared to control[9][10]
Anti-atherosclerosis (in vivo, apoE KO mice)Reduction in Aortic Sinus Lesion Size41% reduction compared to control (280,790 vs. 165,409 µm²)[11]
Oxidative Stress (in vivo, apoE KO mice)Reduction in Reactive Oxygen Species (ROS)14% lower than control[11]
Inflammation (in vivo, rabbits)Reduction in Cyclooxygenase-2 (COX-2) protein levelSuppressed[9][10]
Inflammation (in vivo, apoE KO mice)Reduction in VCAM-1 and ICAM-1 protein expressionSignificantly reduced[12]
Mechanism of Action

HDMPPA exerts its anti-atherosclerotic effects through multiple mechanisms, primarily by reducing oxidative stress and inflammation. It has been shown to inhibit the activity of NADPH oxidase, a major source of vascular reactive oxygen species (ROS), and to suppress the expression of pro-inflammatory enzymes and adhesion molecules.[9][11][12]

HDMPPA_Pathway cluster_HDMPPA HDMPPA cluster_Vascular Vascular Endothelium HDMPPA HDMPPA NADPH_oxidase NADPH Oxidase HDMPPA->NADPH_oxidase inhibits COX2 COX-2 Expression HDMPPA->COX2 inhibits Adhesion_Molecules VCAM-1, ICAM-1 Expression HDMPPA->Adhesion_Molecules inhibits ROS ROS Generation NADPH_oxidase->ROS Atherosclerosis Atherosclerosis ROS->Atherosclerosis promotes COX2->Atherosclerosis promotes Adhesion_Molecules->Atherosclerosis promotes NADPH_Oxidase_Assay cluster_workflow NADPH Oxidase Activity Assay Workflow start Homogenize Aortic Tissue and Prepare Supernatant add_sample Add Tissue Supernatant to 96-well Plate start->add_sample prepare_rxn Prepare ADHP/HRP Reaction Mixture add_rxn Add Reaction Mixture to Wells prepare_rxn->add_rxn add_sample->add_rxn incubate Incubate at RT (15-30 min) add_rxn->incubate measure Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate->measure

References

Comparative Analysis of 3-(3,5-Dimethoxyphenyl)propionic Acid and Standard NSAIDs in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of the novel compound 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) against two well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the current absence of publicly available in vivo data for DMPPA, this comparison leverages in vitro mechanistic data from its close structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), to infer potential anti-inflammatory pathways. This is juxtaposed with in vivo performance data for Indomethacin and Celecoxib in validated animal models of inflammation.

Introduction to the Compounds

This compound (DMPPA) is a derivative of phenylpropionic acid currently under investigation for its therapeutic properties. Its structural similarity to other anti-inflammatory agents suggests it may modulate key inflammatory pathways.

Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor, acting on both COX-1 and COX-2 enzymes.[1][2] It is widely used as a benchmark anti-inflammatory drug in preclinical research and for treating a variety of inflammatory conditions.[1]

Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4]

Comparative Data on Anti-Inflammatory Effects

As there is no in vivo data for DMPPA, the following tables summarize the in vitro effects of its hydroxylated analog, HDMPPA, and the in vivo effects of the comparator drugs, Indomethacin and Celecoxib, in common animal models of acute inflammation.

Table 1: In Vitro Anti-Inflammatory Profile of HDMPPA (a structural analog of DMPPA)

ParameterCell LineStimulantEffect of HDMPPAReference
Nitric Oxide (NO) ProductionBV2 MicrogliaLPSSignificantly suppressed[5]
Prostaglandin E2 (PGE2) ProductionBV2 MicrogliaLPSSignificantly suppressed[5]
iNOS ExpressionBV2 MicrogliaLPSSuppressed[5]
COX-2 ExpressionBV2 MicrogliaLPSSuppressed[5]
Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β)BV2 MicrogliaLPSAttenuated[5]
NF-κB ActivationBV2 MicrogliaLPSInhibited[5]
MAPKs PhosphorylationBV2 MicrogliaLPSSuppressed[5]
PI3K/Akt SignalingBV2 MicrogliaLPSSuppressed[5]

Disclaimer: The data presented for HDMPPA is from in vitro cell culture studies and may not directly translate to in vivo efficacy for DMPPA. HDMPPA contains a hydroxyl group not present in DMPPA, which may influence its biological activity.

Table 2: In Vivo Anti-Inflammatory Effects of Indomethacin and Celecoxib in Animal Models

Animal ModelDrugDoseRoute of AdministrationKey FindingsReference
Carrageenan-Induced Paw Edema (Rat)Indomethacin10 mg/kgIntraperitoneal87.3% inhibition of paw edema[6]
Carrageenan-Induced Paw Edema (Rat)Celecoxib1, 10, and 30 mg/kgIntraperitonealDose-dependent reduction in paw edema[7]
LPS-Induced Inflammation (Neonatal Rat)Celecoxib20 mg/kgIntraperitonealAttenuated increases in IL-1β and TNF-α in the brain[8][9]
LPS-Induced Apical Periodontitis (Mouse)Indomethacin5 mg/kgSystemicExacerbated bone resorption at 7 days[10]
LPS-Induced Apical Periodontitis (Mouse)Celecoxib15 mg/kgSystemicPrevented periapical bone resorption[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential anti-inflammatory signaling pathways of DMPPA's analog and a standard experimental workflow for evaluating anti-inflammatory agents.

Anti_Inflammatory_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs IKK IKK TLR4->IKK Akt Akt PI3K->Akt IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus COX2_iNOS_Genes COX-2, iNOS, TNF-α, IL-1β Gene Transcription NFκB->COX2_iNOS_Genes activates Inflammation Inflammation COX2_iNOS_Genes->Inflammation HDMPPA HDMPPA (DMPPA analog) HDMPPA->PI3K HDMPPA->MAPKs HDMPPA->IKK Indomethacin Indomethacin COX1 COX-1 Indomethacin->COX1 COX2 COX-2 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Prostaglandins_COX2->Inflammation

Caption: Putative anti-inflammatory signaling pathways.

Experimental_Workflow_Carrageenan_Paw_Edema Start Start AnimalAcclimatization Animal Acclimatization (e.g., Wistar rats, 150-200g) Start->AnimalAcclimatization Grouping Random Animal Grouping (Control, Test Compound, Standard Drug) AnimalAcclimatization->Grouping BaselineMeasurement Baseline Paw Volume Measurement (Plethysmometer) Grouping->BaselineMeasurement DrugAdministration Drug Administration (e.g., i.p., 30 min prior to carrageenan) BaselineMeasurement->DrugAdministration CarrageenanInjection Carrageenan Injection (0.1 mL of 1% solution, subplantar) DrugAdministration->CarrageenanInjection PawVolumeMeasurement Paw Volume Measurement (Hourly for 4-5 hours) CarrageenanInjection->PawVolumeMeasurement DataAnalysis Data Analysis (% Inhibition of Edema) PawVolumeMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

Animals: Male Wistar rats (150-200 g) are typically used.[6] Animals are acclimatized for at least one week before the experiment.

Procedure:

  • Animals are randomly divided into control, standard drug (e.g., Indomethacin 10 mg/kg), and test compound groups.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or standard drug is administered, commonly via the intraperitoneal (i.p.) route, 30 minutes before the induction of inflammation.[11] The control group receives the vehicle.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline into the right hind paw.[11][12]

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effects of anti-inflammatory agents on cytokine production.

Animals: C57BL/6 mice are commonly used.

Procedure:

  • Animals are randomly assigned to control, LPS, and LPS + treatment groups.

  • The test compound (e.g., Celecoxib 15-20 mg/kg) or vehicle is administered, often intraperitoneally.[9][10]

  • A solution of LPS from E. coli is injected intraperitoneally to induce a systemic inflammatory response. Doses can vary depending on the specific research question.

  • At a predetermined time point after LPS injection (e.g., 6 or 24 hours), animals are euthanized.[8]

  • Blood and/or tissues (e.g., brain, liver) are collected for the analysis of inflammatory markers such as cytokines (TNF-α, IL-1β, IL-6) using methods like ELISA or qPCR.[8]

Conclusion

Indomethacin and Celecoxib are effective anti-inflammatory agents in animal models, albeit with different mechanisms of action and side effect profiles. Indomethacin, as a non-selective COX inhibitor, demonstrates potent anti-inflammatory effects but carries a risk of gastrointestinal complications.[2] Celecoxib, through its selective inhibition of COX-2, also provides significant anti-inflammatory activity, potentially with improved gastrointestinal safety.[3]

While in vivo data for this compound is not yet available, in vitro studies on its structural analog, HDMPPA, suggest a potential multi-faceted anti-inflammatory mechanism that includes the inhibition of key pro-inflammatory mediators and signaling pathways such as NF-κB, MAPKs, and PI3K/Akt.[5] These findings provide a strong rationale for future in vivo studies to validate the anti-inflammatory effects of DMPPA in established animal models and to directly compare its efficacy and safety profile with standard NSAIDs like Indomethacin and Celecoxib. Such studies will be crucial in determining the therapeutic potential of DMPPA as a novel anti-inflammatory agent.

References

Safety Operating Guide

Navigating the Disposal of 3-(3,5-Dimethoxyphenyl)propionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3-(3,5-Dimethoxyphenyl)propionic acid, ensuring compliance with general laboratory safety standards.

Key Data Summary

The following table summarizes key information for the related compound, 3-(3,4-Dimethoxyphenyl)propionic acid, which can serve as a conservative reference.

ParameterInformationSource
Physical State Powder / Solid[2]
Appearance Beige[2]
Odor Odorless[2]
Health Hazards Not considered hazardous[1]
Environmental Hazards No known significant environmental hazards[1]

Operational Disposal Plan

This procedural plan outlines the necessary steps for the safe handling and disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Hazard Assessment

Before handling the chemical, it is imperative to wear appropriate PPE.

  • Required PPE:

    • Safety glasses or goggles

    • Laboratory coat

    • Chemical-resistant gloves (e.g., nitrile)

Although not classified as hazardous, direct contact with skin and eyes should be avoided.[2] In case of accidental contact, rinse the affected area thoroughly with water.[4]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid chemical waste.[5] A wide-mouth container is often suitable for solid waste.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" (or as per your institution's guidelines for chemical waste). The label should include:

    • The full chemical name: "this compound"

    • The approximate quantity

    • The date of accumulation[5]

  • Segregation: Do not mix this compound with other chemical waste streams unless compatibility has been confirmed.[3] Store the waste container in a designated satellite accumulation area.[7]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep up the spilled solid and place it into the designated waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as solid chemical waste.[7]

Step 4: Final Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][8]

  • Secure the Container: Ensure the waste container is tightly sealed.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or designated chemical waste management service to arrange for the collection and disposal of the waste.[6] Follow their specific procedures for waste pickup requests.

Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for research applications are not included. The primary "protocol" is the waste management plan detailed above.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Step 3: Manage Spills (If any) start->spill assess Hazard Assessment: Treat as Chemical Waste ppe->assess segregate Step 2: Segregate as Solid Organic Waste assess->segregate container Use Labeled, Sealable, Compatible Container segregate->container dispose Step 4: Final Disposal container->dispose collect_spill Sweep and Collect Spill Material into Waste Container spill->collect_spill collect_spill->container no_drain DO NOT Dispose Down Drain or in Regular Trash dispose->no_drain contact_ehs Contact EHS for Waste Pickup dispose->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(3,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-(3,5-Dimethoxyphenyl)propionic acid. The following guidance is based on the safety data of structurally similar compounds, including other methoxy- and dimethyl-substituted phenylpropionic acids. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTight-sealing, chemical splash-resistant safety goggles are required.[2] A face shield may be necessary if there is a risk of splashing.
Hand Protection GlovesWear protective gloves; disposable nitrile gloves are a suitable option for short-term protection.[2] Always inspect gloves before use and employ proper removal techniques.
Body Protection Protective ClothingA laboratory coat is the minimum requirement.[2] It should be kept closed and fit properly to maximize skin coverage.
Respiratory Protection RespiratorNot typically required when working in a well-ventilated area.[2] If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial for minimizing exposure and maintaining a safe working environment when working with this compound.

Preparation:

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • PPE: Before handling the compound, ensure all required PPE is donned correctly.

Handling:

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • No Consumption: Do not eat, drink, or smoke in the handling area.[2]

  • Container Management: Keep the container tightly sealed when not in use.

Post-Handling:

  • Decontamination: Thoroughly wash hands after handling the compound.[2]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[2]

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_vent Ensure adequate ventilation (fume hood) prep_ppe Don appropriate PPE prep_vent->prep_ppe handle_weigh Weigh the compound prep_ppe->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer post_decontaminate Decontaminate work area handle_transfer->post_decontaminate post_dispose Dispose of waste properly post_decontaminate->post_dispose post_ppe Doff and dispose of PPE post_dispose->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Caption: Operational Workflow for Handling Chemical Compound.

Emergency and Disposal Plans

First Aid Measures:

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.

Spill and Disposal Plan:

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with appropriate absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Decontaminate: Decontaminate all equipment used for cleanup.

Disposal:

  • Dispose of the chemical waste and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill evacuate->contain ppe->contain collect Collect Spilled Material contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste clean->dispose

Caption: Chemical Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethoxyphenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethoxyphenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.